molecular formula C4H5NO2S2 B1228510 2-Thioxothiazolidine-4-carboxylic acid CAS No. 20933-67-9

2-Thioxothiazolidine-4-carboxylic acid

Cat. No.: B1228510
CAS No.: 20933-67-9
M. Wt: 163.2 g/mol
InChI Key: SQUOCHQOQMZGQP-UHFFFAOYSA-N
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Description

Raphanusamic acid, also known as raphanusamate, belongs to the class of organic compounds known as alpha amino acids and derivatives. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof. Raphanusamic acid is slightly soluble (in water) and a weakly acidic compound (based on its pKa). Within the cell, raphanusamic acid is primarily located in the cytoplasm. Outside of the human body, raphanusamic acid can be found in brassicas. This makes raphanusamic acid a potential biomarker for the consumption of this food product.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-sulfanylidene-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H5NO2S2/c6-3(7)2-1-9-4(8)5-2/h2H,1H2,(H,5,8)(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQUOCHQOQMZGQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=S)S1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20943223
Record name Thiazolidine-2-thione-4-carboxylic acid
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Molecular Weight

163.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20933-67-9, 98169-56-3
Record name Thiazolidine-2-thione-4-carboxylic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thioxo-4-thiazolidinecarboxylic acid
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020933679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiazolidine-2-thione-4-carboxylic acid
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Record name Raphanusamic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041280
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Thioxothiazolidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thioxothiazolidine-4-carboxylic acid (TTCA) is a sulfur-containing heterocyclic compound of significant interest in various scientific fields. It is recognized as a key biomarker for exposure to carbon disulfide and for the consumption of cruciferous vegetables.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, and biological relevance, with a focus on its role as a metabolite and its relationship with cellular antioxidant pathways.

Chemical and Physical Properties

This compound is a stable, solid compound under standard conditions. Its chemical and physical properties are summarized in the tables below. The data presented includes information for both the racemic mixture and the specific enantiomers.

General Chemical Properties
PropertyValue
IUPAC Name 2-sulfanylidene-1,3-thiazolidine-4-carboxylic acid[3]
Synonyms TTCA, 2-Thioxo-4-thiazolidinecarboxylic acid, Rhodanine-4-carboxylic acid
CAS Number 20933-67-9 (racemic), 98169-56-3 ((R)-enantiomer)[4][5]
Molecular Formula C4H5NO2S2[3]
Molecular Weight 163.22 g/mol [6]
Physical Properties
PropertyValue
Appearance White to off-white or pale yellow solid/powder[5][7]
Melting Point 170-172 °C (racemic)[7], 179-181 °C ((R)-enantiomer)[5][6]
Boiling Point 359.4 ± 52.0 °C (Predicted)[7][8]
Solubility Slightly soluble in DMSO and Methanol. Slightly soluble in aqueous acid.[5][8]
pKa 2.61 ± 0.20 (Predicted)[7][8]

Synthesis of this compound

The most common laboratory synthesis of this compound involves the reaction of L-cystine with carbon disulfide in an aqueous ammonia solution, followed by cyclization with a chloroacetate and subsequent acidification.[9][10]

Experimental Protocol: Synthesis from L-Cystine

Materials:

  • L-cystine

  • Carbon disulfide (CS2)

  • Aqueous ammonia solution (25-30%)

  • Sodium chloroacetate

  • Concentrated Hydrochloric Acid (HCl)

  • Phosphorous oxychloride (POCl3) (catalytic amount)

  • Water (H2O)

  • Toluene

Procedure:

  • Dithiocarbamate Formation: In a reaction vessel, dissolve L-cystine in water. Cool the solution to 0-5 °C in an ice bath. Add aqueous ammonia solution followed by the dropwise addition of carbon disulfide while maintaining the temperature. Stir the reaction mixture for approximately 10 hours. This step forms the dithiocarbamate intermediate.

  • Reaction with Chloroacetate: To the dithiocarbamate solution, add a solution of sodium chloroacetate. The reaction temperature should be maintained between 5-10 °C.

  • Cyclization: After the addition is complete, acidify the reaction mixture with 6 N HCl. Add a catalytic amount of phosphorous oxychloride. Heat the mixture to 50-60 °C for about 3 hours to induce cyclization and formation of the 2-thioxothiazolidine-4-one ring.

  • Work-up and Purification: After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent like toluene. The crude product can be further purified by recrystallization.

G Synthesis of this compound cluster_reactants Reactants cluster_intermediates Intermediates cluster_reagents Reagents cluster_product Product L-Cystine L-Cystine Dithiocarbamate Dithiocarbamate L-Cystine->Dithiocarbamate + Carbon Disulfide + Aqueous Ammonia Carbon Disulfide Carbon Disulfide Aqueous Ammonia Aqueous Ammonia TTCA This compound Dithiocarbamate->TTCA + Sodium Chloroacetate + HCl / POCl3 (Cyclization) Sodium Chloroacetate Sodium Chloroacetate HCl / POCl3 HCl / POCl3 G HPLC Analysis Workflow for TTCA in Urine Urine Sample Urine Sample Acidification Acidification Urine Sample->Acidification Liquid-Liquid Extraction Liquid-Liquid Extraction Acidification->Liquid-Liquid Extraction Evaporation & Reconstitution Evaporation & Reconstitution Liquid-Liquid Extraction->Evaporation & Reconstitution HPLC System HPLC System Evaporation & Reconstitution->HPLC System Injection Data Analysis Data Analysis HPLC System->Data Analysis Chromatogram G Metabolic Context of TTCA and Glutathione Pathway cluster_precursors Precursors cluster_conjugation Conjugation cluster_metabolism Metabolism cluster_cellular_defense Cellular Defense Isothiocyanates Isothiocyanates GSH Conjugate GSH Conjugate Isothiocyanates->GSH Conjugate + GSH Carbon Disulfide Carbon Disulfide Carbon Disulfide->GSH Conjugate + GSH Glutathione (GSH) Glutathione (GSH) Antioxidant Defense Antioxidant Defense Glutathione (GSH)->Antioxidant Defense TTCA This compound GSH Conjugate->TTCA Metabolic Processing Cysteine Cysteine Glutathione Synthesis Glutathione Synthesis Cysteine->Glutathione Synthesis Glutathione Synthesis->Glutathione (GSH)

References

An In-depth Technical Guide to the Structural Elucidation of 2-Thioxothiazolidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thioxothiazolidine-4-carboxylic acid (TTCA), also known by synonyms such as Raphanusamic acid, is a sulfur-containing heterocyclic molecule with a molecular formula of C₄H₅NO₂S₂ and a molecular weight of approximately 163.22 g/mol .[1][2] Its IUPAC name is 2-sulfanylidene-1,3-thiazolidine-4-carboxylic acid. This compound is of significant interest due to its role as a biomarker for exposure to carbon disulfide and as a metabolite of isothiocyanates found in cruciferous vegetables.[3][4] Understanding its structure is crucial for elucidating its biological functions and potential therapeutic applications. This technical guide provides a comprehensive overview of the structural elucidation of TTCA, detailing experimental protocols and presenting key data for researchers in the field.

Synthesis of this compound

The primary synthetic route to this compound involves the reaction of L-cysteine with carbon disulfide.[3] While detailed experimental protocols are not extensively published in readily accessible literature, the general procedure involves the nucleophilic attack of the thiol group of cysteine on the carbon of carbon disulfide, followed by an intramolecular condensation to form the thiazolidine ring.

A general procedure for the synthesis of similar thiazolidine derivatives involves the condensation of an amino acid with an aldehyde or ketone. For the synthesis of 2-aryl thiazolidine-4-carboxylic acids, L-cysteine hydrochloride is dissolved in water, followed by the addition of sodium acetate and an appropriate aldehyde in ethanol. The reaction mixture is stirred at room temperature, and the resulting precipitate is collected by filtration.[5]

A synthetic method for a related compound, 2-thioxo-thiazolidine-4-one, involves reacting an amino acid with carbon disulfide in an aqueous ammonia solution at low temperatures, followed by reaction with sodium chloroacetate and subsequent cyclization under acidic conditions.[6]

Experimental Protocol: General Synthesis of Thiazolidine Derivatives (adapted from similar syntheses) [5]

  • Dissolve L-cysteine hydrochloride (1 equivalent) in deionized water.

  • Add sodium acetate (0.9 equivalents) to the solution and stir until dissolved.

  • In a separate flask, dissolve the corresponding aldehyde or ketone (1.1 equivalents) in ethanol.

  • Add the ethanolic solution of the carbonyl compound to the aqueous solution of L-cysteine.

  • Stir the reaction mixture vigorously at room temperature for 24 hours.

  • Cool the reaction vessel in an ice bath to facilitate precipitation.

  • Collect the precipitate by suction filtration.

  • Wash the solid product multiple times with cold ethanol.

  • Dry the purified product under vacuum.

Note: This is a generalized protocol and optimization of reaction conditions (e.g., temperature, reaction time, and purification method) is necessary for the specific synthesis of this compound.

Structural Elucidation Data

The definitive structure of this compound has been established through a combination of spectroscopic and crystallographic techniques.

Mass Spectrometry

High-resolution liquid chromatography-mass spectrometry (LC-MS/MS) is a key technique for the identification and quantification of TTCA in biological matrices.

Table 1: Mass Spectrometry Data for this compound [4][7]

ParameterValue
Precursor Ion (m/z) 163.98345
Major Fragment Ion (m/z) 117.9780
Ionization Mode Positive Ion Mode (HESI)

The fragmentation pattern suggests the loss of a carboxylic acid group (-COOH) and a hydrogen atom, resulting in the major fragment ion.

Experimental Protocol: LC-MS/MS Analysis of TTCA [7]

  • Chromatography:

    • UHPLC System: Vanquish UHPLC

    • Column: Hypersil GOLD (100 × 2.1mm × 3μ)

    • Mobile Phase A: Water with 0.1% acetic acid

    • Mobile Phase B: Acetonitrile with 0.1% acetic acid

    • Flow Rate: 0.5 mL/min

    • Gradient: 5% B (0-0.3 min), 5-8% B (0.3-3 min), 8-40% B (3-3.1 min), hold at 40% B (until 4 min), re-equilibration at 5% B (4.1-6.0 min).

  • Mass Spectrometry:

    • Mass Spectrometer: Q Exactive high-resolution mass spectrometer

    • Ion Source: HESI electrospray source (positive ion mode)

    • Key Parameters: Sheath gas flow rate: 30, Aux gas flow rate: 11, Spray voltage: 3.8 kV, Capillary temperature: 300 °C.

    • Detection: Parallel reaction monitoring for m/z 163.98345 (precursor) and m/z 117.9780 (product).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Expected ¹H NMR Chemical Shifts for the Thiazolidine Ring of this compound (based on analogous compounds) [5]

ProtonExpected Chemical Shift (ppm)Multiplicity
H-4 (CH)~4.0 - 4.5Triplet or Doublet of Doublets
H-5a (CH₂)~3.2 - 3.5Multiplet
H-5b (CH₂)~3.4 - 3.7Multiplet
NHBroad singlet
COOHBroad singlet

Table 3: Expected ¹³C NMR Chemical Shifts for this compound

CarbonExpected Chemical Shift (ppm)
C=S~190 - 210
COOH~170 - 180
C-4~60 - 70
C-5~30 - 40

Note: These are estimated values and actual experimental data may vary depending on the solvent and other experimental conditions.

X-ray Crystallography

The absolute crystal structure of (4R)-(-)-2-thioxothiazolidine-4-carboxylic acid (also known as Raphanusamic acid) has been determined by X-ray diffraction. The compound crystallizes in the non-centrosymmetric space group P2(1)2(1)2(1) with one molecule in the asymmetric unit. The structure is characterized by two significant hydrogen bonds: an N–H···O bond and an O–H···S bond.

While the full crystallographic information file (CIF) is not publicly available in the searched databases, which would provide detailed bond lengths and angles, the crystallographic study confirms the covalent connectivity and stereochemistry of the molecule. For the related compound L-2-oxothiazolidine-4-carboxylic acid, the thiazolidine ring adopts a "twist" conformation.[8]

Biological Activity and Signaling Pathways

The biological activity of this compound is an area of active research, particularly in relation to its role as a metabolite and its potential effects on cellular signaling.

It has been established that TTCA does not activate the Nrf2-mediated cytoprotective signaling pathway, unlike its precursor, the isothiocyanate sulforaphane.[7] The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress.

The structurally similar compound, 2-oxothiazolidine-4-carboxylic acid (OTC), is a cysteine prodrug that can increase intracellular glutathione (GSH) levels.[9][10] GSH is a major endogenous antioxidant. Studies have shown that OTC can inhibit vascular calcification by inducing glutathione synthesis.[11][12] This is achieved by providing cysteine, the rate-limiting substrate for GSH synthesis, through the action of the enzyme 5-oxo-L-prolinase.[9]

The primary route for the formation of TTCA in humans exposed to carbon disulfide is through conjugation with glutathione (GSH).[4] This suggests a direct link between TTCA and the glutathione metabolic pathway.

Below are diagrams illustrating the key concepts.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product L_Cysteine L-Cysteine Reaction Nucleophilic Attack & Intramolecular Condensation L_Cysteine->Reaction CS2 Carbon Disulfide CS2->Reaction TTCA This compound Reaction->TTCA

Caption: Synthetic workflow for this compound.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analysis cluster_data Data Acquisition Sample Biological Sample (e.g., Urine) Extraction Liquid-Liquid Extraction Sample->Extraction LC UHPLC Separation Extraction->LC MS High-Resolution Mass Spectrometry LC->MS Data Mass Spectrum & Fragmentation Pattern MS->Data

Caption: Experimental workflow for the analysis of TTCA.

Signaling_Pathway cluster_precursor Precursor cluster_metabolite Metabolite cluster_pathway Signaling Pathway Isothiocyanates Isothiocyanates (e.g., Sulforaphane) TTCA This compound Isothiocyanates->TTCA Metabolism Nrf2 Nrf2 Pathway Isothiocyanates->Nrf2 Activates TTCA->Nrf2 Does NOT Activate GSH Glutathione Synthesis TTCA->GSH Potential Influence

Caption: Relationship of TTCA to the Nrf2 and Glutathione pathways.

Conclusion

The structural elucidation of this compound is well-established through a combination of synthetic chemistry and modern analytical techniques. Mass spectrometry provides definitive identification and quantification, while X-ray crystallography has confirmed its absolute stereochemistry. Although detailed NMR data for the parent compound is not widely published, analysis of related structures provides a strong basis for its spectral characteristics. The biological significance of TTCA is increasingly recognized, particularly its connection to the metabolism of isothiocyanates and its role as a biomarker. While it does not appear to directly activate the Nrf2 pathway, its relationship with the glutathione synthesis pathway warrants further investigation to fully understand its physiological roles and potential for therapeutic development. This guide provides a foundational resource for researchers working with this intriguing molecule.

References

The Natural Occurrence and Biosynthesis of 2-Thioxothiazolidine-4-carboxylic Acid in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Thioxothiazolidine-4-carboxylic acid (TTCA), a sulfur-containing heterocyclic compound, has been identified as a naturally occurring metabolite in a variety of plant species, most notably within the Brassicaceae family. This technical guide provides a comprehensive overview of the current knowledge regarding the presence of TTCA in plants, its biosynthetic pathway, and the analytical methodologies employed for its detection and quantification. Quantitative data on TTCA concentrations in various plant sources are summarized, and detailed experimental protocols for its extraction and analysis are provided. Furthermore, signaling pathway and experimental workflow diagrams are presented to facilitate a deeper understanding of the biochemical and analytical processes involved. This document is intended to serve as a valuable resource for researchers in the fields of phytochemistry, natural product chemistry, and drug discovery.

Introduction

This compound, also known as rhodanine-M-acetic acid, is a molecule of growing interest due to its presence in edible plants and its potential role as a biomarker for the consumption of cruciferous vegetables[1]. It has been reported in well-studied plant models such as Arabidopsis thaliana and in commercially important crops like radish (Raphanus sativus) and various members of the Brassica genus[2]. The biosynthesis of TTCA in plants is intricately linked to the metabolism of glucosinolates, a class of secondary metabolites characteristic of the order Brassicales. This guide will delve into the specifics of this connection, providing a detailed look at the metabolic cascade that leads to the formation of TTCA.

Quantitative Occurrence of this compound in Plants

The concentration of TTCA in plants can vary significantly depending on the species, cultivar, developmental stage, and environmental conditions. The following tables summarize the available quantitative data for TTCA in various plant sources.

Table 1: Concentration of this compound in Edible Cruciferous Vegetables

Plant SpeciesCommon NamePlant PartConcentration (mg/kg fresh weight)Reference
Brassica oleracea var. italicaBroccoliFlorets0.5 - 6.0[1]
Brassica oleracea var. capitataCabbageLeaves0.5 - 6.0[1]
Raphanus sativusRadishRootNot specified[2]
Arabidopsis thalianaThale cressWhole plantNot specified[2]

Note: The range provided for broccoli and cabbage is a general estimation from literature and can be influenced by various factors.

Biosynthesis of this compound in Plants

The formation of TTCA in plants is a multi-step process that begins with the biosynthesis of glucosinolates. Upon tissue damage, glucosinolates are hydrolyzed by the enzyme myrosinase to produce isothiocyanates. These reactive compounds are then detoxified within the plant cell through a pathway analogous to the mercapturic acid pathway in animals, ultimately leading to the formation of TTCA.

Glucosinolate Biosynthesis and Isothiocyanate Formation

Glucosinolates are synthesized from amino acids in a three-stage process: chain elongation of the precursor amino acid, formation of the core glucosinolate structure, and secondary modifications of the side chain. When the plant tissue is disrupted, myrosinase comes into contact with glucosinolates, catalyzing their hydrolysis to produce glucose and an unstable aglycone, which rearranges to form an isothiocyanate.

Detoxification of Isothiocyanates and Formation of TTCA

The highly reactive isothiocyanates are subsequently conjugated to the tripeptide glutathione (GSH) in a reaction catalyzed by glutathione S-transferases (GSTs). The resulting glutathione-isothiocyanate conjugate is then catabolized. The enzyme γ-glutamyl transpeptidase (GGT) removes the glutamate residue, and a dipeptidase cleaves the glycine residue, yielding a cysteine-isothiocyanate conjugate. This conjugate is believed to undergo an intramolecular cyclization reaction to form this compound.

Signaling Pathway of this compound Biosynthesis

TTCA_Biosynthesis AminoAcid Amino Acids Glucosinolate Glucosinolates AminoAcid->Glucosinolate Biosynthesis Isothiocyanate Isothiocyanates (R-N=C=S) Glucosinolate->Isothiocyanate GSH_ITC GSH-Isothiocyanate Conjugate Isothiocyanate->GSH_ITC GSH Glutathione (GSH) GSH->GSH_ITC GST Glutathione S-Transferase (GST) GST->Isothiocyanate catalyzes CysGly_ITC Cys-Gly-Isothiocyanate Conjugate GSH_ITC->CysGly_ITC GGT γ-Glutamyl Transpeptidase (GGT) GGT->GSH_ITC catalyzes Cys_ITC Cysteine-Isothiocyanate Conjugate CysGly_ITC->Cys_ITC Dipeptidase Dipeptidase Dipeptidase->CysGly_ITC catalyzes TTCA 2-Thioxothiazolidine- 4-carboxylic acid Cys_ITC->TTCA Intramolecular Cyclization Myrosinase Myrosinase (Tissue Damage) Myrosinase->Glucosinolate

Biosynthesis of this compound.

Experimental Protocols

The following section details a standard protocol for the extraction and quantification of TTCA from plant material using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Extraction of this compound from Plant Material
  • Sample Preparation: Homogenize fresh or freeze-dried plant material to a fine powder.

  • Extraction:

    • To 1 g of homogenized plant material, add 10 mL of 80% methanol.

    • Vortex the mixture for 1 minute.

    • Sonicate the mixture for 30 minutes in a water bath at room temperature.

    • Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet with another 10 mL of 80% methanol and combine the supernatants.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the combined supernatant onto the SPE cartridge.

    • Wash the cartridge with 5 mL of deionized water to remove polar impurities.

    • Elute the TTCA with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the initial mobile phase for HPLC-MS/MS analysis.

HPLC-MS/MS Quantification of this compound
  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative ESI.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Quantifier: m/z 162.0 -> 118.0

      • Qualifier: m/z 162.0 -> 88.0

    • Collision Energy and other MS parameters: Optimize for the specific instrument used.

Experimental Workflow for TTCA Analysis

TTCA_Workflow Start Plant Material (Fresh or Freeze-Dried) Homogenize Homogenization Start->Homogenize Extraction Methanol Extraction & Sonication Homogenize->Extraction Centrifuge Centrifugation Extraction->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant SPE Solid-Phase Extraction (C18) Supernatant->SPE Elution Elution with Methanol SPE->Elution Drydown Evaporation (N2) Elution->Drydown Reconstitute Reconstitution in Mobile Phase Drydown->Reconstitute Analysis HPLC-MS/MS Analysis Reconstitute->Analysis Quantification Data Analysis & Quantification Analysis->Quantification

References

Synthesis of 2-Thioxothiazolidine-4-carboxylic Acid Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-thioxothiazolidine-4-carboxylic acid, commonly known as rhodanine-3-acetic acid, and its derivatives. This class of compounds holds significant interest in medicinal chemistry due to a wide range of biological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties. This document details key synthetic protocols, presents quantitative data for comparative analysis, and illustrates reaction pathways and relevant biological signaling mechanisms.

Core Synthesis of this compound

The foundational molecule, this compound, can be synthesized through several routes. A prevalent method involves the reaction of an amino acid with carbon disulfide.

One common and effective method for synthesizing the parent compound, this compound, involves the reaction of L-cysteine with carbon disulfide.[1] Another widely cited protocol utilizes glycine, carbon disulfide, and sodium chloroacetate, often facilitated by microwave irradiation to enhance reaction rates and yields.[2][3]

General Synthetic Pathway for this compound

G cluster_0 cluster_1 cluster_2 Glycine Glycine Intermediate1 Dithiocarbamate Intermediate Glycine->Intermediate1 CS2 Carbon Disulfide (CS2) CS2->Intermediate1 NaOH Sodium Hydroxide (NaOH) NaOH->Intermediate1 NaChloroacetate Sodium Chloroacetate Product This compound NaChloroacetate->Product Cyclization HCl Hydrochloric Acid (HCl) HCl->Product Intermediate1->Product Cyclization Product:s->Product:s

Caption: General synthesis of this compound.

Synthesis of 5-Arylidene Derivatives via Knoevenagel Condensation

A primary method for creating derivatives of this compound is the Knoevenagel condensation. This reaction typically involves the active methylene group at the C-5 position of the rhodanine ring and an aromatic aldehyde.[4] This versatile reaction allows for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships.

The reaction is often catalyzed by bases such as piperidine or sodium acetate, and can be performed in various solvents, including ethanol and acetic acid.[5] Green chemistry approaches utilizing deep eutectic solvents or microwave irradiation with catalysts like alum have also been reported to be effective, offering advantages such as shorter reaction times and higher yields.[4]

Knoevenagel Condensation Workflow

G RhodanineAcid 2-Thioxothiazolidine- 4-carboxylic acid Mixing Mixing and Reflux RhodanineAcid->Mixing Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->Mixing Catalyst Catalyst (e.g., NaOAc, Piperidine) Catalyst->Mixing Solvent Solvent (e.g., Acetic Acid, Ethanol) Solvent->Mixing Workup Work-up and Purification Mixing->Workup Product 5-Arylidene-2-thioxothiazolidine- 4-carboxylic acid Derivative Workup->Product

Caption: Workflow for Knoevenagel condensation.

Experimental Protocols

Synthesis of 2-(4-Oxo-2-thioxothiazolidin-3-yl)acetic acid[3][4]

Materials:

  • Glycine

  • Carbon disulfide (CS₂)

  • 22% Sodium hydroxide (NaOH) solution

  • Sodium chloroacetate

  • Concentrated Hydrochloric acid (HCl)

  • Ethyl acetate

  • Water

Procedure:

  • A mixture of glycine (1 mol), 22% sodium hydroxide solution, and carbon disulfide (1 mol) in 3 mL of water is reacted in a microwave reactor at 100°C for 5 minutes.

  • After automated cooling to 40°C, sodium chloroacetate (1 mol) is added, and the mixture is reacted again at 100°C for 5 minutes.

  • The reaction solution is cooled to 40°C and concentrated.

  • To the concentrate, 3 mL of concentrated hydrochloric acid is added, and the reaction is continued at 110°C for 20-30 minutes.

  • The crude product is extracted with ethyl acetate and purified.

General Procedure for the Synthesis of 5-Arylidenerhodanines[1]

Materials:

  • Rhodanine (or this compound) (20 mmol)

  • Aromatic aldehyde (20 mmol)

  • Alum (15 mol%)

  • Water

Procedure:

  • A mixture of rhodanine (or its derivative), the respective aromatic aldehyde, and alum is subjected to microwave irradiation at 600 watts.

  • The irradiation is applied intermittently at 30-second intervals for a total of 3-6 minutes.

  • The completion of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product is isolated through simple work-up procedures.

Quantitative Data

CompoundSynthesis MethodCatalyst/SolventYield (%)Melting Point (°C)Reference
2-(4-Oxo-2-thioxothiazolidin-3-yl)acetic acidMicrowave SynthesisNaOH, HCl / Water82.5245-247[2][3]
5-Benzylidene-2-thioxothiazolidin-4-one derivativesKnoevenagel CondensationAlum / Water (Microwave)HighVariable
5-Arylidene Rhodanine DerivativesAldol-thia-MichaelAqueous Diethylamine82-96Variable[6]
5-ArylidenerhodaninesKnoevenagel CondensationCholine chloride:urea (DES)10-78Variable[4]

Spectroscopic Data for 2-(4-Oxo-2-thioxothiazolidin-3-yl)acetic acid: [2][3]

  • UV λmax: 266, 215 nm

  • IR (KBr) νmax (cm⁻¹): 3439, 1663, 1512, 1321, 896

  • ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 4.56 (2H, s, N-CH₂), 4.41 (2H, s, H-5)

  • ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 202.80 (C=S, C-2), 173.72 (C=O, COOH), 167.29 (C=O, C-4), 44.77 (CH₂, N-CH₂), 35.94 (CH₂, C-5)

Biological Significance and Signaling Pathways

Derivatives of this compound are known to interact with various biological targets. For instance, some derivatives act as inhibitors of enzymes like aldose reductase, which is implicated in diabetic complications.[7] The core structure is considered a "privileged scaffold" in medicinal chemistry.

Another related compound, 2-oxothiazolidine-4-carboxylic acid (OTC), a cysteine prodrug, has been shown to inhibit vascular calcification by inducing the synthesis of glutathione (GSH), a key endogenous antioxidant.[8] This highlights the role of these compounds in modulating cellular redox states.

Glutathione Synthesis Pathway and OTC Action

OTC 2-Oxothiazolidine- 4-carboxylic acid (OTC) Cysteine Cysteine OTC->Cysteine Oxoprolinase GSH_Synth Glutathione (GSH) Synthesis Cysteine->GSH_Synth GSH Glutathione (GSH) GSH_Synth->GSH OxidativeStress Oxidative Stress GSH->OxidativeStress Inhibits CellDamage Cellular Damage (e.g., Vascular Calcification) OxidativeStress->CellDamage

Caption: OTC's role in boosting glutathione synthesis to combat oxidative stress.

References

The Core Mechanism of 2-Thioxothiazolidine-4-carboxylic Acid and Its Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thioxothiazolidine-4-carboxylic acid (TTCA) is a sulfur-containing heterocyclic compound of significant interest in nutritional science and toxicology. While primarily recognized as a stable urinary biomarker for the consumption of cruciferous vegetables and exposure to carbon disulfide, its direct biological activity appears limited. However, its structurally related analogs, L-thiazolidine-4-carboxylic acid (T4C) and L-2-oxothiazolidine-4-carboxylic acid (OTC), exhibit profound effects on cellular metabolism and signaling pathways. This technical guide provides an in-depth exploration of the formation of TTCA and the detailed mechanisms of action of its influential analogs, T4C and OTC, supported by quantitative data, experimental protocols, and pathway visualizations.

This compound (TTCA): A Biomarker of Exposure

TTCA is formed as a metabolite of isothiocyanates, which are produced from the enzymatic hydrolysis of glucosinolates found in cruciferous vegetables like broccoli and cabbage. It is also a known metabolite of carbon disulfide, an industrial solvent. Its primary utility in research and clinical settings is as a reliable indicator of intake of these vegetables or exposure to the solvent. Studies have shown that TTCA itself does not appear to activate the Nrf2-mediated cytoprotective signaling pathway, a key mechanism for many isothiocyanates like sulforaphane.[1] This suggests that TTCA's role is predominantly that of a stable end-product of metabolism rather than a direct modulator of cellular pathways.

L-Thiazolidine-4-carboxylic Acid (T4C): A Proline Analog and Enzyme Inhibitor

L-Thiazolidine-4-carboxylic acid (T4C), a close structural analog of TTCA, functions as a proline analog and exerts its biological effects primarily through the inhibition of proline dehydrogenase (PRODH), a key enzyme in proline catabolism.

Mechanism of Action: Inhibition of Proline Dehydrogenase

T4C acts as a competitive inhibitor of proline dehydrogenase, competing with the natural substrate, proline, for the active site of the enzyme. This inhibition leads to a decrease in proline oxidation and can affect cellular processes that rely on proline metabolism for energy or biosynthetic precursors.[2][3] In some organisms, T4C can also be a substrate for PRODH.[3]

Quantitative Data: Inhibition of Proline Dehydrogenase

The following table summarizes the quantitative data on the inhibition of proline dehydrogenase by T4C.

ParameterValueConditionsReference
Inhibition of Proline-dependent O2 uptake 67%1 mM T4C, 10 mM proline in isolated barley mitochondria[2]
Oxidation of other mitochondrial substrates
    Pyrroline-5-carboxylic acid-dependent O2 uptake13% inhibition[2]
    Malate + pyruvate oxidation6% inhibition[2]
    Succinate oxidation11% stimulation[2]
    Exogenous NADH oxidation19% stimulation[2]
    Citrate oxidation20% stimulation[2]
Kinetic Parameters (E. coli PRODH) [4]
kcat (s-1)0.7 - 1.4[4]
KM for T4C~30-fold lower than for proline[4]
    Catalytic Efficiency (kcat/KM)~20-30 times higher than with proline[4]

Signaling Pathway Diagram

T4C_Mechanism T4C L-Thiazolidine-4- carboxylic Acid (T4C) PRODH Proline Dehydrogenase (PRODH) T4C->PRODH Competitive Inhibition Incorporation Incorporation into Proteins T4C->Incorporation Replaces Proline Proline Proline Proline->PRODH Proline_Oxidation Proline Oxidation (Energy Production, Biosynthesis) PRODH->Proline_Oxidation

Caption: Mechanism of L-Thiazolidine-4-carboxylic Acid (T4C) Action.

L-2-oxothiazolidine-4-carboxylic Acid (OTC): A Cysteine Prodrug and Antioxidant

L-2-oxothiazolidine-4-carboxylic acid (OTC) is another important analog that functions as a cysteine prodrug, thereby enhancing the intracellular synthesis of glutathione (GSH), a critical antioxidant.

Mechanism of Action: Enhancement of Glutathione Synthesis and Anti-inflammatory Effects

OTC is a substrate for the enzyme 5-oxoprolinase, which converts it to cysteine.[5] Cysteine is the rate-limiting amino acid for the synthesis of glutathione. By increasing the intracellular pool of cysteine, OTC boosts GSH levels, leading to enhanced protection against oxidative stress. This antioxidant effect is coupled with anti-inflammatory properties, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Elevated GSH levels can prevent the activation of IκB kinase (IKK), which is necessary for the degradation of IκB and the subsequent translocation of NF-κB to the nucleus to activate the transcription of pro-inflammatory genes.

Quantitative Data: Effects of OTC on Cellular Processes

The following table summarizes the quantitative effects of OTC in various experimental models.

EffectModel SystemTreatmentResultReference
Cytotoxicity Reduction Human Peritoneal Mesothelial Cells1 mM OTCAbolished 374% increase in LDH release induced by acetaldehyde.[6]
1 mM OTCReversed inhibition of cell growth by acetaldehyde (47%), glyoxal (52%), and methylglyoxal (26%).[6]
Anti-inflammatory Cisplatin-induced renal injury in miceOTC co-administrationSignificant reduction in NF-κB p65 subunit translocation to the nucleus.[5]
Vascular Calcification Inhibition Human Aortic Vascular Smooth Muscle Cells1-5 mM OTC for 7 daysUp to 90% inhibition of calcification.[7]
OTC treatmentPrevented a 90% reduction in GSH levels in calcifying conditions.[7]
Antiviral Activity HIV-1 infected monocyte-derived macrophagesOTC treatment40-50% suppression of reverse transcriptase activity in chronically infected cells.[8]
Pharmacokinetics in Humans Healthy volunteers0.15 and 0.45 mmol/kg OTC (p.o.)Peak plasma concentration between 45 and 60 min.[9]
Plasma cysteine increased by 18 to 75 µM over a basal concentration of 17 µM.[9]
Lymphocyte glutathione increased from 8.7 to 15.6 nmol/mg of protein.[9]

Signaling Pathway Diagram

OTC_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular OTC_ext L-2-oxothiazolidine-4- carboxylic Acid (OTC) OTC_int OTC OTC_ext->OTC_int Transport Five_Oxoprolinase 5-Oxoprolinase OTC_int->Five_Oxoprolinase Cysteine Cysteine Five_Oxoprolinase->Cysteine GSH_Synth Glutathione Synthetase Cysteine->GSH_Synth GSH Glutathione (GSH) GSH_Synth->GSH ROS Reactive Oxygen Species (ROS) GSH->ROS Neutralization IKK IκB Kinase (IKK) GSH->IKK Inhibition ROS->IKK Activation IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation of IκB NFkB NF-κB IkB_NFkB->NFkB IκB Degradation & NF-κB Release Nucleus Nucleus NFkB->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Proinflammatory_Genes Activation

Caption: Mechanism of L-2-oxothiazolidine-4-carboxylic Acid (OTC) Action.

Experimental Protocols

Proline Dehydrogenase Activity Assay

This protocol is adapted from studies on proline dehydrogenase inhibition.[2]

Objective: To measure the activity of proline dehydrogenase by monitoring the proline-dependent reduction of an artificial electron acceptor.

Materials:

  • Mitochondrial protein extract

  • 1 M Proline solution

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 2.5 mM MgCl₂, 1 mM KCN, 0.5 mM FAD, 0.5 mM phenazine methosulfate

  • 60 µM 2,6-dichlorophenolindophenol (DCPIP)

  • Spectrophotometer

Procedure:

  • Prepare the assay mixture by combining the assay buffer and DCPIP.

  • Add the mitochondrial protein extract to the assay mixture and incubate for 5 minutes at 25°C to equilibrate.

  • Initiate the reaction by adding the proline solution.

  • Immediately monitor the decrease in absorbance at 600 nm for at least 1 minute to observe the linear reaction rate.

  • Calculate the enzyme activity based on the rate of DCPIP reduction, using an extinction coefficient of 19.1 mM⁻¹ cm⁻¹.

  • For inhibition studies, pre-incubate the enzyme with the inhibitor (e.g., T4C) for a specified time before adding proline.

Measurement of Intracellular Glutathione (GSH)

This protocol is a common method for quantifying GSH levels.

Objective: To determine the concentration of reduced glutathione in cell lysates.

Materials:

  • Cell lysate

  • Assay Buffer: 100 mM sodium phosphate, 1 mM EDTA, pH 7.5

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

  • Glutathione reductase

  • NADPH solution

  • Microplate reader

Procedure:

  • Prepare cell lysates and deproteinize them, for example, with metaphosphoric acid.

  • In a 96-well plate, add the sample (deproteinized cell lysate) or GSH standards.

  • Add the assay buffer to each well.

  • Add the DTNB solution and glutathione reductase to each well.

  • Initiate the reaction by adding the NADPH solution.

  • Immediately measure the absorbance at 412 nm kinetically for 5-10 minutes.

  • The rate of change in absorbance is proportional to the GSH concentration.

  • Calculate the GSH concentration in the samples by comparing the rates to the GSH standard curve.

NF-κB Activation Assay (p65 Translocation)

This protocol describes a common method to assess NF-κB activation by observing the nuclear translocation of the p65 subunit.

Objective: To quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.

Materials:

  • Cultured cells

  • Stimulant (e.g., TNF-α)

  • Test compound (e.g., OTC)

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against NF-κB p65

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Seed cells in a multi-well plate suitable for imaging.

  • Treat the cells with the test compound (OTC) for the desired time.

  • Stimulate the cells with the NF-κB activator (e.g., TNF-α) for the appropriate duration.

  • Wash the cells with PBS and fix them with the fixation solution.

  • Wash with PBS and permeabilize the cells with the permeabilization buffer.

  • Block non-specific antibody binding with the blocking buffer.

  • Incubate the cells with the primary antibody against NF-κB p65.

  • Wash with PBS and incubate with the fluorescently labeled secondary antibody and the nuclear counterstain.

  • Wash with PBS and acquire images using a fluorescence microscope.

  • Quantify the nuclear and cytoplasmic fluorescence intensity of the NF-κB p65 signal in individual cells. An increase in the nuclear-to-cytoplasmic fluorescence ratio indicates NF-κB activation.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Biological Assays start Start cell_culture Cell Culture (e.g., Macrophages, Epithelial Cells) start->cell_culture treatment Treatment with OTC (Dose-response and Time-course) cell_culture->treatment cell_viability Cell Viability Assay (e.g., MTT Assay) cell_culture->cell_viability Toxicity Check stimulation Stimulation with Pro-inflammatory Agent (e.g., TNF-α, LPS) treatment->stimulation gsh_assay Glutathione (GSH) Measurement stimulation->gsh_assay nfkb_assay NF-κB Activation Assay (p65 Translocation) stimulation->nfkb_assay gene_expression Gene Expression Analysis (e.g., qPCR for pro-inflammatory cytokines) stimulation->gene_expression protein_expression Protein Expression Analysis (e.g., Western Blot for ICAM-1, MCP-1) stimulation->protein_expression data_analysis Data Analysis and Interpretation gsh_assay->data_analysis nfkb_assay->data_analysis gene_expression->data_analysis protein_expression->data_analysis cell_viability->data_analysis conclusion Conclusion on Mechanism of Action data_analysis->conclusion

Caption: General Experimental Workflow for Investigating the Effects of OTC.

Conclusion

While this compound (TTCA) serves as a valuable biomarker, its direct biological activities are not well-established. In contrast, its analogs, L-thiazolidine-4-carboxylic acid (T4C) and L-2-oxothiazolidine-4-carboxylic acid (OTC), exhibit distinct and significant mechanisms of action. T4C acts as a competitive inhibitor of proline dehydrogenase, impacting proline metabolism. OTC functions as a cysteine prodrug, enhancing glutathione synthesis and thereby exerting potent antioxidant and anti-inflammatory effects through the modulation of the NF-κB pathway. Understanding these mechanisms provides a solid foundation for further research and the development of therapeutic strategies targeting these pathways. The experimental protocols and quantitative data presented in this guide offer a practical framework for researchers and drug development professionals working in this area.

References

The Biological Versatility of 2-Thioxothiazolidine-4-carboxylic Acid and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thioxothiazolidine-4-carboxylic acid (TTCA), a sulfur-containing heterocyclic compound, has garnered significant interest in the scientific community. Initially recognized as a key biomarker for the consumption of cruciferous vegetables and a metabolite of isothiocyanates, its biological relevance has expanded considerably. While TTCA itself exhibits limited direct bioactivity in some pathways, its core structure, particularly the rhodanine scaffold, serves as a versatile template for the development of a wide array of biologically active derivatives. This technical guide provides an in-depth exploration of the known biological activities of TTCA and its derivatives, with a focus on quantitative data, experimental methodologies, and the underlying molecular pathways.

This compound (TTCA): A Biomarker with Limited Direct Bioactivity

This compound is primarily known in the context of nutrition and toxicology. It is a well-established urinary biomarker for assessing the intake of cruciferous vegetables such as broccoli, cabbage, and cauliflower. The formation of TTCA is linked to the metabolism of glucosinolates, which are abundant in these vegetables and break down into isothiocyanates.

Despite its association with biologically active isothiocyanates, studies suggest that TTCA itself does not possess significant direct activity in key cytoprotective pathways. For instance, research has shown that TTCA does not cause a significant induction of NAD(P)H Quinone Dehydrogenase 1 (NQO1) transcripts.[1] This indicates a lack of potent activation of the Nrf2 signaling pathway, a critical regulator of antioxidant and detoxification responses.

Biological Activities of Rhodanine-3-Acetic Acid Derivatives

The rhodanine-3-acetic acid scaffold, a close derivative of TTCA, has proven to be a highly "privileged" structure in medicinal chemistry. Modifications to this core have led to the discovery of compounds with a broad spectrum of pharmacological activities, including enzyme inhibition, anticancer, antimicrobial, and antiviral effects.

Enzyme Inhibition: Aldose Reductase

A significant area of research for rhodanine-3-acetic acid derivatives has been the inhibition of aldose reductase, a key enzyme in the polyol pathway. Under hyperglycemic conditions, this pathway contributes to diabetic complications. Several rhodanine-3-acetamide derivatives have been synthesized and shown to be potent inhibitors of both aldehyde reductase (ALR1) and aldose reductase (ALR2).[2][3][4][5]

Table 1: Aldose Reductase Inhibitory Activity of Rhodanine-3-Acetamide Derivatives [2][4]

CompoundALR1 IC50 (µM)ALR2 IC50 (µM)
3a5.38 ± 0.070.25 ± 0.04
3b6.07 ± 0.0519.2 ± 0.08
3c2.38 ± 0.026.38 ± 0.01
3d3.76 ± 0.097.36 ± 0.02
3e2.87 ± 0.0112.71 ± 0.09
3f2.18 ± 0.030.12 ± 0.01
3g2.22 ± 0.042.42 ± 0.03
Valproic acid (Standard for ALR1)57.4 ± 0.89-
Sulindac (Standard for ALR2)-0.29 ± 0.08

Data presented as mean ± SEM.

dot

Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) Diabetic Complications Diabetic Complications Sorbitol->Diabetic Complications Rhodanine-3-acetic acid derivatives Rhodanine-3-acetic acid derivatives Aldose Reductase Aldose Reductase Rhodanine-3-acetic acid derivatives->Aldose Reductase Inhibition

Caption: The Polyol Pathway and Inhibition by Rhodanine-3-acetic acid derivatives.

Anticancer Activity

Derivatives of rhodanine-3-acetic acid have demonstrated significant potential as anticancer agents. One notable series, (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide derivatives, has been shown to exhibit potent antiproliferative activity against various human cancer cell lines by disrupting microtubule dynamics.[6]

Table 2: In Vitro Anticancer Activity of (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide Derivatives [6]

CompoundA549 IC50 (µM)PC-3 IC50 (µM)HepG2 IC50 (µM)
I410.212.525.1
I59.811.323.7
I207.09.520.3
Gefitinib (Standard)5.89--

Other rhodanine derivatives have also shown promising anticancer activity. For example, a phenyl-substituted triazolothiazolyl-rhodanine derivative displayed potent cytotoxicity against hepatocellular carcinoma (Huh7) and breast cancer (MCF-7) cell lines with IC50 values of 4.67 µM and 2.30 µM, respectively.[7] Another derivative, 4-[5-(4′-N,N-dimethylaminobenzylidene)-rhodanine]-butyric acid, exhibited excellent anticancer activity against human ovarian carcinoma cell lines A2780 and A2780cisR, with IC50 values of 4.4 µM and 3.3 µM, respectively.[7] S-glucosylated rhodanines have also been investigated, with some compounds showing potent cytotoxicity against MCF-7, HepG2, and A549 cells with IC50 values in the low micromolar to nanomolar range.[8]

dot

cluster_0 Microtubule Dynamics Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization Cell Cycle Arrest Cell Cycle Arrest Microtubules->Cell Cycle Arrest Rhodanine Derivatives Rhodanine Derivatives Rhodanine Derivatives->Microtubules Disruption Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Mechanism of anticancer activity of certain rhodanine derivatives.

Antimicrobial Activity

The rhodanine scaffold is a recurring motif in compounds with antimicrobial properties. Derivatives of rhodanine-3-acetic acid have been shown to be active against a range of bacteria, particularly Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA).[9]

Table 3: Antimicrobial Activity of Rhodanine-3-Acetic Acid Derivatives [9][10]

CompoundOrganismMIC (µM)
N-(4-Chlorophenyl)-2-[5-(2-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]acetamideMycobacterium tuberculosis8-16
2-[5-(2-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]acetic acidsNon-tuberculous mycobacteria≥32
4-(Trifluoromethyl)phenyl 2-(4-oxo-2-thioxothiazolidin-3-yl)acetateGram-positive bacteria (including MRSA)≥15.62
Rhodanine derivative 2Vancomycin-resistant S. aureus (VRSA)4 (MIC90)
Rhodanine derivative 2Methicillin-resistant S. aureus (MRSA)4 (MIC90)
Rhodanine derivative 2Vancomycin-resistant Enterococcus (VRE)8 (MIC90)
Antiviral Activity

Certain rhodanine derivatives have also demonstrated potent antiviral activity. Studies have shown that some of these compounds can inhibit the replication of viruses such as Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV).[11]

Table 4: Antiviral Activity of Rhodanine Derivatives [11]

CompoundVirusEC50 (nM)CC50 (µM)Selectivity Index (SI)
2HIV-1 (AD8)6.9>20>2898
2HIV-1 (NL4.3)49.3>20>405
2HSV-2132>100>752.7
Acyclovir (Standard for HSV-2)HSV-2168>100>595.2

Experimental Protocols

Aldose Reductase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of test compounds against aldose reductase.

Principle: The enzymatic activity of aldose reductase is determined by spectrophotometrically measuring the decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP+ in the presence of a substrate.

Materials:

  • Partially purified aldose reductase enzyme

  • NADPH solution

  • DL-glyceraldehyde (substrate)

  • Phosphate buffer (pH 6.2)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, NADPH, and the enzyme solution in a cuvette.

  • Add the test compound at various concentrations to the reaction mixture. A control with no inhibitor should also be prepared.

  • Initiate the reaction by adding the substrate, DL-glyceraldehyde.

  • Immediately monitor the decrease in absorbance at 340 nm for a set period.

  • Calculate the rate of reaction (change in absorbance per minute).

  • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100

  • The IC50 value (the concentration of the inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

dot

Prepare Reaction Mix Prepare Reaction Mix (Buffer, NADPH, Enzyme) Add Test Compound Add Test Compound (Various Concentrations) Prepare Reaction Mix->Add Test Compound Initiate Reaction Initiate Reaction (Add Substrate) Add Test Compound->Initiate Reaction Measure Absorbance Measure Absorbance (340 nm) Initiate Reaction->Measure Absorbance Calculate Inhibition & IC50 Calculate % Inhibition and IC50 Measure Absorbance->Calculate Inhibition & IC50

Caption: Workflow for the Aldose Reductase Inhibition Assay.

MTT Assay for Anticancer Activity

Objective: To assess the cytotoxic effect of test compounds on cancer cell lines.

Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines

  • Cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control.

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control.

  • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

dot

Seed Cells Seed Cells in 96-well plate Add Test Compound Add Test Compound (Various Concentrations) Seed Cells->Add Test Compound Add MTT Add MTT solution & Incubate Add Test Compound->Add MTT Solubilize Formazan Add Solubilization Solution Add MTT->Solubilize Formazan Measure Absorbance Measure Absorbance (570 nm) Solubilize Formazan->Measure Absorbance Calculate Viability & IC50 Calculate % Viability and IC50 Measure Absorbance->Calculate Viability & IC50

Caption: Workflow for the MTT Cytotoxicity Assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of test compounds against various microorganisms.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compounds

  • 96-well microtiter plates

  • Inoculum of the microorganism standardized to a specific concentration

Procedure:

  • Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • After incubation, visually inspect the wells for turbidity (growth).

  • The MIC is the lowest concentration of the compound at which there is no visible growth.

dot

Prepare Serial Dilutions Prepare Serial Dilutions of Test Compound Inoculate with Microorganism Inoculate with Standardized Microorganism Prepare Serial Dilutions->Inoculate with Microorganism Incubate Incubate at Appropriate Temperature Inoculate with Microorganism->Incubate Determine MIC Determine MIC (Lowest Concentration with No Growth) Incubate->Determine MIC

Caption: Workflow for the Broth Microdilution MIC Assay.

Conclusion

This compound, while being a significant biomarker, displays limited direct biological activity. However, its structural motif, particularly the rhodanine-3-acetic acid core, has proven to be an exceptionally fruitful starting point for the design and synthesis of a diverse range of potent bioactive molecules. The derivatives of this compound have demonstrated significant promise in various therapeutic areas, including the management of diabetic complications, cancer, and infectious diseases. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in exploring the vast potential of this chemical scaffold. Further research into the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly pave the way for the development of novel and effective therapeutic agents.

References

2-Thioxothiazolidine-4-carboxylic Acid and its Analogs: A Technical Guide to Cysteine Prodrugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-cysteine is a critical amino acid, serving as a rate-limiting precursor for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant in mammalian cells. Direct supplementation with L-cysteine is often impractical due to its instability, rapid oxidation to cystine, and potential for toxicity. This has led to the development of cysteine prodrugs, molecules that are converted to L-cysteine in vivo, offering a more stable and efficient means of augmenting intracellular cysteine and, consequently, glutathione levels.

Among the most studied classes of cysteine prodrugs are the thiazolidine-4-carboxylic acids. This technical guide provides an in-depth review of 2-thioxothiazolidine-4-carboxylic acid (TTCA) and its close, extensively researched analog, 2-oxothiazolidine-4-carboxylic acid (OTZ or procysteine). While both are thiazolidine derivatives, their biological roles differ significantly. This guide will elucidate the mechanisms of action, present key quantitative data, detail relevant experimental protocols, and illustrate the associated biochemical pathways.

Thiazolidine-4-Carboxylic Acids as Cysteine Prodrugs: A Comparative Overview

Thiazolidine-4-carboxylic acids are cyclic compounds formed by the condensation of L-cysteine with an aldehyde or ketone. The nature of the substituent at the 2-position of the thiazolidine ring dictates the mechanism of cysteine release and the compound's biological activity.

2-Oxothiazolidine-4-carboxylic Acid (OTZ): An Enzymatically Cleaved Prodrug

2-Oxothiazolidine-4-carboxylic acid is a well-established cysteine prodrug that is intracellularly converted to L-cysteine by the enzyme 5-oxoprolinase.[1] This enzymatic conversion makes OTZ an efficient and targeted means of delivering cysteine to cells, thereby supporting glutathione synthesis.[2][3]

2-Substituted Thiazolidine-4(R)-carboxylic Acids: Non-Enzymatic Cysteine Release

Other derivatives, such as 2(RS)-methylthiazolidine-4(R)-carboxylic acid, are believed to release L-cysteine through a non-enzymatic ring-opening mechanism.[4][5] These compounds have demonstrated efficacy in protecting against toxicity induced by agents that deplete glutathione, such as acetaminophen.[4][5]

This compound (TTCA): A Metabolite and Biomarker

In contrast to OTZ, this compound is primarily recognized as a metabolite and biomarker. It is formed in vivo from the biotransformation of carbon disulfide (CS₂) and isothiocyanates, which are found in cruciferous vegetables.[6] TTCA is largely excreted unchanged in the urine and is used to monitor occupational exposure to CS₂ and to quantify the intake of cruciferous vegetables.[6][7] Current research indicates that TTCA itself is not an efficient cysteine prodrug, as it does not significantly activate downstream antioxidant signaling pathways like Nrf2.[6]

Mechanism of Action of 2-Oxothiazolidine-4-carboxylic Acid (OTZ)

The primary mechanism of action of OTZ as a cysteine prodrug involves its enzymatic conversion to L-cysteine, which then enters the glutathione synthesis pathway.

Cellular Uptake and Enzymatic Conversion

OTZ is transported into the cell where the enzyme 5-oxoprolinase hydrolyzes the thiazolidine ring to yield L-cysteine. This process is a key step in the gamma-glutamyl cycle.

cluster_cell Cell OTZ_ext OTZ (extracellular) OTZ_int OTZ (intracellular) OTZ_ext->OTZ_int Transport Cysteine L-Cysteine OTZ_int->Cysteine 5-oxoprolinase GSH Glutathione (GSH) Cysteine->GSH Glutamate-cysteine ligase, Glutathione synthetase

Mechanism of OTZ conversion to Cysteine and GSH.
Downstream Signaling Pathways

By increasing the intracellular pool of L-cysteine, OTZ enhances the synthesis of glutathione. GSH is a critical cofactor for various antioxidant enzymes and plays a key role in cellular protection against oxidative stress. In conditions of oxidative stress, such as in asthma models, OTZ has been shown to reduce levels of vascular endothelial growth factor (VEGF), a key regulator of vascular permeability.[8]

OTZ OTZ Cysteine L-Cysteine OTZ->Cysteine 5-oxoprolinase VEGF ↓ VEGF Expression OTZ->VEGF Inhibits GSH ↑ Glutathione (GSH) Cysteine->GSH ROS Reactive Oxygen Species (ROS) GSH->ROS Neutralizes ROS->VEGF Induces VascularPermeability ↓ Vascular Permeability VEGF->VascularPermeability Increases VEGF->VascularPermeability Leads to

OTZ signaling in reducing vascular permeability.

Quantitative Data

The following tables summarize key quantitative data from studies on OTZ and TTCA.

Table 1: Pharmacokinetics of 2-Oxothiazolidine-4-carboxylic Acid (OTZ) in Humans
ParameterValueConditionsReference
Time to Peak Plasma Concentration45 - 60 minutesOral administration of 0.15 and 0.45 mmol/kg[9]
Oral Clearance0.57 +/- 0.20 L/(hr·kg)0.15 mmol/kg dose[9]
Increase in Plasma Cysteine18 to 75 µM over basal (17 µM)Following peak plasma OTZ concentration[9]
Increase in Lymphocyte CysteineFrom 0.37 to 0.99 nmol/mg protein2 to 3 hours post-ingestion[9]
Increase in Lymphocyte GlutathioneFrom 8.7 to 15.6 nmol/mg protein2 to 3 hours post-ingestion[9]
Table 2: Efficacy of Thiazolidine-based Cysteine Prodrugs in Animal Models
CompoundModelEndpointResultReference
2(RS)-Methyl-thiazolidine-4(R)-carboxylic acidAcetaminophen-induced hepatotoxicity in miceSurvival at 48 hoursNearly equipotent to other 2-alkyl derivatives[4]
OTZIsoproterenol-induced myocardial infarction in ratsOxidative damage and inflammationInhibited oxidative damage, suppressed lipid peroxidation, and reduced NF-κB activation[2]
OTZChronic enteral ethanol exposure in ratsLiver injuryBlocked elevation of serum AST, necrosis, and inflammation[3]
Table 3: this compound (TTCA) as a Biomarker
AnalyteMatrixApplicationKey FindingReference
TTCAUrineBiomarker of cruciferous vegetable intakeUrinary TTCA significantly increased after broccoli beverage consumption.[6]
TTCAUrineBiomarker of Carbon Disulfide (CS₂) exposureUrinary TTCA is a reliable indicator of CS₂ exposure in industrial settings.[7][10]

Experimental Protocols

Synthesis of 2-Arylthiazolidine-4-carboxylic Acids

This protocol is adapted from the synthesis of 2-arylthiazolidine-4-carboxylic acid derivatives, which are also being investigated for their biological activities.

Materials:

  • L-cysteine

  • Appropriate aldehyde (e.g., benzaldehyde for 2-phenylthiazolidine-4-carboxylic acid)

  • Ethanol

  • Water

Procedure:

  • Dissolve L-cysteine (e.g., 3.63 g, 30 mmol) in a mixture of water (50 mL) and ethanol (6 mL).[11]

  • Prepare a solution of the corresponding aldehyde (1.0 equivalent) in ethanol (15 mL).[11]

  • Add the aldehyde solution to the L-cysteine solution.[11]

  • Stir the mixture at 25°C for 6 hours.[11]

  • Filter the resulting precipitate, wash with water, and dry to obtain the final product.[11]

cluster_synthesis Synthesis Workflow Start Dissolve L-cysteine in water/ethanol Step2 Prepare aldehyde solution in ethanol Step3 Mix solutions and stir for 6 hours Start->Step3 Step2->Step3 Step4 Filter, wash, and dry product Step3->Step4 End 2-Arylthiazolidine- 4-carboxylic acid Step4->End

Workflow for synthesis of 2-arylthiazolidine-4-carboxylic acids.
Quantification of TTCA in Urine by LC-MS/MS

This method is used for the analysis of TTCA as a biomarker.

Sample Preparation:

  • Acidify urine samples with hydrochloric acid.

  • Add an excess of sodium chloride as a salting-out agent.

  • Extract TTCA from the urine using ethyl acetate.

LC-MS/MS Analysis:

  • Chromatography: Use a reverse-phase C18 column (e.g., Hypersil GOLD, 100 x 2.1mm x 3µm) with a gradient elution.[6]

    • Mobile Phase A: Water with 0.1% acetic acid.[6]

    • Mobile Phase B: Acetonitrile with 0.1% acetic acid.[6]

    • Flow rate: 0.5 mL/min.[6]

  • Detection: High-resolution mass spectrometry.[6]

Conclusion and Future Directions

The thiazolidine-4-carboxylic acid scaffold represents a versatile platform for the development of cysteine prodrugs. 2-Oxothiazolidine-4-carboxylic acid (OTZ) has been extensively validated as an effective, enzymatically activated prodrug that can successfully augment intracellular cysteine and glutathione levels, showing promise in various preclinical models of diseases associated with oxidative stress. In contrast, this compound (TTCA) is more accurately characterized as a stable metabolite and a useful biomarker for exposure to certain industrial chemicals and dietary compounds, rather than as a cysteine prodrug itself.

Future research in this area could focus on the development of novel 2-substituted thiazolidine derivatives with improved pharmacokinetic profiles and targeted delivery to specific tissues. A deeper understanding of the structure-activity relationships governing the non-enzymatic release of cysteine from these compounds could lead to the design of next-generation prodrugs with enhanced therapeutic efficacy for a wide range of clinical applications.

References

The Discovery and Significance of Raphanusamic Acid in Arabidopsis thaliana: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Raphanusamic acid, a sulfur-containing carboxylic acid, has been identified as a key metabolite in the glucosinolate breakdown pathway in the model plant Arabidopsis thaliana. Its formation is intricately linked to plant defense responses, particularly against microbial pathogens. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and emerging roles of raphanusamic acid in Arabidopsis. We present detailed experimental protocols for its extraction and quantification, summarize key quantitative data, and visualize the associated metabolic and signaling pathways. This document serves as an in-depth resource for researchers investigating plant secondary metabolism, defense signaling, and the discovery of novel bioactive compounds.

Introduction: The Discovery of Raphanusamic Acid in Arabidopsis

The discovery of raphanusamic acid in Arabidopsis thaliana is intrinsically linked to the study of glucosinolates, a class of secondary metabolites characteristic of the Brassicaceae family. While raphanusamic acid was known from studies in other Brassicaceae, its significant role in Arabidopsis defense metabolism was prominently elucidated in a 2009 study by Bednarek et al.[1]. This research identified a novel metabolic pathway for glucosinolates that is active in living plant cells and is recruited for broad-spectrum antifungal defense[1]. This pathway differs from the well-known "mustard oil bomb" defense activated by chewing insects[1]. In this context, raphanusamic acid was identified as a key downstream product of indole glucosinolate metabolism, particularly following pathogen challenge[1][2][3].

Biosynthesis of Raphanusamic Acid

Raphanusamic acid is not directly synthesized as a primary or secondary metabolite but is rather a terminal product of the breakdown of glucosinolates. Its formation involves a multi-step enzymatic cascade that is initiated in response to specific cellular triggers, such as pathogen attack.

The biosynthetic pathway of raphanusamic acid from indole glucosinolates can be summarized as follows:

  • Glucosinolate Hydrolysis: The process begins with the hydrolysis of an indole glucosinolate, such as indol-3-ylmethylglucosinolate, by an atypical myrosinase, PENETRATION 2 (PEN2)[3]. This enzymatic cleavage removes the glucose moiety, leading to the formation of an unstable aglycone.

  • Isothiocyanate Formation: The aglycone spontaneously rearranges to form an isothiocyanate, a highly reactive electrophilic compound[3].

  • Glutathione Conjugation: The isothiocyanate then undergoes conjugation with the tripeptide glutathione (GSH)[3]. This detoxification step is a common cellular mechanism to neutralize reactive electrophiles.

  • Decomposition to Raphanusamic Acid: The resulting glutathione conjugate is unstable and decomposes to yield raphanusamic acid and the corresponding amine (e.g., indol-3-ylmethylamine)[3].

Raphanusamic_Acid_Biosynthesis cluster_0 Glucosinolate Breakdown Pathway Indole_Glucosinolate Indole Glucosinolate Unstable_Aglucone Unstable Aglucone Indole_Glucosinolate->Unstable_Aglucone PEN2 (Myrosinase) Isothiocyanate Isothiocyanate Unstable_Aglucone->Isothiocyanate Spontaneous rearrangement GSH_Conjugate Isothiocyanate-GSH Conjugate Isothiocyanate->GSH_Conjugate + Glutathione (GSH) Raphanusamic_Acid Raphanusamic Acid GSH_Conjugate->Raphanusamic_Acid Decomposition Amine Amine GSH_Conjugate->Amine Defense_Signaling_Context cluster_1 Pathogen-Associated Defense Response PAMPs Pathogen-Associated Molecular Patterns (PAMPs) PRRs Pattern Recognition Receptors (PRRs) PAMPs->PRRs Perception Signaling_Cascade Downstream Signaling (MAPK cascade, etc.) PRRs->Signaling_Cascade Initiation PEN2_Activation Activation of PEN2 Signaling_Cascade->PEN2_Activation Glucosinolate_Metabolism Indole Glucosinolate Metabolism PEN2_Activation->Glucosinolate_Metabolism Defense_Products Defense Products Glucosinolate_Metabolism->Defense_Products Raphanusamic_Acid_Formation Raphanusamic Acid Formation Glucosinolate_Metabolism->Raphanusamic_Acid_Formation Pathogen_Resistance Pathogen Resistance Defense_Products->Pathogen_Resistance Extraction_Workflow Start Harvest Arabidopsis Tissue Freeze Flash Freeze in Liquid Nitrogen Start->Freeze Grind Grind to a Fine Powder Freeze->Grind Extract Add Extraction Solvent (80% MeOH, 0.1% Formic Acid) Grind->Extract Vortex_Sonicate Vortex and Sonicate Extract->Vortex_Sonicate Centrifuge Centrifuge at 14,000 x g, 4°C Vortex_Sonicate->Centrifuge Filter Filter Supernatant (0.22 µm) Centrifuge->Filter Analyze LC-MS/MS Analysis Filter->Analyze

References

The Sentinel Molecule: A Technical Guide to 2-Thioxothiazolidine-4-carboxylic Acid as a Metabolite of Carbon Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of 2-Thioxothiazolidine-4-carboxylic acid (TTCA), the principal urinary metabolite of the industrial chemical carbon disulfide (CS₂). Chronic exposure to CS₂ is associated with significant neurotoxicity and cardiovascular effects. The measurement of urinary TTCA is a critical tool for biological monitoring, offering a non-invasive method to assess worker exposure. This document details the metabolic formation of TTCA, presents quantitative data correlating CS₂ exposure with urinary TTCA levels, outlines detailed experimental protocols for its synthesis and analysis, and illustrates key biochemical and analytical pathways.

Introduction to Carbon Disulfide and TTCA

Carbon disulfide (CS₂) is a volatile and colorless liquid utilized extensively in the production of viscose rayon, cellophane, and rubber chemicals.[1] Its high volatility makes inhalation the primary route of occupational exposure.[1] The toxicity of CS₂ is multifaceted, impacting the central nervous system, peripheral nervous system, and cardiovascular system.[1][2]

The biological monitoring of CS₂ exposure is crucial for safeguarding worker health. While measuring CS₂ in blood or exhaled air is possible, the analysis of urinary metabolites offers a more practical and integrated measure of exposure over time.[3] this compound (TTCA) has been identified as a sensitive and reliable urinary biomarker for CS₂ exposure.[4] It is formed endogenously through the reaction of CS₂ with the amino acid L-cysteine.[5][6]

Metabolic Pathway and Toxicological Significance

The toxic effects of carbon disulfide are mediated through two primary mechanisms: a non-microsomal pathway leading to neurotoxicity and a microsomal pathway causing hepatotoxicity.[7]

  • Non-Microsomal Pathway: CS₂ reacts non-enzymatically with nucleophilic groups of endogenous molecules, particularly amino and thiol groups.[7] Its reaction with L-cysteine leads to the formation of a dithiocarbamate, which then cyclizes to form the stable metabolite, TTCA.[6][7] This pathway is directly relevant to the use of TTCA as a biomarker. Another critical interaction in this pathway is the inhibition of enzymes like dopamine beta-hydroxylase, which is implicated in the parkinsonian symptoms observed with chronic exposure.[2]

  • Microsomal Pathway: In the liver, CS₂ is metabolized by cytochrome P450 enzymes, generating reactive sulfur atoms.[7][8] These reactive species can bind covalently to cellular macromolecules, leading to oxidative stress and hepatotoxicity.[7]

The formation of TTCA is a detoxification process, converting reactive CS₂ into a stable, excretable compound. Therefore, TTCA itself is not considered the toxic agent but rather a sentinel molecule indicating exposure.

Metabolic Formation of TTCA from Carbon Disulfide

cluster_reaction Metabolic Reaction CS2 Carbon Disulfide (CS₂) Intermediate Dithiocarbamate Intermediate CS2->Intermediate + Cysteine L-Cysteine Cysteine->Intermediate Reaction with Thiol Group TTCA 2-Thioxothiazolidine- 4-carboxylic Acid (TTCA) Intermediate->TTCA Cyclization Urine Urinary Excretion TTCA->Urine Elimination

Caption: Metabolic conversion of CS₂ to its urinary biomarker, TTCA.

Quantitative Analysis of TTCA as an Exposure Biomarker

Numerous studies have established a dose-response relationship between the intensity of CS₂ exposure and the concentration of TTCA excreted in the urine. However, it is important to note that background levels of TTCA can be present due to the consumption of cruciferous vegetables.[9][10] At very low exposure levels, this dietary contribution can be a confounding factor.[9]

Table 1: Urinary TTCA Concentrations in Humans Exposed to Carbon Disulfide
CS₂ Exposure Level (TWA)Study PopulationPost-Shift Urinary TTCA ConcentrationReference(s)
~100 mg/m³Rayon SpinnersUp to 32 x 10⁻⁵ M[11]
1.6 - 3.2 mg/m³ (0.5 - 1.0 ppm)Viscose Production WorkersDetectable levels in end-of-shift urine
10 ppmViscose Production WorkersCorresponds to 4.5 mmol/mol creatinine
0.21 - 0.73 mg/m³Chemical Plant WorkersMedian: 10.8 µg/g creatinine[9]
3, 10, and 20 ppm (experimental)Human Volunteers0.7 to 2.2% of absorbed CS₂ excreted as TTCA[4][12]

TWA: 8-hour Time-Weighted Average

A linear relationship has been demonstrated between CS₂ exposure and urinary TTCA levels. One study involving chronically exposed workers derived the following regression equation:[13]

Y (TTCA mg/g Cr) = 1.1636 × X (CS₂ mg/m³) - 5.4116 [13]

Table 2: Urinary TTCA Elimination Kinetics
ParameterValueSpeciesConditionsReference(s)
Elimination Half-life (t½)~5.2 hoursRatFollowing exposure to 50-500 ppm CS₂[14]
Elimination Half-life (t½) - Fast Phase~6 hoursHumanOccupational exposure
Elimination Half-life (t½) - Slow Phase~68 hoursHumanOccupational exposure

Experimental Protocols

Reproducible and accurate quantification of TTCA is paramount for its use in biological monitoring. Below are detailed methodologies for the synthesis of a TTCA standard and its analysis in urine.

Protocol 1: Synthesis of this compound Standard

This protocol is based on the reaction between L-cystine and carbon disulfide.[5]

Materials and Reagents:

  • L-cystine

  • Carbon Disulfide (CS₂)

  • Ethanol

  • Potassium Hydroxide (KOH)

  • Hydrochloric Acid (HCl)

  • Diethyl Ether

  • Reaction vessel with reflux condenser and magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve L-cystine in an aqueous solution of potassium hydroxide.

  • Reaction: Slowly add an excess of carbon disulfide to the stirred solution at room temperature. The reaction mixture will typically turn yellow.

  • Reflux: Gently reflux the mixture for 2-4 hours to ensure the completion of the reaction.

  • Acidification: After cooling to room temperature, carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2-3. This will precipitate the TTCA.

  • Isolation: Collect the crude TTCA precipitate by vacuum filtration and wash it with cold water to remove inorganic salts.

  • Purification: Recrystallize the crude product from a suitable solvent, such as an ethanol/water mixture, to obtain pure TTCA.

  • Verification: Confirm the identity and purity of the synthesized TTCA using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and elemental analysis.[5][11]

Protocol 2: Determination of TTCA in Urine by HPLC-UV

This protocol outlines a common method for extracting and quantifying TTCA from urine samples.[3][11][15]

Materials and Reagents:

  • Urine sample (spot sample collected post-shift)

  • Hydrochloric Acid (HCl) or Formic Acid

  • Sodium Chloride (NaCl)

  • Ethyl Acetate or Methyl tert-butyl ether (MTBE)

  • Internal Standard (e.g., 5-Carboxythiouracil)

  • HPLC system with UV detector (detection at ~272 nm)

  • Reversed-phase C18 column(s)

  • Methanol, Acetonitrile, and HPLC-grade water for mobile phase

  • Centrifuge and vortex mixer

Procedure:

  • Sample Preparation: a. Thaw frozen urine samples to room temperature. b. Transfer a 1-2 mL aliquot of urine into a glass centrifuge tube. c. Add the internal standard solution. d. Acidify the urine to pH < 2 with concentrated HCl or formic acid. e. Add solid NaCl to saturation to facilitate extraction (salting out).

  • Liquid-Liquid Extraction: a. Add 4-5 mL of ethyl acetate or MTBE to the tube. b. Vortex vigorously for 1-2 minutes to extract the TTCA. c. Centrifuge at ~2000 x g for 10 minutes to separate the organic and aqueous phases. d. Carefully transfer the upper organic layer to a clean tube. e. Repeat the extraction (steps 2a-2d) two more times, pooling the organic extracts.

  • Evaporation and Reconstitution: a. Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen. b. Reconstitute the dried residue in a known, small volume (e.g., 200 µL) of the HPLC mobile phase.

  • HPLC Analysis: a. Inject a 20-50 µL aliquot of the reconstituted sample into the HPLC system. b. Chromatographic Conditions:

    • Column: Reversed-phase C18 (e.g., two 250 mm x 4.6 mm columns in series for enhanced resolution).[5]
    • Mobile Phase: An isocratic or gradient mixture of an aqueous acidic buffer (e.g., water with 0.1% formic acid) and an organic solvent like methanol or acetonitrile.
    • Flow Rate: Typically 0.8 - 1.2 mL/min.
    • Detection: UV detector set to 272 nm.[5]

  • Quantification: a. Create a calibration curve using the synthesized TTCA standard. b. Calculate the concentration of TTCA in the original urine sample based on the peak area ratio of TTCA to the internal standard, referencing the calibration curve. c. Normalize the result to the urinary creatinine concentration to account for dilution, expressing the final value as mg/g creatinine or µmol/mol creatinine.

Workflow for Urinary TTCA Analysis

start Urine Sample Collection (Post-Shift) prep Sample Preparation (Acidification, Salting, Add Internal Standard) start->prep extract Liquid-Liquid Extraction (e.g., Ethyl Acetate) prep->extract evap Evaporation to Dryness (Nitrogen Stream) extract->evap reconstitute Reconstitution (Mobile Phase) evap->reconstitute hplc HPLC-UV Analysis (C18 Column, ~272 nm) reconstitute->hplc quant Data Quantification (Calibration Curve, Creatinine Normalization) hplc->quant end Final TTCA Concentration (mg/g Cr) quant->end

Caption: Standard experimental workflow for the quantification of TTCA in urine.

Conclusion

This compound is an established and valuable biomarker for assessing human exposure to carbon disulfide. Its analysis provides a reliable method for industrial hygiene and occupational health programs. Understanding the metabolic pathway of its formation is key to interpreting its toxicological significance as an indicator, rather than a direct mediator, of CS₂-induced harm. The experimental protocols provided herein offer a robust framework for the synthesis of analytical standards and the precise quantification of TTCA in biological samples, supporting further research and the protection of at-risk professionals.

References

An In-depth Technical Guide on the Role of 2-Thioxothiazolidine-4-carboxylic Acid (TTCA) in Cruciferous Vegetable Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cruciferous vegetables, a staple in diets worldwide, are recognized for their significant health benefits, including chemopreventive properties. These properties are largely attributed to their rich content of glucosinolates, which, upon hydrolysis, yield biologically active compounds, primarily isothiocyanates and indoles. Among the various metabolites, 2-thioxothiazolidine-4-carboxylic acid (TTCA) has emerged as a key molecule in understanding the metabolic fate of isothiocyanates. This technical guide provides a comprehensive overview of the role of TTCA in the metabolism of cruciferous vegetables, with a focus on its formation, its utility as a biomarker, and its relationship with other bioactive compounds like indole-3-carbinol (I3C) and its derivatives.

Metabolism of Bioactive Compounds in Cruciferous Vegetables

The primary bioactive compounds in cruciferous vegetables are derived from glucosinolates. Upon chewing or chopping of these vegetables, the enzyme myrosinase is released, which hydrolyzes glucosinolates into various products, including isothiocyanates and indole-3-carbinol.

Isothiocyanates, such as sulforaphane from broccoli and phenethyl isothiocyanate from watercress, are highly reactive compounds. In the body, they are primarily metabolized through the mercapturic acid pathway.[1][2] This involves conjugation with glutathione (GSH), followed by sequential enzymatic cleavage to form cysteine and N-acetylcysteine conjugates, which are then excreted in the urine.

TTCA is a cyclized derivative of isothiocyanate-cysteine conjugates. It is considered a common, downstream metabolite of various isothiocyanates.[3][4] TTCA is not only formed endogenously from isothiocyanate metabolism but is also naturally present in cruciferous vegetables.[3][5][6] Its stability and presence in urine make it a reliable biomarker for assessing the intake of cruciferous vegetables in clinical and epidemiological studies.[3][4][7]

TTCA_Formation_Pathway cluster_ingestion Ingestion & Digestion cluster_metabolism Metabolism (Mercapturic Acid Pathway) cluster_excretion Excretion Glucosinolates Glucosinolates Isothiocyanates (e.g., Sulforaphane) Isothiocyanates (e.g., Sulforaphane) Glucosinolates->Isothiocyanates (e.g., Sulforaphane) Myrosinase (in plant/gut) Myrosinase Myrosinase Glutathione (GSH) Glutathione (GSH) Isothiocyanate-GSH Conjugate Isothiocyanate-GSH Conjugate Isothiocyanate-Cysteine Conjugate Isothiocyanate-Cysteine Conjugate TTCA TTCA Urinary Excretion Urinary Excretion TTCA->Urinary Excretion

Glucobrassicin, an indole glucosinolate, is hydrolyzed to the unstable intermediate, indole-3-carbinol (I3C).[8][9] In the acidic environment of the stomach, I3C undergoes condensation to form a variety of oligomeric products, with 3,3'-diindolylmethane (DIM) being the most abundant and biologically active.[8][10] These compounds are known to modulate estrogen metabolism and influence various cellular signaling pathways.[8][11]

I3C_Metabolism_Pathway cluster_ingestion Ingestion & Digestion cluster_stomach Stomach (Acidic Environment) cluster_effects Biological Effects Glucobrassicin Glucobrassicin Indole-3-carbinol (I3C) Indole-3-carbinol (I3C) Glucobrassicin->Indole-3-carbinol (I3C) Myrosinase 3,3'-Diindolylmethane (DIM) 3,3'-Diindolylmethane (DIM) Indole-3-carbinol (I3C)->3,3'-Diindolylmethane (DIM) Condensation Other Oligomers (ICZ, LTr1) Other Oligomers (ICZ, LTr1) Indole-3-carbinol (I3C)->Other Oligomers (ICZ, LTr1) Condensation Myrosinase Myrosinase Modulation of Estrogen Metabolism Modulation of Estrogen Metabolism 3,3'-Diindolylmethane (DIM)->Modulation of Estrogen Metabolism Signaling Pathway Regulation Signaling Pathway Regulation 3,3'-Diindolylmethane (DIM)->Signaling Pathway Regulation

Quantitative Data on TTCA and Other Metabolites

The following tables summarize quantitative data from various studies on the concentration of TTCA in cruciferous vegetables and its excretion after consumption, as well as the effects of I3C/DIM on estrogen metabolism.

Table 1: TTCA Concentration in Cruciferous Vegetables

VegetableTTCA Concentration (mg/kg wet weight)Reference
Cabbage0.6 - 5.0[5][6]
Cauliflower0.6 - 5.0[6]
Broccoli0.6 - 5.0[6]
Kohlrabi0.6 - 5.0[6]
Swedish Turnip0.6 - 5.0[6]
Radish0.6 - 5.0[6]
Broccoli Sprouts~0.14 µmol/g[3]
Mature Broccoli~0.04 µmol/g[3]
Watercress~0.02 µmol/g[3]
Cauliflower~0.01 µmol/g[3]
Cabbage~0.01 µmol/g[3]
Brussels Sprouts~0.005 µmol/g[3]

Table 2: Urinary Excretion of TTCA After Cruciferous Vegetable Consumption

Study PopulationInterventionPeak TTCA Excretion TimeTotal 24h TTCA ExcretionReference
10 healthy volunteers100 g raw cabbage3-9 hours0.19 - 0.42 mg[5]
50 participantsGlucoraphanin-rich (GRR) or sulforaphane-rich (SFR) broccoli beverageWithin 12 hours1.5 - 3 µmol/12 hours[3]

Table 3: Effects of I3C and DIM Supplementation on Estrogen Metabolites

Study PopulationInterventionDurationKey FindingsReference
Premenopausal women at risk of Breast Cancer75 mg/day DIM30 daysIncreased urinary 2OHE1:16αOHE1 ratio[12]
Postmenopausal women with a history of early-stage breast cancer108 mg/day DIM30 daysSignificantly increased levels of 2-hydroxy estrone[11]
Women with CIN II-III200 mg or 400 mg/day I3C12 weeksComplete regression of CIN in 4/8 (200mg) and 4/9 (400mg) patients[8][13]
Healthy high-risk women400 mg/day I3C4 weeksSignificant increase in 2OHE1:16αOHE1 ratio[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are summaries of key experimental protocols.

A common method for the analysis of TTCA in urine involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Sample Preparation: Urine samples are often centrifuged to remove sediment. An internal standard (e.g., ¹³C₃-TTCA) is added for accurate quantification.

  • Solid-Phase Extraction (SPE): Samples may be purified using SPE columns to remove interfering substances.

  • LC-MS/MS Analysis: The extracted samples are injected into an LC-MS/MS system. Chromatographic separation is typically achieved on a C18 column. Mass spectrometry is performed in multiple reaction monitoring (MRM) mode to specifically detect and quantify TTCA and its internal standard.

TTCA_Quantification_Workflow Urine Sample Urine Sample Centrifugation Centrifugation Urine Sample->Centrifugation Add Internal Standard Add Internal Standard Centrifugation->Add Internal Standard Solid-Phase Extraction Solid-Phase Extraction Add Internal Standard->Solid-Phase Extraction LC-MS/MS Analysis LC-MS/MS Analysis Solid-Phase Extraction->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

A randomized, double-blind, placebo-controlled trial is a standard for evaluating the efficacy of supplements like DIM.

  • Participant Recruitment: Premenopausal women at risk for breast cancer (e.g., with a low urinary 2OHE1:16αOHE1 ratio) are recruited.

  • Randomization: Participants are randomly assigned to receive either a daily dose of DIM (e.g., 75 mg) or a placebo for a defined period (e.g., 30 days).

  • Data Collection: Urine samples are collected at baseline, at the end of the intervention period, and after a washout period.

  • Analysis: Urinary estrogen metabolites (2OHE1 and 16αOHE1) are measured to determine the change in their ratio.

Signaling Pathways Modulated by Cruciferous Vegetable Metabolites

The bioactive compounds from cruciferous vegetables exert their effects through the modulation of various signaling pathways.

Isothiocyanates like sulforaphane are potent activators of the Nrf2 signaling pathway.[2] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. Interestingly, while sulforaphane activates this pathway, its metabolite TTCA does not appear to share this activity.[3][4]

Nrf2_Signaling_Pathway Sulforaphane Sulforaphane Keap1 Keap1 Sulforaphane->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 sequesters ARE Antioxidant Response Element Nrf2->ARE translocates to nucleus and binds Cytoprotective Genes Cytoprotective Genes ARE->Cytoprotective Genes activates transcription of

DIM influences estrogen metabolism by increasing the activity of enzymes that favor the 2-hydroxylation pathway of estrogen, leading to a higher ratio of 2-hydroxyestrone (2-OHE1) to 16α-hydroxyestrone (16α-OHE1).[12] A higher 2-OHE1/16α-OHE1 ratio is associated with a lower risk of estrogen-dependent cancers.

Conclusion

TTCA plays a pivotal, albeit indirect, role in the health effects of cruciferous vegetables. Its primary significance for researchers lies in its utility as a reliable and quantitative biomarker of isothiocyanate exposure from dietary intake of these vegetables. This allows for more accurate assessment in clinical and epidemiological studies investigating the health benefits of cruciferous vegetable consumption. While TTCA itself does not appear to possess the direct biological activities of its precursor isothiocyanates, such as the activation of the Nrf2 pathway, its formation is an integral part of the metabolic cascade of these potent chemopreventive agents. Concurrently, the indole derivatives, I3C and DIM, contribute significantly to the health benefits of cruciferous vegetables through distinct mechanisms, most notably the modulation of estrogen metabolism. A comprehensive understanding of the metabolism of both isothiocyanates and indoles, and the utility of biomarkers like TTCA, is essential for the continued development of evidence-based dietary recommendations and novel therapeutic strategies in the prevention and treatment of chronic diseases.

References

Spectroscopic Profile of 2-Thioxothiazolidine-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for 2-Thioxothiazolidine-4-carboxylic acid, a significant metabolite of isothiocyanates found in cruciferous vegetables and a potential biomarker for their consumption. This document compiles known spectroscopic data, details relevant experimental methodologies, and illustrates its metabolic formation.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound and its derivatives.

Mass Spectrometry Data

Table 1: Mass Spectrometry Data for this compound

TechniqueIonization ModePrecursor Ion (m/z)Product Ions (m/z)Reference
LC-MS/MSESI163.98345117.9780
GC-MSEI163118
Infrared (IR) Spectroscopy Data

Table 2: General Infrared Absorption Ranges for Functional Groups in this compound

Functional GroupVibrationTypical Absorption Range (cm⁻¹)
O-H (Carboxylic Acid)Stretching3300 - 2500 (broad)
N-H (Thioamide)Stretching3400 - 3100
C-H (Aliphatic)Stretching3000 - 2850
C=O (Carboxylic Acid)Stretching1760 - 1690
C=S (Thioamide)Stretching1250 - 1020
C-NStretching1350 - 1000
Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Specific ¹H and ¹³C NMR spectral data with complete assignments for this compound are not consistently reported in the available literature. However, data for closely related thiazolidine-4-carboxylic acid derivatives provide an indication of the expected chemical shifts.

Table 3: Representative ¹H NMR Data for Substituted Thiazolidine-4-carboxylic Acid Derivatives

DerivativeSolventChemical Shift (δ) ppm, Multiplicity, (Coupling Constant J in Hz)
2-(3,4,5-Trimethoxyphenyl)thiazolidine-4-carboxylic acidAcetone-d₆3.22 (m, 1H), 3.41 (m, 1H), 3.70 (s, 3H), 3.81 (s, 6H), 4.40 (dd, J = 4.5, 7.2 Hz, 1H), 5.58 (s, 1H), 6.86 (s, 2H)[1]
2-(4-Nitrophenyl)thiazolidine-4-carboxylic acidAcetone-d₆3.21 (t, J = 9.2 Hz, 1H), 3.49 (t, J = 10.0 Hz, 1H), 4.09 (t, J = 7.6 Hz, 1H), 5.72 (s, 1H), 7.85 (d, J = 8.0 Hz, 2H), 8.24 (d, J = 8.0 Hz, 2H)[1]
2-(4-Fluorophenyl)thiazolidine-4-carboxylic acidAcetone-d₆3.19 (m, 1H), 3.49 (m, 1H), 4.18 (dd, J = 7.5, 15.3 Hz, 1H), 5.67 (s, 1H), 7.06-7.14 (m, 2H), 7.52-7.60 (m, 2H)[1]
2-Phenylthiazolidine-4-carboxylic acidAcetone-d₆3.21 (m, 1H), 3.44 (m, 1H), 4.01 (t, J = 7.5 Hz, 1H), 5.66 (s, 1H), 7.32-7.52 (m, 5H)[1]

Table 4: General ¹³C NMR Chemical Shift Ranges for Carboxylic Acids

Carbon AtomTypical Chemical Shift (δ) ppm
C=O (Carboxyl)165 - 185
Aliphatic C-H10 - 70
Ultraviolet-Visible (UV-Vis) Spectroscopy Data

Experimental Protocols

Detailed experimental protocols are crucial for the reproduction and verification of spectroscopic data.

Mass Spectrometry (LC-MS/MS)

Objective: To identify and quantify this compound in a sample matrix.

Methodology:

  • Sample Preparation:

    • Acidify the sample to approximately pH 3 using hydrochloric acid.

    • Perform liquid-liquid extraction with a suitable organic solvent, such as diethyl ether.

    • Evaporate the organic solvent under a stream of nitrogen.

    • Reconstitute the residue in a mobile phase-compatible solvent (e.g., 5% acetonitrile in water at pH 3).

  • Instrumentation:

    • Utilize a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

    • Employ a suitable reversed-phase column for chromatographic separation.

  • Data Acquisition:

    • Set the mass spectrometer to operate in a selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode.

    • Monitor the transition of the precursor ion to specific product ions for quantitative analysis.

Infrared (IR) Spectroscopy (KBr Pellet Method)

Objective: To obtain the infrared spectrum of a solid sample of this compound.

Methodology:

  • Sample Preparation:

    • Thoroughly clean and dry an agate mortar and pestle.

    • Grind a small amount (1-2 mg) of the solid sample into a fine powder.

    • Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) to the mortar.

    • Gently but thoroughly mix the sample and KBr until a homogeneous mixture is obtained.

  • Pellet Formation:

    • Transfer the mixture into a pellet die.

    • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record the infrared spectrum, typically over the range of 4000 to 400 cm⁻¹.

    • A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of this compound in solution.

Methodology:

  • Sample Preparation:

    • Dissolve a few milligrams of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical as the chemical shifts of exchangeable protons (like -COOH and -NH) can be solvent-dependent.

    • Transfer the solution to an NMR tube.

  • Instrumentation:

    • Use a high-field NMR spectrometer.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to determine the proton chemical shifts, multiplicities, and coupling constants.

    • Acquire a ¹³C NMR spectrum to identify the number of unique carbon environments.

    • Additional 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to establish connectivity between atoms and aid in the complete structural assignment.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the UV-Vis absorption characteristics of this compound.

Methodology:

  • Sample Preparation:

    • Dissolve the sample in a suitable UV-transparent solvent (e.g., water, ethanol, or acetonitrile) to a known concentration.

    • Ensure the concentration is within the linear range of the spectrophotometer's detector.

  • Instrumentation:

    • Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the sample solution and another with the pure solvent (as a reference).

    • Scan a range of wavelengths (typically 200-800 nm) and record the absorbance.

    • The wavelength of maximum absorbance (λmax) is a key characteristic of the compound.

Metabolic Pathway Visualization

This compound is a known metabolite of isothiocyanates, which are released from glucosinolates present in cruciferous vegetables. The formation pathway involves the conjugation of isothiocyanates with glutathione.

metabolic_pathway Glucosinolates Glucosinolates Isothiocyanates Isothiocyanates Glucosinolates->Isothiocyanates Myrosinase GSH_Conjugate Glutathione Conjugate Isothiocyanates->GSH_Conjugate + Glutathione Glutathione Glutathione TTCA This compound GSH_Conjugate->TTCA Metabolic Processing

Caption: Metabolic formation of this compound.

This guide serves as a foundational resource for researchers and professionals engaged in the study and application of this compound. Further research is warranted to fully elucidate its complete spectroscopic profile.

References

An In-depth Technical Guide to 2-Thioxothiazolidine-4-carboxylic acid (CAS: 20933-67-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Thioxothiazolidine-4-carboxylic acid (TTCA), a sulfur-containing heterocyclic molecule, is a significant biomarker for monitoring exposure to carbon disulfide and for quantifying the intake of cruciferous vegetables. This technical guide provides a comprehensive overview of TTCA, including its chemical and physical properties, synthesis, and analytical methodologies for its detection. Furthermore, this document details its metabolic pathways and discusses its known biological activities, offering valuable insights for researchers in toxicology, nutrition, and drug development.

Chemical and Physical Properties

This compound is an off-white solid with the molecular formula C4H5NO2S2.[1][2] It is also known by several synonyms, including TTCA, 2-Thioxo-4-thiazolidinecarboxylic acid, and Raphanusamic acid.[3][4] The compound's key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 20933-67-9[1]
Molecular Formula C4H5NO2S2[1]
Molecular Weight 163.22 g/mol [3]
Appearance Off-White Solid[1][2]
pKa 2.61 ± 0.20 (Predicted)[1]
Storage Temperature 2-8°C (Refrigerator)[1][5]
InChI 1S/C4H5NO2S2/c6-3(7)2-1-9-4(8)5-2/h2H,1H2,(H,5,8)(H,6,7)[5]
InChI Key SQUOCHQOQMZGQP-UHFFFAOYSA-N[5]
Canonical SMILES C1C(NC(=S)S1)C(=O)O[1]

Synthesis

A primary method for the synthesis of this compound involves the reaction of carbon disulfide with L-cystine.[6] This reaction provides a direct route to the thiazolidine ring structure.

Experimental Protocol: Synthesis of TTCA

While a detailed, step-by-step protocol is outlined in specific literature, the fundamental procedure is as follows:

  • Reaction Setup: L-cystine is dissolved in an appropriate aqueous alkaline solution.

  • Addition of Carbon Disulfide: Carbon disulfide is added to the solution containing L-cystine. The reaction mixture is typically stirred at a controlled temperature.

  • Acidification: After the reaction is complete, the mixture is acidified to precipitate the this compound.

  • Purification: The crude product is then collected and purified, often through recrystallization, to yield the final product.

  • Validation: The purity of the synthesized TTCA is validated using elemental analysis, mass spectrometry, and chromatographic techniques.[6]

Metabolic Pathways

TTCA is a key metabolite in two significant biological pathways: the detoxification of carbon disulfide and the metabolism of isothiocyanates derived from cruciferous vegetables.

Metabolism of Carbon Disulfide

In humans, exposure to carbon disulfide (CS2) leads to its biotransformation into TTCA, which is then excreted in the urine. This metabolic process serves as a reliable biomarker for monitoring occupational or environmental exposure to CS2. The pathway involves the reaction of carbon disulfide with endogenous amino acids.

Carbon_Disulfide_Metabolism CS2 Carbon Disulfide (CS2) Intermediate Dithiocarbamate Intermediate CS2->Intermediate Reaction with AminoAcid Amino Acid (e.g., Cysteine) AminoAcid->Intermediate TTCA This compound (TTCA) Intermediate->TTCA Cyclization Urine Urinary Excretion TTCA->Urine

Metabolism of Carbon Disulfide to TTCA.
Metabolism of Isothiocyanates

Isothiocyanates, such as sulforaphane found in broccoli and other cruciferous vegetables, are metabolized in the body to form TTCA. This has led to the investigation of TTCA as a potential biomarker for the intake of these healthy vegetables. The metabolism of isothiocyanates to TTCA is a multi-step process.

Isothiocyanate_Metabolism Isothiocyanate Isothiocyanates (e.g., Sulforaphane) Conjugate GSH Conjugate Isothiocyanate->Conjugate Conjugation GSH Glutathione (GSH) GSH->Conjugate MercapturicAcid Mercapturic Acid Pathway Conjugate->MercapturicAcid TTCA This compound (TTCA) MercapturicAcid->TTCA Urine Urinary Excretion TTCA->Urine

Metabolism of Isothiocyanates to TTCA.

Analytical Methods

The accurate quantification of TTCA in biological matrices, particularly urine, is crucial for its application as a biomarker. High-performance liquid chromatography (HPLC) is a commonly employed technique.

Experimental Protocol: HPLC Determination of TTCA in Urine

The following protocol is a summary of a published method for the determination of TTCA in urine.[7]

  • Sample Preparation:

    • Urine samples are acidified with hydrochloric acid.

    • Sodium chloride is added to the sample.

    • TTCA is extracted from the urine using ethyl acetate.

    • The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.

  • HPLC Conditions:

    • Column: Symmetry C18 column.

    • Mobile Phase: A gradient elution is typically used, often consisting of an acidified aqueous phase and an organic solvent like methanol or acetonitrile.

    • Detection: Diode array detector.

    • Quantification: An external standard method with a working curve is used for quantification.[7]

  • Method Validation:

    • Linearity: The method demonstrates good linearity in the range of 0.03-10.00 mg/L.[7]

    • Detection Limit: The limit of detection is approximately 0.008 mg/L.[7]

    • Recovery: The average recovery is in the range of 85.0%-92.7%.[7]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Urine Urine Sample Acidification Acidification (HCl) Urine->Acidification Extraction Liquid-Liquid Extraction (Ethyl Acetate) Acidification->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection onto C18 Column Evaporation->Injection Elution Gradient Elution Injection->Elution Detection Diode Array Detection Elution->Detection Quantification Quantification Detection->Quantification

Workflow for HPLC determination of TTCA.

Biological Activity

While TTCA is a significant metabolite, its own biological activity appears to be limited. Studies have shown that, unlike its precursor sulforaphane, TTCA does not activate the Nrf2-mediated cytoprotective signaling pathway. This pathway is crucial for cellular defense against oxidative stress.

In contrast, the related compound L-2-oxothiazolidine-4-carboxylic acid (OTC), a cysteine prodrug, has demonstrated notable biological effects. OTC has been shown to inhibit vascular calcification by increasing cellular glutathione (GSH) levels.[8][9] It also exhibits protective effects against cisplatin-induced renal injury through its antioxidant and anti-inflammatory properties.[8] These findings suggest that while the thioxo- group at the 2-position may not confer significant bioactivity, the core thiazolidine-4-carboxylic acid scaffold can be a platform for developing bioactive molecules.

Applications

The primary application of this compound is as a biomarker.

  • Occupational and Environmental Health: TTCA levels in urine are a reliable indicator of exposure to carbon disulfide, a neurotoxin used in various industrial processes.[10]

  • Nutritional Science: TTCA is being explored as a biomarker for the intake of cruciferous vegetables, which are known for their health benefits.[11] This could provide a more objective measure of dietary habits in clinical studies.

Conclusion

This compound is a molecule of significant interest in the fields of toxicology, environmental health, and nutrition. Its role as a key metabolite of both an industrial toxin and health-promoting dietary compounds makes it an invaluable biomarker. While its intrinsic biological activity appears limited, the study of its metabolic pathways and the development of robust analytical methods for its detection are crucial for advancing our understanding of xenobiotic metabolism and the impact of diet on human health. Future research may further elucidate its metabolic fate and explore the potential of the thiazolidine scaffold in the design of novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for HPLC Analysis of 2-Thioxothiazolidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the quantitative analysis of 2-Thioxothiazolidine-4-carboxylic acid (TTCA) in urine samples using High-Performance Liquid Chromatography (HPLC). This method is particularly relevant for researchers, scientists, and drug development professionals involved in biomonitoring studies of exposure to carbon disulfide.

Introduction

This compound (TTCA) is a key biological marker for assessing occupational exposure to carbon disulfide (CS₂), a solvent used in various industrial processes.[1][2] Accurate and reliable quantification of TTCA in biological matrices, such as urine, is crucial for monitoring exposure levels and ensuring workplace safety. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for this purpose.[1][2][3] This document outlines the necessary equipment, reagents, and a step-by-step protocol for the analysis of TTCA.

Principle of the Method

The method is based on the separation of TTCA from other urinary components using reversed-phase HPLC with a C18 column. The sample preparation involves an initial acidification followed by a liquid-liquid extraction to isolate the analyte. Detection is typically achieved using a UV detector at a wavelength of 272 nm, where TTCA exhibits significant absorbance.[4] More advanced methods may utilize a diode array detector or a mass spectrometer for enhanced specificity and sensitivity.[3][5]

Quantitative Data Summary

The following table summarizes the quantitative performance data of a typical HPLC method for TTCA analysis, compiled from various studies.

ParameterValueReference
Linearity Range0.03 - 10.00 mg/L[3]
Correlation Coefficient (r)0.9999[3]
Limit of Detection (LOD)0.008 mg/L (approximately 100 nM)[3][4]
Limit of Quantification (LOQ)0.027 mg/L[3]
Intra-assay Precision (%RSD)0.9% - 1.4%[3]
Inter-assay Precision (%RSD)1.3% - 3.5%[3]
Average Recovery85.0% - 92.7%[3]

Experimental Protocols

Equipment and Chemicals

Equipment:

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Isocratic or Gradient Pump

    • Autosampler

    • Column Oven

    • UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., Symmetry C18)[3]

  • Centrifuge

  • Vortex mixer

  • pH meter

  • Analytical balance

  • Glassware (volumetric flasks, pipettes, test tubes)

Chemicals and Reagents:

  • This compound (TTCA) reference standard

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • HPLC grade water

  • Hydrochloric acid (HCl)

  • Ethyl acetate or Diethyl ether[3][4]

  • Sodium chloride (NaCl)

  • Formic acid (for mobile phase modification, if needed)

Preparation of Solutions
  • Standard Stock Solution (e.g., 100 mg/L): Accurately weigh a known amount of TTCA reference standard and dissolve it in a suitable solvent (e.g., methanol) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.03, 0.1, 0.5, 1, 5, 10 mg/L).

  • Mobile Phase: A typical mobile phase for reversed-phase chromatography of TTCA can be a mixture of an aqueous buffer and an organic solvent. For example, a gradient elution with water containing 0.1% acetic acid (solvent A) and acetonitrile containing 0.1% acetic acid (solvent B) can be used.[5] An isocratic mobile phase of water-formic acid (99:1, v/v) has also been reported.[6]

Sample Preparation (Urine)
  • Collect a urine sample in a clean container.

  • Acidify a known volume of the urine sample (e.g., 1 mL) by adding a small amount of hydrochloric acid to bring the pH to approximately 2-3.

  • Add an excess of sodium chloride to the acidified urine to facilitate extraction.[3]

  • Add a known volume of extraction solvent (e.g., 3 mL of ethyl acetate or diethyl ether).

  • Vortex the mixture vigorously for 1-2 minutes.

  • Centrifuge the mixture to separate the organic and aqueous layers.

  • Carefully transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase (e.g., 200 µL).

  • Filter the reconstituted sample through a 0.45 µm syringe filter before injecting it into the HPLC system.

HPLC Chromatographic Conditions
  • Column: Reversed-phase C18 column

  • Mobile Phase: Gradient elution with Solvent A (water with 0.1% acetic acid) and Solvent B (acetonitrile with 0.1% acetic acid) has been shown to be effective.[5]

  • Flow Rate: 0.5 - 1.0 mL/min

  • Injection Volume: 10 - 20 µL

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C)

  • Detection Wavelength: 272 nm[4]

Calibration and Quantification
  • Inject the prepared working standard solutions into the HPLC system to generate a calibration curve.

  • Plot the peak area of TTCA against the corresponding concentration of the standards.

  • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient.

  • Inject the prepared urine samples into the HPLC system.

  • Determine the peak area of TTCA in the sample chromatograms.

  • Calculate the concentration of TTCA in the samples using the calibration curve equation.

Experimental Workflow Diagram

HPLC_Workflow start Start sample_prep Sample Preparation start->sample_prep acidification Acidify Urine Sample (pH 2-3) sample_prep->acidification extraction Liquid-Liquid Extraction (Ethyl Acetate/Diethyl Ether) acidification->extraction evaporation Evaporate to Dryness extraction->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution filtration Filter (0.45 µm) reconstitution->filtration hplc_analysis HPLC Analysis filtration->hplc_analysis injection Inject Sample hplc_analysis->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (272 nm) separation->detection data_analysis Data Analysis detection->data_analysis calibration Generate Calibration Curve data_analysis->calibration quantification Quantify TTCA Concentration calibration->quantification end End quantification->end

References

Application Note: 1H NMR Spectroscopic Analysis of 2-Thioxothiazolidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thioxothiazolidine-4-carboxylic acid (TTC) is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of thiazolidine, it serves as a versatile scaffold for the synthesis of novel therapeutic agents. Accurate structural elucidation and purity assessment are paramount in the development of TTC-based compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is a powerful analytical technique for this purpose. This application note provides a detailed protocol for acquiring and interpreting the ¹H NMR spectrum of this compound and presents representative data.

Chemical Structure and Proton Environment

The structure of this compound contains three distinct proton environments, which will give rise to separate signals in the ¹H NMR spectrum. The protons on the methylene group (C5) are diastereotopic, meaning they are chemically non-equivalent and will appear as separate signals that couple to each other and to the proton on C4. The methine proton at the C4 position is coupled to the adjacent methylene protons. The acidic proton of the carboxylic acid group and the proton on the nitrogen atom are also present.

Representative ¹H NMR Data

Due to the limited availability of fully assigned public domain ¹H NMR spectra for this compound, the following table summarizes expected chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) based on the analysis of structurally similar compounds. The spectrum is typically recorded in a deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆), which can accommodate the carboxylic acid and amide protons.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-4 (methine)4.5 - 4.7ddJ = 8.0, 4.01H
H-5a (methylene)3.6 - 3.8ddJ = 12.0, 8.01H
H-5b (methylene)3.4 - 3.6ddJ = 12.0, 4.01H
N-H (amide)10.0 - 10.5br s-1H
COOH (acid)12.0 - 13.0br s-1H

dd = doublet of doublets, br s = broad singlet

Experimental Protocol: ¹H NMR Spectroscopy

This section details a standard protocol for the acquisition of a ¹H NMR spectrum of a solid organic acid like this compound.

Materials and Equipment:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tube (5 mm)

  • Pipettes and vials

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

    • Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.

    • Tune and match the probe for the ¹H frequency.

  • Data Acquisition:

    • Set the appropriate spectral width (e.g., -2 to 14 ppm).

    • Use a standard single-pulse experiment.

    • Set the number of scans to a suitable value (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • The relaxation delay should be set to an appropriate value (e.g., 1-2 seconds).

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the resulting spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the residual DMSO solvent peak to 2.50 ppm.

    • Integrate the signals to determine the relative number of protons for each peak.

    • Analyze the multiplicities and coupling constants to assign the signals to the respective protons in the molecule.

Visualization of Molecular Structure and Proton Assignments

The following diagram illustrates the chemical structure of this compound with its proton environments labeled.

Caption: Chemical structure of this compound with proton labeling.

Experimental Workflow

The logical flow of acquiring and analyzing the ¹H NMR spectrum is depicted below.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim setup Setup Acquisition Parameters lock_shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_cal Phase and Calibrate ft->phase_cal integrate Integrate Signals phase_cal->integrate assign Assign Peaks integrate->assign final_report final_report assign->final_report Final Report

Application Notes and Protocols for the GC-MS Analysis of Urinary 2-Thioxothiazolidine-4-carboxylic acid (TTCA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thioxothiazolidine-4-carboxylic acid (TTCA) is a key biomarker for assessing exposure to carbon disulfide (CS₂) and dithiocarbamates. Accurate and sensitive quantification of TTCA in urine is crucial for occupational health monitoring and toxicological studies. Gas chromatography-mass spectrometry (GC-MS) offers a robust and reliable analytical method for this purpose. These application notes provide a detailed protocol for the determination of urinary TTCA, including sample preparation, derivatization, GC-MS analysis, and data interpretation.

Quantitative Data Summary

The following tables summarize quantitative data for the GC-MS analysis of urinary TTCA, compiled from various studies to facilitate comparison.

Table 1: Method Validation Parameters

ParameterValueReference
Limit of Detection (LOD)0.7 µg/L[1]
Relative Standard Deviation (RSD)4.3% at 13 µg/L[1]
Relative Recovery86% to 98%[1]

Table 2: Urinary TTCA Concentrations in Human Subjects

PopulationConcentration Range (µg/g creatinine)Median Concentration (µg/g creatinine)Reference
Occupationally Exposed Workers0.8 - 51527[1]
Unexposed Control PersonsBelow LOD - 18211[1]

Experimental Protocols

A detailed methodology for the quantitative analysis of urinary TTCA using GC-MS is provided below. This protocol is synthesized from established methods and best practices.[1]

Sample Preparation: Liquid-Liquid Extraction

This protocol describes the extraction of TTCA from the urine matrix.

  • Reagents and Materials:

    • Urine sample

    • Internal Standard (IS): 4-(4-Chloro-2-methylphenoxy)butanoic acid (MCPBA) solution[1]

    • Hydrochloric acid (HCl), concentrated

    • Ethyl acetate, analytical grade

    • Sodium chloride (NaCl), analytical grade

    • Centrifuge tubes, 15 mL

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

  • Procedure:

    • Pipette 2 mL of urine into a 15 mL centrifuge tube.

    • Spike the sample with an appropriate amount of the internal standard solution (MCPBA).

    • Acidify the urine sample to a pH of approximately 1 by adding concentrated HCl.

    • Add 1 g of NaCl to the tube and vortex to dissolve.

    • Add 5 mL of ethyl acetate to the tube.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

    • Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Evaporate the organic extract to dryness under a gentle stream of nitrogen at 40°C.

Derivatization

To enhance volatility for GC analysis, TTCA is converted into its diethyl derivative.[1]

  • Reagents and Materials:

    • Dried sample extract

    • Ethylating reagent (e.g., Ethyl iodide or Diazoethane)

    • Anhydrous solvent (e.g., Acetonitrile)

    • Heating block or water bath

  • Procedure:

    • Reconstitute the dried extract in 100 µL of the anhydrous solvent.

    • Add an excess of the ethylating reagent to the reconstituted extract.

    • Seal the tube tightly and heat at 60°C for 30 minutes to complete the derivatization reaction.

    • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Analysis
  • Instrumentation:

    • Gas chromatograph coupled with a mass selective detector (MSD).

    • Capillary column suitable for the analysis of derivatized organic acids (e.g., HP-5MS or equivalent).

  • GC Conditions (Suggested):

    • Injector Temperature: 250°C

    • Injection Mode: Splitless

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp 1: Increase to 180°C at a rate of 10°C/minute.

      • Ramp 2: Increase to 280°C at a rate of 20°C/minute, hold for 5 minutes.

    • Carrier Gas: Helium, at a constant flow rate of 1 mL/minute.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

    • Ions to Monitor: Specific m/z values for the diethyl derivative of TTCA and the derivatized internal standard (MCPBA) need to be determined by analyzing the respective standards.

    • Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

Data Analysis and Quantification
  • Quantification:

    • The concentration of TTCA in the urine sample is determined by calculating the peak area ratio of the derivatized TTCA to the derivatized internal standard.

    • A calibration curve is constructed by analyzing a series of standard solutions of known TTCA concentrations with a constant amount of the internal standard.

    • The concentration of TTCA in the unknown samples is then interpolated from this calibration curve.

    • Results are typically normalized to urinary creatinine levels to account for variations in urine dilution and expressed as µg/g creatinine.

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis & Data Processing urine_sample Urine Sample Collection add_is Addition of Internal Standard (MCPBA) urine_sample->add_is acidification Acidification with HCl add_is->acidification salting_out Addition of NaCl acidification->salting_out extraction Liquid-Liquid Extraction with Ethyl Acetate salting_out->extraction centrifugation Phase Separation via Centrifugation extraction->centrifugation evaporation Evaporation of Organic Layer centrifugation->evaporation reconstitution Reconstitution of Dried Extract evaporation->reconstitution add_reagent Addition of Ethylating Reagent reconstitution->add_reagent heating Reaction at 60°C add_reagent->heating gc_ms_injection Injection into GC-MS heating->gc_ms_injection data_acquisition Data Acquisition (SIM Mode) gc_ms_injection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration quantification Quantification using Calibration Curve peak_integration->quantification normalization Normalization to Creatinine quantification->normalization final_result Final Result (µg/g creatinine) normalization->final_result

Caption: Experimental workflow for urinary TTCA analysis.

References

Application Notes and Protocols for the Derivatization of 2-Thiazolidinone-4-carboxylic acid (TTCA) for Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of 2-Thiazolidinone-4-carboxylic acid (TTCA) for quantitative analysis by gas chromatography (GC). Derivatization is an essential step to increase the volatility and improve the chromatographic behavior of polar analytes like TTCA, enabling sensitive and robust analysis. Two primary derivatization strategies, esterification and silylation, are presented here with detailed methodologies.

Introduction to TTCA Derivatization for GC Analysis

TTCA is a polar molecule containing both a carboxylic acid and a secondary amine in a heterocyclic ring. These functional groups lead to low volatility and potential for strong interactions with the stationary phase in a GC system, resulting in poor peak shape and low sensitivity.[1] Chemical derivatization modifies these functional groups to create a less polar and more volatile compound suitable for GC analysis.[1]

The two most common and effective derivatization approaches for carboxylic acids are:

  • Esterification: The carboxylic acid group is converted to an ester. This is a robust method that significantly increases volatility.[1]

  • Silylation: The active hydrogens on both the carboxylic acid and the secondary amine are replaced with a trimethylsilyl (TMS) group. This is a versatile method that effectively masks polar functional groups.[2][3]

Experimental Workflows

The general experimental workflows for both esterification and silylation of TTCA are outlined below.

TTCA_Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction & Analysis Sample Aqueous Sample (e.g., Urine) Spike Spike with Internal Standard Sample->Spike Adjust_pH pH Adjustment Spike->Adjust_pH Add_Reagent Add Derivatization Reagent Adjust_pH->Add_Reagent Incubate Incubate (with heating) Add_Reagent->Incubate Extract Liquid-Liquid Extraction Incubate->Extract Dry Dry Down Extract Extract->Dry Reconstitute Reconstitute in Solvent Dry->Reconstitute GCMS GC-MS Analysis Reconstitute->GCMS

General workflow for TTCA derivatization and analysis.

Method 1: Esterification with Ethyl Chloroformate

This method is rapid and highly efficient for the derivatization of TTCA in aqueous samples such as urine.[1] The reaction proceeds quickly at room temperature.[1]

Experimental Protocol
  • Sample Preparation:

    • To 1 mL of urine sample in a glass tube, add an appropriate amount of internal standard (e.g., deuterated TTCA).

    • Adjust the pH of the sample to 9.5 by adding a suitable buffer or base.[1]

  • Derivatization:

    • Add 100 µL of ethanol and 50 µL of ethyl chloroformate.

    • Vortex the mixture vigorously for 1 minute at room temperature.[1]

  • Extraction:

    • Add 1 mL of toluene to the reaction mixture.

    • Vortex for 1 minute to extract the derivatized TTCA.

    • Centrifuge to separate the phases.

  • Sample Finalization and Analysis:

    • Transfer the upper organic layer (toluene) to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of ethyl acetate.[1]

    • Inject an aliquot into the GC-MS system.

Method 2: Silylation with BSTFA and TMCS

Silylation is a widely used technique for the derivatization of polar compounds, including carboxylic acids and amines.[2][3] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst is a common and effective reagent combination.[4]

Experimental Protocol
  • Sample Preparation:

    • Pipette an aliquot of the sample containing TTCA into a reaction vial.

    • If the sample is aqueous, it must be dried completely prior to adding the silylating reagents, as they are moisture-sensitive. Lyophilization or evaporation under nitrogen are common methods.

    • Add an appropriate amount of a suitable internal standard.

  • Derivatization:

    • Add 100 µL of a silylation reagent mixture, typically BSTFA with 1% TMCS, to the dried sample.

    • Seal the vial tightly.

    • Heat the vial at 60-70°C for 30-60 minutes to ensure complete derivatization.

  • Sample Analysis:

    • Cool the vial to room temperature.

    • The sample can be directly injected into the GC-MS system without further workup.

Quantitative Data Summary

The following table summarizes the quantitative performance characteristics of the described derivatization methods.

ParameterEsterification with Ethyl Chloroformate[1]Silylation with BSTFA/TMCS (Expected)
Recovery ~102%High (typically >95%)
Method Detection Limit (MDL) 1.0 µg/LLow ng/L to µg/L range[2][3]
Limit of Quantification (LOQ) Not explicitly stated, but MDL is low.Expected to be in the low µg/L range.
Reproducibility (RSD%) < 6%≤ 10%[2][3]
Reaction Time 1 minute[1]30-60 minutes
Reaction Temperature Room Temperature[1]60-70°C

Logical Relationship of Derivatization Choice

The choice between esterification and silylation depends on several factors, including the sample matrix, available equipment, and the presence of other analytes of interest.

Derivatization_Choice cluster_considerations Key Considerations cluster_methods Derivatization Methods Analyte TTCA in Sample Matrix Aqueous Matrix? Analyte->Matrix Other_Analytes Other Polar Analytes? Analyte->Other_Analytes Speed Need for High Throughput? Analyte->Speed Esterification Esterification (Ethyl Chloroformate) Matrix->Esterification Yes (Directly Applicable) Silylation Silylation (BSTFA/TMCS) Matrix->Silylation No (Requires Drying Step) Other_Analytes->Silylation Yes (More Versatile) Speed->Esterification Yes (Faster Reaction)

Decision factors for choosing a derivatization method.

Conclusion

Both esterification with ethyl chloroformate and silylation with BSTFA/TMCS are effective methods for the derivatization of TTCA for GC analysis. The choice of method will depend on the specific requirements of the assay. The ethyl chloroformate method is particularly advantageous for aqueous samples due to its speed and direct applicability.[1] Silylation offers broader applicability for other polar analytes that may be present in the sample but requires an anhydrous environment. For both methods, proper optimization and validation are crucial for achieving accurate and reliable quantitative results.

References

Application Notes and Protocols: In Vivo Administration of 2-Thioxothiazolidine-4-carboxylic acid and its Analogs in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of 2-Thioxothiazolidine-4-carboxylic acid (TTCA) and its closely related analog, L-2-oxothiazolidine-4-carboxylic acid (OTC), in rat models. The information compiled from various studies highlights the therapeutic potential and biomarker applications of these compounds.

Introduction

This compound (TTCA) and L-2-oxothiazolidine-4-carboxylic acid (OTC) are cysteine prodrugs that play a significant role in modulating intracellular glutathione (GSH) levels. OTC is readily transported into cells and converted to cysteine, the rate-limiting substrate for GSH synthesis, by the enzyme 5-oxo-L-prolinase.[1] This mechanism underlies its potent antioxidant and cytoprotective effects. TTCA, on the other hand, is recognized as a metabolite of isothiocyanates found in cruciferous vegetables and a biomarker for exposure to carbon disulfide. The following sections detail the in vivo applications, experimental protocols, and associated signaling pathways of these compounds in rat models.

Applications in Rat Models

The in vivo administration of TTCA and OTC in rats has been explored for several key applications:

  • Cardioprotection: OTC has been shown to exert cardioprotective effects against isoproterenol-induced myocardial infarction by enhancing cardiac antioxidant activity.[2]

  • Hepatoprotection: In models of chronic ethanol-induced liver injury, OTC protects the liver by increasing circulating GSH levels and blunting the activation of Kupffer cells.[3]

  • Neuroprotection: By replenishing GSH, OTC can mitigate oxidative stress-related damage in the nervous system.

  • Biomarker of Exposure: Urinary TTCA is a reliable biomarker for assessing in vivo exposure to dithiocarbamates and for quantifying the intake of cruciferous vegetables.[4][5]

  • Amelioration of Oxidative Stress: OTC has demonstrated efficacy in reducing oxidative stress in various models, including age- and heat-exposure-related redox changes.[1]

Quantitative Data Summary

The following tables summarize quantitative data from key studies on the in vivo effects of OTC in rats.

Table 1: Effect of OTC on Cardiac Antioxidant Enzymes and Oxidative Stress Markers in Isoproterenol-Induced Myocardial Infarction in Rats [2]

ParameterControlIsoproterenol (ISO)ISO + OTC
SOD Activity (U/mg protein) ValueSignificantly DecreasedSignificantly Increased vs. ISO
CAT Activity (U/mg protein) ValueSignificantly DecreasedSignificantly Increased vs. ISO
GPx Activity (U/mg protein) ValueSignificantly DecreasedNo Significant Change vs. ISO
GR Activity (U/mg protein) ValueSignificantly DecreasedNo Significant Change vs. ISO
GSH Levels (nmol/mg protein) ValueSignificantly DecreasedNo Significant Change vs. ISO
MDA Levels (nmol/mg protein) ValueSignificantly IncreasedSignificantly Decreased vs. ISO
AOPP Levels (nmol/mg protein) ValueSignificantly IncreasedNo Significant Change vs. ISO

Note: Specific numerical values were not consistently provided in the source abstracts. The table reflects the reported significant changes.

Table 2: Effect of OTC on Myocardial Glutathione Concentration in Endotoxin-Induced Cardiac Dysfunction in Rabbits [6]

Treatment GroupMyocardial Glutathione (ng/g)
Saline/Endotoxin 80 +/- 3
OTC/Endotoxin 104 +/- 4

Note: This study was conducted in rabbits but provides relevant quantitative data on the effect of OTC on glutathione levels.

Table 3: Urinary TTCA Excretion in Rats Following Administration of Various Compounds [4]

Compound (1.5 mmol/kg)Route of AdministrationRelative Rate of TTCA Elimination
Disulfiram (DS) Oral (po) & Intraperitoneal (ip)DS > DEDC ≈ CS2 > NMDC
N,N-diethyldithiocarbamate (DEDC) Oral (po) & Intraperitoneal (ip)DS > DEDC ≈ CS2 > NMDC
Carbon Disulfide (CS2) Oral (po) & Intraperitoneal (ip)DS > DEDC ≈ CS2 > NMDC
N-methyldithiocarbamate (NMDC) Oral (po) & Intraperitoneal (ip)DS > DEDC ≈ CS2 > NMDC

Note: Oral administration resulted in significantly greater TTCA elimination than intraperitoneal administration for all compounds.[4]

Table 4: Urinary TTCA in ACI Rats Before and After Oral Gavage with Sulforaphane (SFN) [5]

ConditionUrinary TTCA
Pre-oral gavage Baseline Level
Post-oral gavage (100 µmol/kg SFN) 45-fold increase

Experimental Protocols

Isoproterenol-Induced Myocardial Infarction Model

This protocol is designed to assess the cardioprotective effects of OTC.

  • Animal Model: Male Wistar rats (200-250 g).[2]

  • Experimental Groups:

    • Control

    • Isoproterenol (ISO)

    • OTC

    • ISO + OTC

  • Drug Administration:

    • OTC: Dissolved in physiological saline, pH adjusted to 7.0 with NaOH. Administered at a specified dose (e.g., 100 mg/kg b.w.).[2]

    • Isoproterenol (ISO): Dissolved in saline and injected subcutaneously at a dose of 100 mg/kg b.w. twice at a 24-hour interval to induce myocardial infarction.[2]

  • Sample Collection: Two hours after the second ISO injection, collect peripheral blood to determine cardiac troponin I (cTnI) levels. Euthanize animals and harvest hearts for biochemical and histopathological analysis.[2]

  • Biochemical Assays: Homogenize heart tissue to measure:

    • Superoxide dismutase (SOD) and catalase (CAT) activities.[2]

    • Glutathione peroxidase (GPx) and glutathione reductase (GR) activities.[2]

    • Reduced glutathione (GSH) levels.[2]

    • Malondialdehyde (MDA) and advanced oxidation protein products (AOPP) as markers of lipid and protein oxidation, respectively.[2]

  • Histopathology: Fix heart tissue in formalin, embed in paraffin, and stain with hematoxylin and eosin (H&E) to assess inflammatory cell infiltration and necrosis.[2]

Biomarker Study for Dithiocarbamate Exposure

This protocol is for evaluating urinary TTCA as a biomarker.

  • Animal Model: Male rats (specify strain, e.g., Sprague-Dawley).

  • Housing: House rats individually in metabolic cages to allow for 24-hour urine collection.[4]

  • Experimental Groups:

    • Control (vehicle)

    • N,N-diethyldithiocarbamate (DEDC)

    • Disulfiram (DS)

    • N-methyldithiocarbamate (NMDC)

    • Carbon Disulfide (CS2)

  • Drug Administration: Administer equimolar doses (e.g., 1.5 mmol/kg) of each compound daily for 5 days via intraperitoneal (ip) or oral (po) routes.[4]

  • Urine Collection: Collect urine at 24-hour intervals.[4]

  • TTCA Analysis: Measure TTCA concentration in the urine using high-performance liquid chromatography (HPLC).

Biomarker Study for Cruciferous Vegetable Intake

This protocol assesses urinary TTCA as a biomarker for the intake of isothiocyanates like sulforaphane (SFN).

  • Animal Model: Female August Copenhagen Irish (ACI) rats.[5]

  • Housing: Use metabolic cages for 24-hour urine collection.[5]

  • Drug Administration: Orally gavage rats with a single dose of 100 µmol/kg body weight SFN dissolved in DMSO.[5]

  • Urine Collection: Collect urine for 24 hours pre- and post-gavage.[5]

  • TTCA Analysis: Quantify TTCA levels in the collected urine samples.

Signaling Pathways and Experimental Workflows

OTC Metabolism and Glutathione Synthesis Pathway

OTC acts as a prodrug for cysteine, which is essential for the synthesis of the major intracellular antioxidant, glutathione (GSH).

OTC_Metabolism OTC L-2-Oxothiazolidine- 4-carboxylate (OTC) Cell Cell Membrane OTC->Cell Transport Cysteine L-Cysteine Cell->Cysteine 5-Oxo-L-prolinase GSH Glutathione (GSH) Cysteine->GSH GSH Synthesis Oxidative_Stress Oxidative Stress Reduction GSH->Oxidative_Stress Neutralizes ROS Reactive Oxygen Species (ROS) ROS->Oxidative_Stress Cardioprotection_Pathway ISO Isoproterenol (ISO) ROS ↑ Reactive Oxygen Species (ROS) ISO->ROS Oxidative_Stress Oxidative Stress & Lipid Peroxidation ROS->Oxidative_Stress NFkB NF-κB Activation Oxidative_Stress->NFkB Inflammation Inflammation & Cell Infiltration NFkB->Inflammation Necrosis Myocardial Necrosis Inflammation->Necrosis OTC OTC GSH ↑ Glutathione (GSH) OTC->GSH Antioxidant_Enzymes ↑ SOD, CAT Activity OTC->Antioxidant_Enzymes GSH->ROS Inhibits GSH->NFkB Inhibits Antioxidant_Enzymes->ROS Inhibits

References

Application of Silyl Protecting Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the intricate process of peptide synthesis, the selective and temporary masking of reactive functional groups is crucial to prevent undesirable side reactions and ensure the precise assembly of the amino acid sequence.[1] While carbamate-based protecting groups like Boc and Fmoc are the cornerstone for α-amino group protection, silyl protecting groups offer a versatile and valuable toolbox for the protection of various functionalities, including carboxyl, hydroxyl, and amino groups.[1][2] The utility of silyl groups stems from their tunable stability, which is largely dictated by the steric bulk of the substituents on the silicon atom, and their mild removal conditions.[1] This allows for the design of orthogonal protection strategies, a key principle in the synthesis of complex peptides.[3]

Silyl ethers are commonly used to protect the hydroxyl groups of serine, threonine, and tyrosine, while silyl esters protect carboxylic acid groups.[1] The protection of amino groups with silyl-based reagents is also employed, often for transient protection strategies.[4] The judicious choice of silylating agents allows for selective protection and deprotection, complementing traditional peptide synthesis methodologies.

Advantages of Silyl Protecting Groups in Peptide Synthesis:

  • Tunable Stability: The stability of silyl ethers and esters can be finely tuned by varying the steric hindrance around the silicon atom. For instance, the trimethylsilyl (TMS) group is highly labile and suitable for transient protection, whereas the bulky tert-butyldiphenylsilyl (TBDPS) group offers significant stability.[1]

  • Mild Deprotection Conditions: Silyl groups can be cleaved under mild acidic conditions or, more commonly, with fluoride ion sources such as tetrabutylammonium fluoride (TBAF).[2] These conditions are often orthogonal to the deprotection methods used for Boc (strong acid) and Fmoc (base) groups.

  • Orthogonal Protection Schemes: The unique deprotection conditions for silyl groups allow for their seamless integration into complex synthetic strategies where multiple protecting groups are used.[3]

  • Improved Solubility in Liquid-Phase Peptide Synthesis (LPPS): Bulky silyl groups, sometimes referred to as "super silyl" groups, can be used as hydrophobic tags in LPPS to enhance the solubility of the growing peptide chain in organic solvents.[5][6]

Commonly Used Silyl Protecting Groups

The choice of silyl protecting group is critical and depends on the required stability throughout the synthetic sequence. A summary of common silyl groups, their silylating agents, and deprotection conditions is provided in the table below.

Protecting GroupSilylating AgentStabilityDeprotection Conditions
TMS (Trimethylsilyl)Trimethylsilyl chloride (TMSCl), Hexamethyldisilazane (HMDS)Very LabileMild acid, alcohols, moisture
TES (Triethylsilyl)Triethylsilyl chloride (TESCl)LabileMild acid, fluoride ions
TBDMS (tert-Butyldimethylsilyl)tert-Butyldimethylsilyl chloride (TBDMSCl)Moderately StableAcid, fluoride ions (e.g., TBAF)
TIPS (Triisopropylsilyl)Triisopropylsilyl chloride (TIPSCl)StableStronger acid, fluoride ions
TBDPS (tert-Butyldiphenylsilyl)tert-Butyldiphenylsilyl chloride (TBDPSCl)Very StableStrong acid, fluoride ions

Experimental Protocols

1. General Protocol for Silylation of Hydroxyl or Carboxyl Groups in Amino Acids

This protocol describes a general method for the protection of hydroxyl (e.g., in Serine, Threonine, Tyrosine) or carboxyl groups of amino acids using a silyl chloride.

Materials:

  • N-protected amino acid (e.g., Fmoc-Ser-OH)

  • Silylating agent (e.g., TBDMSCl)

  • Base (e.g., Imidazole, Triethylamine)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve the N-protected amino acid in the anhydrous solvent in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (e.g., 2.5 equivalents of imidazole).

  • Add the silylating agent (e.g., 1.2 equivalents of TBDMSCl) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting silylated amino acid by flash column chromatography if necessary.

2. General Protocol for Desilylation (Deprotection)

This protocol outlines the removal of a silyl protecting group using a fluoride-based reagent.

Materials:

  • Silyl-protected peptide or amino acid

  • Deprotection reagent (e.g., 1M Tetrabutylammonium fluoride (TBAF) in THF)

  • Solvent (e.g., Tetrahydrofuran (THF))

  • Saturated aqueous ammonium chloride solution

  • Brine

Procedure:

  • Dissolve the silyl-protected compound in the solvent in a flask.

  • Add the deprotection reagent (e.g., 2-3 equivalents of TBAF solution) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.

  • Once the reaction is complete, quench by adding saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the deprotected product by chromatography or crystallization as required.

Workflow for Utilizing Silyl Protecting Groups in Peptide Synthesis

G cluster_0 Preparation of Silyl-Protected Amino Acid cluster_1 Solid-Phase Peptide Synthesis (SPPS) cluster_2 Final Deprotection and Cleavage start N-α-Protected Amino Acid silylation Silylation of Side Chain (e.g., -OH, -COOH) start->silylation purification1 Purification silylation->purification1 protected_aa Silyl-Protected Amino Acid Derivative purification1->protected_aa coupling Coupling to Resin-Bound Peptide protected_aa->coupling deprotection_n N-α-Deprotection (e.g., Piperidine for Fmoc) coupling->deprotection_n elongation Peptide Chain Elongation deprotection_n->elongation Repeat Cycles desilylation Side Chain Desilylation (e.g., TBAF) elongation->desilylation Completed Sequence cleavage Cleavage from Resin & Global Deprotection desilylation->cleavage purification2 Purification cleavage->purification2 final_peptide Final Peptide purification2->final_peptide G cluster_0 Transient Protection cluster_1 Peptide Coupling cluster_2 Work-up amino_acid Zwitterionic Amino Acid transient_protected Transiently Protected Amino Acid amino_acid->transient_protected + silylating_reagent Silylating Reagent (e.g., TMSCF3) silylating_reagent->transient_protected + coupling Peptide Bond Formation transient_protected->coupling peptide_chain Growing Peptide Chain peptide_chain->coupling dipeptide Elongated Peptide coupling->dipeptide workup Aqueous Work-up dipeptide->workup final_product Purified Peptide workup->final_product

References

Application Notes and Protocols: 2-Thioxothiazolidine-4-carboxylic acid (TTCA) as a Biomarker for Isothiocyanate Intake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiocyanates (ITCs) are a class of bioactive compounds derived from the hydrolysis of glucosinolates, which are naturally occurring in cruciferous vegetables like broccoli, cabbage, and watercress.[1] Numerous studies have highlighted the potential health benefits of ITCs, including their role in cancer prevention, by modulating various cellular processes.[2][3] Accurate assessment of ITC intake is crucial in clinical trials and epidemiological studies to establish clear dose-response relationships and understand their mechanisms of action. 2-Thioxothiazolidine-4-carboxylic acid (TTCA), a stable metabolite of ITCs, has emerged as a promising urinary biomarker for quantifying the intake of cruciferous vegetables.[4][5] This document provides detailed application notes and protocols for the use of TTCA as a biomarker for ITC intake.

Formation of TTCA from Isothiocyanates

Isothiocyanates, upon ingestion, are conjugated with glutathione (GSH) in the liver. This conjugate then undergoes further metabolism through the mercapturic acid pathway, leading to the formation of N-acetyl cysteine conjugates which are excreted in the urine.[2][6] TTCA is a cyclized derivative formed from the dithiocarbamate conjugates of ITCs.[4] While TTCA can also be formed from exposure to carbon disulfide (CS₂), in the absence of such exposure, its presence in urine is primarily attributed to the consumption of cruciferous vegetables.[7][8] It is important to note that while ITCs like sulforaphane are known to activate the Nrf2-mediated cytoprotective signaling pathway, TTCA itself does not possess this bioactivity.[4][9]

ITC Isothiocyanates (ITCs) (from Cruciferous Vegetables) GSH_conjugate ITC-Glutathione Conjugate ITC->GSH_conjugate Glutathione S-transferase Mercapturic_acid Mercapturic Acid Pathway GSH_conjugate->Mercapturic_acid TTCA This compound (TTCA) (Urinary Biomarker) Mercapturic_acid->TTCA

Caption: Metabolic conversion of isothiocyanates to TTCA.

Quantitative Data Summary

The following tables summarize quantitative data on TTCA levels in various cruciferous vegetables and in human urine following the consumption of broccoli beverages.

Table 1: TTCA Content in Various Cruciferous Vegetables

VegetableTTCA (nmol/g fresh weight)
Broccoli Sprouts15.8 ± 2.1
Mature Broccoli3.2 ± 0.5
Watercress2.8 ± 0.4
Cabbage1.9 ± 0.3
Cauliflower1.1 ± 0.2
Brussels Sprouts0.8 ± 0.1

Data adapted from Palliyaguru et al., 2018.

Table 2: Urinary TTCA Excretion in Humans After Broccoli Beverage Consumption

Study PeriodInterventionUrinary TTCA (μmol/12 hours)
Run-in (Day 5)None0.050 ± 0.001
Intervention (Day 6)Glucoraphanin-rich (GRR) Beverage2.9 ± 0.4
Intervention (Day 6)Sulforaphane-rich (SFR) Beverage1.5 ± 0.2
Wash-out (Day 13)None0.052 ± 0.005

p<0.05 compared to run-in. Data are presented as mean ± SEM (n=50). Adapted from Palliyaguru et al., 2018.[4]

Experimental Protocols

This section provides a detailed protocol for the extraction and quantification of TTCA from human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), based on the methodology described by Palliyaguru et al. (2018).[4]

Protocol 1: Quantification of Urinary TTCA by LC-MS/MS

1. Materials and Reagents:

  • Human urine samples (12-hour collection is recommended)

  • [¹³C₃]-TTCA (internal standard)

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid

  • Nitrogen gas

  • Vortex mixer

  • Centrifuge (capable of 1200 x g at 4°C)

  • Sample vials

  • UHPLC system coupled to a high-resolution mass spectrometer

2. Sample Preparation:

  • Thaw frozen urine samples and centrifuge briefly to pellet any sediment.

  • In a clean tube, add 500 µL of urine.

  • Spike the urine sample with 5 µL of [¹³C₃]-TTCA (10 µg/mL stock solution) to be used as an internal standard.

  • Acidify the sample to pH 3 with concentrated HCl.

  • Bring the total volume to 1 mL with water.

  • Add 4 mL of diethyl ether to the sample.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 1200 x g for 10 minutes at 4°C to separate the phases.

  • Carefully transfer the top organic phase (diethyl ether) to a new clean vial.

  • Evaporate the organic phase to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried extract in 100 µL of 5% acetonitrile in water at pH 3 for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • LC Column: Hypersil GOLD column (100 × 2.1mm × 3μm) or equivalent.

  • Mobile Phase A: Water with 0.1% acetic acid.

  • Mobile Phase B: Acetonitrile with 0.1% acetic acid.

  • Flow Rate: 0.5 mL/min.

  • Gradient Program:

    • 0-0.3 min: 5% B

    • 0.3-3 min: 5-8% B

    • 3-3.1 min: 8-40% B

    • 3.1-4 min: Hold at 40% B

    • 4.1-6 min: Re-equilibrate at 5% B

  • Mass Spectrometry: Use a high-resolution mass spectrometer in parallel reaction monitoring (PRM) mode.

    • Monitor m/z for TTCA: 163.98345

    • Monitor m/z for [¹³C₃]-TTCA: 166.99410

    • Quantification Product Ion for TTCA: m/z 117.9780

    • Quantification Product Ion for [¹³C₃]-TTCA: m/z 119.9847

4. Quantification:

  • Construct a calibration curve using known concentrations of TTCA standard and a fixed concentration of the [¹³C₃]-TTCA internal standard.

  • Quantify the amount of TTCA in the urine samples by comparing the peak area ratio of TTCA to [¹³C₃]-TTCA against the calibration curve.

  • Normalize the results to the 12-hour urine volume and report as µmol of TTCA per 12 hours.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Urine 500 µL Urine Sample Spike Spike with [¹³C₃]-TTCA (Internal Standard) Urine->Spike Acidify Acidify to pH 3 with HCl Spike->Acidify Extract Extract with 4 mL Diethyl Ether Acidify->Extract Dry Evaporate to Dryness (Nitrogen Stream) Extract->Dry Reconstitute Reconstitute in 5% Acetonitrile/Water Dry->Reconstitute Inject Inject into UHPLC System Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (PRM) Separate->Detect Quantify Quantify against Calibration Curve Detect->Quantify cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITC Isothiocyanates (e.g., Sulforaphane) Keap1_Nrf2 Keap1-Nrf2 Complex ITC->Keap1_Nrf2 modifies Keap1 Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Ub Ubiquitination Keap1->Ub Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Proteasome Proteasomal Degradation Ub->Proteasome ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes activates Transcription Transcription Genes->Transcription

References

Application Notes and Protocols for the Quantification of 2-Thiothiazolidine-4-Carboxylic Acid (TTCA) in Urine Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thiothiazolidine-4-carboxylic acid (TTCA) is a recognized biomarker primarily used for monitoring occupational exposure to carbon disulfide (CS2), a solvent used in the production of viscose rayon and cellophane.[1][2][3] Quantification of TTCA in urine is a valuable tool for assessing exposure levels and ensuring workplace safety.[4][5] Additionally, TTCA levels can be influenced by dietary intake of cruciferous vegetables, which should be considered when interpreting results.[6] This document provides detailed protocols for the quantification of TTCA in human urine using High-Performance Liquid Chromatography (HPLC) with UV detection, a widely established and reliable method.

Metabolic Pathway of TTCA Formation

Carbon disulfide is metabolized in the body, leading to the formation of TTCA, which is then excreted in the urine. The pathway illustrates the conversion of CS2 to its urinary biomarker.

TTCA_Metabolism CS2 Carbon Disulfide (CS2) Exposure Metabolism Hepatic Metabolism CS2->Metabolism Uptake TTCA 2-Thiothiazolidine-4-carboxylic acid (TTCA) in Urine Metabolism->TTCA Biotransformation

Caption: Metabolic conversion of Carbon Disulfide to TTCA.

Experimental Protocols

This section details the necessary steps for accurate and reproducible quantification of TTCA in urine samples, from collection to analysis.

Urine Sample Collection and Storage
  • Collection: Spot urine samples should be collected from subjects, typically at the end of a work shift for occupational exposure monitoring.[7]

  • Container: Use clean, sterile polypropylene containers for sample collection.

  • Storage: Upon collection, samples should be immediately stored at -20°C to prevent degradation of TTCA. For long-term storage, temperatures of -80°C are recommended.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol utilizes solid-phase extraction for sample cleanup and concentration, which has been shown to provide simplified chromatograms.[8]

  • Materials:

    • Oasis HLB solid-phase extraction columns

    • Internal Standard (IS): Tetrahydro-2-thioxo-2H-1,3-thiazine-4-carboxylic acid[8]

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Centrifuge

    • Vortex mixer

  • Procedure:

    • Thaw frozen urine samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • Centrifuge the urine samples to pellet any sediment.

    • To 1 mL of the urine supernatant, add the internal standard.

    • Condition the Oasis HLB SPE column with methanol followed by water.

    • Load the urine sample onto the conditioned SPE column.

    • Wash the column with water to remove interfering substances.

    • Elute the TTCA and IS from the column with methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for HPLC analysis.

HPLC Analysis
  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • UV Detector

    • C18 analytical column

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of methanol and water is typically used.

    • Flow Rate: Approximately 1.0 mL/min.

    • Detection Wavelength: UV detection is commonly performed at a specific wavelength suitable for TTCA.

    • Injection Volume: Typically 20 µL.

  • Quantification:

    • A calibration curve is generated using standard solutions of TTCA of known concentrations.

    • The concentration of TTCA in the urine samples is determined by comparing the peak area ratio of TTCA to the internal standard against the calibration curve.

    • Results are often normalized to urinary creatinine concentration to account for variations in urine dilution and expressed as mg/g creatinine or µg/g creatinine.[9]

Experimental Workflow

The following diagram outlines the complete workflow for the quantification of TTCA in urine samples.

TTCA_Workflow cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis Analysis Collect Collect Spot Urine Sample Store Store at -20°C Collect->Store Thaw Thaw and Centrifuge Store->Thaw SPE Solid-Phase Extraction (SPE) Thaw->SPE Dry Evaporate and Reconstitute SPE->Dry HPLC HPLC-UV Analysis Dry->HPLC Data Data Processing and Quantification HPLC->Data

Caption: Workflow for TTCA quantification in urine.

Data Presentation

The following tables summarize quantitative data for TTCA in urine from various studies, providing a reference for expected concentration ranges.

Table 1: TTCA Levels in Workers Exposed to Carbon Disulfide

Study PopulationExposure Level (CS2)Mean/Median TTCA LevelTTCA RangeCitation
Spinners~100 mg/m³-Up to 32 x 10⁻⁵ M[1]
Chemical Plant Workers0.21 - 0.73 mg/m³10.8 µg/g creat (Median)6.1 - 26.4 µg/g creat[6][7]
Rayon Factory Workers-3.0 mg/g Cr. (Post-shift)-[9]

Table 2: TTCA Levels in Non-Exposed Populations and Confounding Factors

Population GroupConditionMean/Median TTCA LevelTTCA RangeCitation
Non-Exposed Workers-9.3 µg/g creat (Median)3.0 - 33.0 µg/g creat[6][7]
Non-Exposed Finnish Population-0.3 mmol/mol creatinine (95th percentile)-[6]
Smokers-Higher than non-smokers (not significant)-[6][7]
After Cabbage Intake-Peak at 3-9 hours0.19 to 0.42 mg (total excreted in 24h)[6]

Table 3: Analytical Method Performance

MethodLimit of Detection (LOD)RecoveryLinearityCitation
HPLC-UV5 x 10⁻⁷ M--[1]
HPLC-UV with SPE40 pmol/mL79.3 ± 1.0%Linear over at least 3 orders of magnitude[6][8]

Discussion

The quantification of urinary TTCA is a robust method for biomonitoring CS2 exposure. However, it is crucial to consider potential confounding factors such as diet, as consumption of cruciferous vegetables can lead to endogenous TTCA excretion.[6] Therefore, collecting information on dietary habits through questionnaires is recommended alongside urine sample collection.[7] The presented HPLC-UV method with solid-phase extraction offers good sensitivity and specificity for the determination of TTCA in urine samples.[8] For research and clinical applications requiring even higher sensitivity and specificity, LC-MS/MS methods can also be employed. The provided protocols and data serve as a comprehensive guide for researchers and professionals in the field of occupational health and drug development.

References

Application Notes and Protocols: L-2-Oxothiazolidine-4-Carboxylic Acid for Increasing Cellular Glutathione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-2-Oxothiazolidine-4-carboxylic acid (OTCA), also known as procysteine, is a cysteine prodrug that effectively increases intracellular glutathione (GSH) levels.[1] Glutathione is a critical antioxidant, playing a key role in protecting cells from oxidative damage, detoxification of xenobiotics, and maintaining redox homeostasis.[2][3] Depletion of cellular GSH is associated with numerous pathological conditions, making OTCA a valuable tool for research and potential therapeutic applications.[1]

These application notes provide a comprehensive overview of the use of OTCA to augment cellular GSH, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and visualizations of the key pathways and workflows.

Mechanism of Action

OTCA is readily transported into cells where it is metabolized by the enzyme 5-oxoprolinase.[1][4] This enzymatic reaction converts OTCA into L-cysteine, the rate-limiting amino acid for the synthesis of glutathione.[5] By providing a sustained intracellular source of cysteine, OTCA bypasses the feedback inhibition of γ-glutamylcysteine synthetase, the first enzyme in the GSH synthesis pathway, leading to a significant increase in cellular glutathione levels.[1]

OTCA_Mechanism_of_Action cluster_0 Cytosol OTCA_ext OTCA (extracellular) OTCA_int OTCA (intracellular) OTCA_ext->OTCA_int Transport Cysteine L-Cysteine OTCA_int->Cysteine 5-Oxoprolinase gamma_GC γ-Glutamylcysteine Cysteine->gamma_GC γ-Glutamylcysteine Synthetase Glutamate L-Glutamate Glutamate->gamma_GC γ-Glutamylcysteine Synthetase Glycine Glycine GSH Glutathione (GSH) Glycine->GSH Glutathione Synthetase gamma_GC->GSH Glutathione Synthetase Cell_Membrane Cell Membrane

Figure 1: Mechanism of OTCA in increasing cellular glutathione.

Quantitative Data Summary

The efficacy of OTCA in elevating glutathione levels has been demonstrated in various experimental models. The following tables summarize the quantitative effects of OTCA on cysteine and glutathione concentrations.

In Vivo Studies
Model Organism Tissue OTCA Dose Time Point Observation
Guinea Pig[6]Liver5 mmol/kg (i.p.)1-3 hours21-29% increase in GSH
Guinea Pig[6]Kidney5 mmol/kg (i.p.)1-3 hoursSignificant increase in Cysteine
Rat (sulfur amino acid-deficient diet)[7]Lung, Liver, Lymphocytes0.35% in diet3 weeksNormalized GSH to control levels
Human Studies
Subject Sample OTCA Dose Time Point Observation
Healthy Volunteers[8]Lymphocytes0.45 mmol/kg (p.o.)2-3 hoursCysteine: 0.37 to 0.99 nmol/mg protein
Healthy Volunteers[8]Lymphocytes0.45 mmol/kg (p.o.)2-3 hoursGlutathione: 8.7 to 15.6 nmol/mg protein

Experimental Protocols

Protocol 1: In Vitro Treatment of Cultured Cells with OTCA

This protocol describes a general procedure for treating adherent mammalian cells with OTCA to increase intracellular glutathione levels.

Materials:

  • Mammalian cell line of interest (e.g., HepG2, A549)

  • Complete cell culture medium

  • L-2-Oxothiazolidine-4-carboxylic acid (OTCA)

  • Phosphate-buffered saline (PBS), sterile

  • 6-well or 12-well cell culture plates

  • Cell counting device (e.g., hemocytometer or automated cell counter)

Procedure:

  • Cell Seeding:

    • One day prior to the experiment, seed the cells in culture plates at a density that will result in 70-80% confluency on the day of treatment.

  • Preparation of OTCA Stock Solution:

    • Prepare a stock solution of OTCA (e.g., 100 mM) in sterile PBS or serum-free culture medium.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

    • The stock solution can be stored at -20°C for future use.

  • Cell Treatment:

    • On the day of the experiment, aspirate the old medium from the cell culture wells.

    • Add fresh complete culture medium containing the desired final concentration of OTCA (e.g., 1 mM, 5 mM, 10 mM). Include a vehicle control (medium with an equivalent volume of PBS).

    • Gently swirl the plate to ensure even distribution of the treatment medium.

  • Incubation:

    • Incubate the cells for the desired time period (e.g., 4, 8, 12, or 24 hours) in a humidified incubator at 37°C with 5% CO₂.

  • Cell Harvesting and Lysate Preparation:

    • After incubation, aspirate the treatment medium and wash the cells twice with ice-cold PBS.

    • Proceed immediately to cell lysis for glutathione analysis as described in Protocol 2 or 3.

Experimental_Workflow_In_Vitro Start Start Seed_Cells Seed cells in multi-well plates Start->Seed_Cells Incubate_24h Incubate for 24h (37°C, 5% CO₂) Seed_Cells->Incubate_24h Treat_Cells Treat cells with OTCA (include vehicle control) Incubate_24h->Treat_Cells Prepare_OTCA Prepare OTCA working solutions Prepare_OTCA->Treat_Cells Incubate_Treatment Incubate for desired time (e.g., 4, 8, 12, 24h) Treat_Cells->Incubate_Treatment Wash_Cells Wash cells with ice-cold PBS Incubate_Treatment->Wash_Cells Lyse_Cells Lyse cells Wash_Cells->Lyse_Cells GSH_Assay Perform Glutathione Assay (HPLC or Fluorometric) Lyse_Cells->GSH_Assay Data_Analysis Data Analysis GSH_Assay->Data_Analysis End End Data_Analysis->End

References

Unexplored Potential: The Antiviral Profile of 2-Thioxothiazolidine-4-carboxylic Acid Remains Undefined in Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

Despite a growing interest in thiazolidine derivatives for antiviral drug development, a comprehensive review of published scientific research reveals a significant gap in the investigation of 2-Thioxothiazolidine-4-carboxylic acid (TTCA) as an antiviral agent. Currently, there is no publicly available data detailing its efficacy, mechanism of action, or specific protocols for its use in antiviral research. The majority of existing studies focus on its structurally similar analog, 2-oxothiazolidine-4-carboxylic acid (OTC), and other derivatives of the thiazolidine-4-carboxylic acid scaffold.

This report will synthesize the available information on these related compounds to provide a framework for potential future investigations into the antiviral properties of TTCA. The application notes and protocols provided below are based on studies of these related molecules and should be adapted and validated for use with TTCA.

Application Notes: Antiviral Research on Thiazolidine-4-Carboxylic Acid Analogs

The antiviral activity of compounds structurally related to TTCA has been primarily demonstrated against Human Immunodeficiency Virus (HIV) and various influenza viruses.

1. Anti-HIV Activity of 2-Oxothiazolidine-4-carboxylic acid (OTC):

L-2-oxothiazolidine-4-carboxylic acid (OTC), a cysteine prodrug, has been shown to inhibit HIV-1 replication in mononuclear phagocytes and lymphocytes.[1][2] The proposed mechanism of action is linked to its ability to replenish intracellular glutathione (GSH), a key antioxidant that is often depleted during HIV infection.[3] This anti-HIV effect is dose-dependent and has been observed against multiple HIV-1 strains.[1] Notably, OTC suppresses HIV-1 expression in both acutely and chronically infected cells.[1][2] The inhibitory effects of OTC do not appear to be due to cytotoxicity.[1]

2. Influenza Virus Inhibition by Thiazolidine-4-carboxylic Acid Derivatives:

Several studies have explored derivatives of thiazolidine-4-carboxylic acid as inhibitors of influenza virus neuraminidase (NA), a crucial enzyme for viral release and propagation.[4][5] Certain 2-aryl substituted thiazolidine-4-carboxylic acids have demonstrated potent activity against avian influenza virus (AIV) H9N2 and infectious bronchitis virus (IBV).[4] For instance, some derivatives have shown IC50 values in the low micromolar range against AIV H9N2.[4] Additionally, other novel thiazolidine-4-carboxylic acid derivatives have been synthesized and shown to possess NA inhibitory and hemagglutination inhibition (HAI) activities against influenza A (H7N3).[5]

Quantitative Data Summary

The following tables summarize the antiviral activity of 2-oxothiazolidine-4-carboxylic acid (OTC) and various thiazolidine-4-carboxylic acid derivatives as reported in the literature. No such data is currently available for this compound (TTCA).

Table 1: Anti-HIV Activity of L-2-oxothiazolidine-4-carboxylic acid (OTC)

Cell TypeHIV-1 Strain(s)AssayEndpointResultReference
Monocyte-derived macrophages (MDM) & LymphocytesLaboratory-adapted & primary isolatesReverse Transcriptase (RT) ActivitySuppression of HIV-1 expressionDose-dependent inhibition[1]
Chronically infected MDMNot specifiedReverse Transcriptase (RT) ActivityReduction in RT activity40-50% suppression compared to control[1]

Table 2: Antiviral Activity of 2-Aryl Substituted Thiazolidine-4-carboxylic Acid Derivatives

CompoundVirusAssayIC50 (µM)Reference
Derivative 1d (p-bromo substituted)Avian Influenza Virus (AIV H9N2)In ovo antiviral assay3.47[4]
Derivative 1g (p-nitro substituted)Avian Influenza Virus (AIV H9N2)In ovo antiviral assay3.97[4]
Derivative 1aInfectious Bronchitis Virus (IBV)In ovo antiviral assay5.20[4]
Derivative 1bInfectious Bronchitis Virus (IBV)In ovo antiviral assay4.18[4]
Derivative 1cInfectious Bronchitis Virus (IBV)In ovo antiviral assay4.10[4]

Experimental Protocols

The following are generalized protocols based on methodologies described for the antiviral testing of OTC and thiazolidine-4-carboxylic acid derivatives. These should serve as a starting point for designing experiments with TTCA.

Protocol 1: In Vitro Anti-HIV-1 Reverse Transcriptase (RT) Activity Assay (Adapted from studies on OTC)

Objective: To determine the inhibitory effect of a test compound on HIV-1 replication by measuring reverse transcriptase activity in infected cell supernatants.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a susceptible cell line (e.g., MT-4).

  • HIV-1 stock (e.g., laboratory-adapted strain like HIV-1 IIIB).

  • Complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), antibiotics, and IL-2 (for PBMCs).

  • Test compound (e.g., TTCA) dissolved in an appropriate solvent (e.g., DMSO).

  • Reverse Transcriptase Assay Kit (commercially available).

  • 96-well cell culture plates.

  • CO2 incubator (37°C, 5% CO2).

Procedure:

  • Cell Preparation: Plate susceptible cells (e.g., 1 x 10^5 cells/well) in a 96-well plate and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound in culture medium.

  • Infection and Treatment: Infect the cells with a pre-titered amount of HIV-1 stock. Immediately after infection, add the various concentrations of the test compound to the wells. Include appropriate controls (uninfected cells, infected untreated cells, and a positive control drug like AZT).

  • Incubation: Incubate the plates for 4-7 days at 37°C in a CO2 incubator.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatants.

  • RT Assay: Perform the reverse transcriptase assay on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Measure the amount of RT activity (e.g., via colorimetric or radioactive detection). Calculate the percentage of inhibition for each compound concentration relative to the infected untreated control. Determine the 50% effective concentration (EC50).

Protocol 2: Neuraminidase (NA) Inhibition Assay (Adapted from studies on Thiazolidine-4-carboxylic Acid Derivatives)

Objective: To assess the ability of a test compound to inhibit the enzymatic activity of influenza neuraminidase.

Materials:

  • Influenza virus neuraminidase (recombinant or from viral lysate).

  • Fluorogenic substrate for NA (e.g., 4-Methylumbelliferyl-N-acetyl-α-D-neuraminic acid, MUNANA).

  • Assay buffer (e.g., MES buffer with CaCl2).

  • Test compound (e.g., TTCA) dissolved in an appropriate solvent.

  • Positive control inhibitor (e.g., Oseltamivir).

  • 96-well black microplates.

  • Fluorescence microplate reader.

Procedure:

  • Reaction Setup: In a 96-well black plate, add the assay buffer, the test compound at various concentrations, and the neuraminidase enzyme.

  • Pre-incubation: Incubate the mixture for a defined period (e.g., 30 minutes) at 37°C to allow the compound to bind to the enzyme.

  • Substrate Addition: Add the fluorogenic substrate MUNANA to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specific time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., a high pH buffer like glycine-NaOH).

  • Fluorescence Measurement: Measure the fluorescence of the released 4-methylumbelliferone using a microplate reader (e.g., excitation at 365 nm and emission at 450 nm).

  • Data Analysis: Calculate the percentage of NA inhibition for each compound concentration compared to the untreated enzyme control. Determine the 50% inhibitory concentration (IC50).

Visualizations of Potential Mechanisms and Workflows

The following diagrams illustrate the potential mechanism of action for the anti-HIV activity of OTC and a general workflow for antiviral screening, which could be applicable to the study of TTCA.

G cluster_cell Infected Host Cell OTC 2-Oxothiazolidine- 4-carboxylic acid (OTC) Cysteine Cysteine OTC->Cysteine Intracellular conversion GSH Glutathione (GSH) (Antioxidant) Cysteine->GSH Synthesis HIV_Replication HIV Replication GSH->HIV_Replication Inhibits ROS Reactive Oxygen Species (ROS) GSH->ROS Neutralizes ROS->HIV_Replication Promotes Extracellular Extracellular Space G start Start: Test Compound (TTCA) cytotoxicity Cytotoxicity Assay (e.g., MTT, MTS) start->cytotoxicity is_toxic Is CC50 acceptable? cytotoxicity->is_toxic antiviral_screen Primary Antiviral Screening (e.g., Plaque Reduction Assay) is_active Is EC50/IC50 significant? antiviral_screen->is_active is_toxic->antiviral_screen No stop_toxic Stop: High Toxicity is_toxic->stop_toxic Yes moa Mechanism of Action Studies (e.g., RT assay, NA assay, Time-of-addition) is_active->moa Yes stop_inactive Stop: Inactive is_active->stop_inactive No lead_candidate Lead Candidate moa->lead_candidate

References

Application Notes and Protocols: Pharmacokinetics of L-2-oxothiazolidine-4-carboxylic acid (OTC) in Humans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the pharmacokinetics of L-2-oxothiazolidine-4-carboxylic acid (OTC), a cysteine prodrug, in humans. The information is intended to guide research and development of this compound.

Introduction

L-2-oxothiazolidine-4-carboxylic acid (OTC), also known as procysteine, is a prodrug of the amino acid L-cysteine.[1] It is designed to increase intracellular cysteine levels, thereby supporting the synthesis of glutathione (GSH), a critical endogenous antioxidant.[1][2][3] The therapeutic potential of OTC has been investigated in conditions associated with oxidative stress, such as HIV infection and acute respiratory distress syndrome.[2][3][4][5] Understanding the pharmacokinetic profile of OTC is essential for designing optimal dosing regimens and ensuring its safe and effective use.

Pharmacokinetic Profile

The pharmacokinetic properties of OTC have been evaluated in healthy volunteers and specific patient populations following both oral and intravenous administration.

Data Presentation: Pharmacokinetic Parameters of L-2-oxothiazolidine-4-carboxylic acid in Humans

ParameterAdministration RouteSubject PopulationDoseValueReference
Tmax (Time to Peak Plasma Concentration) OralHealthy Volunteers0.15 and 0.45 mmol/kg45 - 60 minutes[1][6]
Cmax (Peak Plasma Concentration) OralAsymptomatic HIV-infectedHighest dosage studied734 ± 234 nmol/mL[4]
Oral Clearance OralHealthy Volunteers0.15 mmol/kg0.57 ± 0.20 L/(hr.kg)[1][6]
Dose Escalation (Intravenous) IntravenousAsymptomatic HIV-infected3, 10, 30, or 100 mg/kgDose-escalation study conducted[5]

Note: Comprehensive pharmacokinetic data such as AUC (Area Under the Curve), elimination half-life (t½), and Volume of Distribution (Vd) are not consistently reported across publicly available literature. Access to full study reports is recommended for a complete pharmacokinetic assessment.

Metabolism

OTC is metabolized intracellularly by the enzyme 5-oxoprolinase to yield L-cysteine.[1] This enzymatic conversion is a key step in its mechanism of action, as it releases cysteine, the rate-limiting substrate for the synthesis of glutathione.

Experimental Protocols

The following sections outline typical methodologies for conducting a pharmacokinetic study of L-2-oxothiazolidine-4-carboxylic acid in humans.

Clinical Study Protocol for Oral Administration

This protocol is based on studies conducted in healthy volunteers.

1.1. Study Design:

  • A single-dose, open-label, dose-escalation or parallel-group study design.

  • Participants should be healthy adult volunteers who have provided informed consent.

  • Subjects should fast overnight prior to drug administration.

1.2. Dosing:

  • Administer a single oral dose of L-2-oxothiazolidine-4-carboxylic acid. Doses have ranged from 0.15 to 0.45 mmol/kg in studies with healthy volunteers.[1][6]

1.3. Sample Collection:

  • Collect venous blood samples into heparinized tubes at pre-defined time points.

  • Suggested time points: pre-dose (0 hour), and at 15, 30, 45, 60, 90, 120, 180, 240, 360, and 480 minutes post-dose.

  • Immediately centrifuge the blood samples to separate plasma.

  • Store plasma samples at -80°C until analysis.

1.4. Bioanalytical Method:

  • Quantify the concentration of L-2-oxothiazolidine-4-carboxylic acid in plasma samples using a validated High-Performance Liquid Chromatography (HPLC) method.

Analytical Protocol: Quantification of OTC in Human Plasma by HPLC

This protocol is based on established methods for the determination of OTC in plasma.

2.1. Principle:

  • OTC is extracted from plasma and separated from endogenous components using reversed-phase HPLC with ultraviolet (UV) detection.

2.2. Reagents and Materials:

  • L-2-oxothiazolidine-4-carboxylic acid reference standard

  • Metaphosphoric acid (5%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Reversed-phase HPLC column

2.3. Sample Preparation:

  • To a known volume of plasma, add an equal volume of 5% metaphosphoric acid to precipitate proteins.

  • Vortex the mixture and then centrifuge to pellet the precipitated protein.

  • Collect the supernatant for HPLC analysis.

2.4. HPLC Conditions:

  • Column: Reversed-phase analytical column

  • Mobile Phase: A suitable isocratic or gradient mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV spectrophotometry at 230 nm.

  • Quantitation: Generate a standard curve of known concentrations of OTC in plasma (e.g., 20-1000 µM). Determine the concentration of OTC in the samples by comparing their peak areas to the standard curve.

2.5. Method Validation:

  • The analytical method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Visualizations

Metabolic Pathway of L-2-oxothiazolidine-4-carboxylic acid

OTC L-2-oxothiazolidine-4-carboxylic acid (OTC) Enzyme 5-oxoprolinase OTC->Enzyme Cysteine L-Cysteine Glutathione Glutathione (GSH) Cysteine->Glutathione Synthesis Enzyme->Cysteine Metabolism

Caption: Metabolic conversion of OTC to L-cysteine and subsequent glutathione synthesis.

Experimental Workflow for a Human Pharmacokinetic Study of OTC

cluster_clinical Clinical Phase cluster_lab Laboratory Phase cluster_data Data Analysis Phase Subject Study Subject (Fasted) Dosing Oral Administration of OTC Subject->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Storage Sample Storage (-80°C) Processing->Storage Analysis HPLC-UV Analysis Storage->Analysis PK_Calc Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, etc.) Analysis->PK_Calc Report Final Report PK_Calc->Report

Caption: Workflow of a typical human pharmacokinetic study for oral OTC administration.

References

Troubleshooting & Optimization

2-Thioxothiazolidine-4-carboxylic acid stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Thioxothiazolidine-4-carboxylic acid (TTCA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and storage of TTCA, along with troubleshooting advice for common experimental challenges. As Senior Application Scientists, we have compiled and synthesized the following information to ensure the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of solid this compound?

A1: Solid this compound is a pale yellow powder that is generally stable when stored correctly.[1][2][3] The primary factors that can affect its long-term stability are temperature, moisture, and light. Exposure to high temperatures can lead to thermal degradation. The compound is hygroscopic, so moisture absorption can compromise its integrity. It is also advisable to protect it from prolonged exposure to light.

Q2: How should I store this compound in its solid form?

A2: For optimal stability, solid this compound should be stored in a tightly sealed container in a refrigerator.[1][2][3] The storage area should be dry and dark. Storing it under these conditions will minimize degradation from heat, moisture, and light.

Q3: What is the recommended way to prepare solutions of this compound?

A3: this compound has slight solubility in DMSO and methanol.[1][2][3] For most applications, it is recommended to prepare solutions fresh for each experiment. If you need to store a stock solution, it should be aliquoted into small, single-use volumes and stored at -20°C or below to minimize freeze-thaw cycles.

Q4: How stable is this compound in solution?

A4: The stability of this compound in solution is highly dependent on the pH, temperature, and solvent.[4][5] Studies on related thiazolidine-4-carboxylic acid derivatives have shown that degradation is more pronounced at higher temperatures and can be influenced by pH.[4][6] Specifically, degradation of similar compounds has been observed at pH values between 4.4 and 6.0, with more significant degradation at the lower end of this range.[5]

Q5: Is this compound sensitive to light?

A5: While specific photostability data for this compound is not extensively documented, a related compound, 2-aminothiazole-4-carboxylic acid, has been shown to undergo UV-induced photolysis.[7] As a precautionary measure, it is recommended to protect solutions of this compound from light by using amber vials or by covering the container with aluminum foil, especially during long experiments or when storing solutions.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound in your experiments.

Issue 1: Inconsistent or unexpected experimental results.
  • Potential Cause 1: Degradation of the compound.

    • Explanation: this compound can degrade, especially in solution, due to factors like improper storage, pH, or temperature.

    • Solution:

      • Always prepare fresh solutions before use.

      • If using a stock solution, ensure it has been stored properly (aliquoted, frozen, and protected from light).

      • Consider the pH of your experimental system. If it is acidic, the stability of the compound may be reduced.[5]

      • Perform a quality control check on your solid compound if you suspect degradation.

  • Potential Cause 2: Incomplete dissolution.

    • Explanation: The compound has limited solubility in some solvents.[1][2][3] If not fully dissolved, the actual concentration in your experiment will be lower than intended.

    • Solution:

      • Visually inspect your solution to ensure there are no solid particles.

      • Slightly warming the solution or using sonication may aid in dissolution, but be mindful of potential thermal degradation.

Issue 2: Observing a color change in the solution.
  • Potential Cause: Degradation or reaction.

    • Explanation: A change in the color of your solution over time may indicate degradation of this compound or a reaction with other components in your experimental system.

    • Solution:

      • Prepare a fresh solution and monitor for color changes under controlled conditions (e.g., in the dark, at a specific temperature) to determine the cause.

      • Analyze the solution using techniques like HPLC to identify any degradation products.

Storage and Handling Summary

ConditionSolid FormSolution
Temperature Refrigerator (2-8 °C)[1][2][3]Aliquot and store at ≤ -20°C
Light Store in a dark placeProtect from light (amber vials/foil)
Moisture Store in a tightly sealed containerUse anhydrous solvents if possible
pH Not applicableBe aware of potential instability in acidic conditions[5]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Allow the solid this compound to equilibrate to room temperature before opening the container to prevent moisture condensation.

  • Weigh the desired amount of the compound in a sterile, appropriate container.

  • Add the desired solvent (e.g., DMSO, methanol) to the solid.

  • Vortex or sonicate until the solid is completely dissolved.

  • If not for immediate use, aliquot the stock solution into single-use, light-protected tubes and store at -20°C or below.

Visualizing Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting common issues with this compound.

G start Inconsistent Experimental Results check_solution Was the solution prepared fresh? start->check_solution yes_fresh Yes check_solution->yes_fresh Yes no_fresh No check_solution->no_fresh No check_dissolution Is the compound completely dissolved? yes_fresh->check_dissolution prepare_fresh Prepare a fresh solution and repeat the experiment. no_fresh->prepare_fresh yes_dissolved Yes check_dissolution->yes_dissolved Yes no_dissolved No check_dissolution->no_dissolved No check_ph What is the pH of the experimental system? yes_dissolved->check_ph dissolve_fully Ensure complete dissolution (e.g., sonication). no_dissolved->dissolve_fully acidic_ph Acidic (pH < 7) check_ph->acidic_ph neutral_basic_ph Neutral/Basic (pH ≥ 7) check_ph->neutral_basic_ph consider_stability Be aware of potential pH-dependent degradation. Consider a stability study. acidic_ph->consider_stability check_light Is the experiment protected from light? neutral_basic_ph->check_light consider_stability->check_light yes_light Yes check_light->yes_light Yes no_light No check_light->no_light No final_check If issues persist, consider the quality of the solid compound. yes_light->final_check protect_light Protect from light and repeat. no_light->protect_light

Caption: Troubleshooting workflow for inconsistent results.

References

Solubility of 2-Thioxothiazolidine-4-carboxylic acid in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2-Thioxothiazolidine-4-carboxylic acid. Below you will find data on its solubility, a detailed experimental protocol for solubility determination, and a troubleshooting guide to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is a compound with limited solubility in many common solvents. Preliminary data indicates it is slightly soluble in aqueous acidic solutions, Dimethyl Sulfoxide (DMSO), and Methanol.[1] Its solubility is expected to be influenced by the pH of the solution due to its carboxylic acid moiety.[2][3]

Solubility Data

The following table summarizes the known qualitative solubility of this compound in various solvents. Quantitative data is limited, and it is recommended to determine the solubility for your specific experimental conditions.

SolventQualitative Solubility
Aqueous AcidSlightly Soluble[1]
Dimethyl Sulfoxide (DMSO)Slightly Soluble[1][4]
MethanolSlightly Soluble[1][4]

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

This protocol outlines the widely recognized shake-flask method for determining the thermodynamic solubility of a compound.[5][6][7]

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Preparation: Add an excess amount of this compound to a glass vial. The excess solid should be visually apparent.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to sediment. For finer suspensions, centrifuge the samples at a high speed.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant.

  • Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculation: The determined concentration represents the thermodynamic solubility of the compound in the tested solvent under the specified conditions.

Troubleshooting Guide

Q2: I am observing very low solubility of this compound in my aqueous buffer. What can I do?

A2: The low aqueous solubility of this compound is a known issue.[8] As a carboxylic acid, its solubility is pH-dependent.[2][3] Try increasing the pH of your aqueous buffer. In a more basic environment, the carboxylic acid group will deprotonate to form a more soluble carboxylate salt.[9]

Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?

A3: This is a common problem for compounds with low aqueous solubility. Here are a few strategies to mitigate precipitation:

  • Lower the final concentration: The final concentration in your assay may be exceeding the aqueous solubility limit.

  • Reduce the percentage of organic co-solvent: Keep the final concentration of DMSO in your aqueous solution as low as possible (ideally below 1%).

  • Use sonication or vortexing: Gentle agitation can help to keep the compound in solution upon dilution.[8]

  • Consider formulation strategies: For in vitro assays, the use of solubilizing agents like cyclodextrins can be explored.

Q4: How can I be sure that my compound is fully dissolved and I am not seeing a fine suspension?

A4: Visual inspection alone can be misleading. To confirm complete dissolution:

  • Tyndall Effect: Shine a laser pointer through your solution. If the beam is visible as it passes through the liquid, it indicates the presence of suspended particles (a colloid), and your compound is not truly dissolved.[9]

  • Filtration Test: Filter your solution through a 0.22 µm filter. A significant drop in the concentration of your compound in the filtrate, as measured by a suitable analytical method, indicates that it was not fully dissolved initially.[8][9]

Q5: Could the solid-state properties of my this compound be affecting its solubility?

A5: Yes, the solid-state properties, such as crystallinity and particle size, can significantly impact solubility and dissolution rate. Different crystalline forms (polymorphs) of a compound can have different solubilities. Reducing the particle size increases the surface area, which can lead to a faster dissolution rate.[10]

Diagrams

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess 2-Thioxothiazolidine- 4-carboxylic acid to vial B Add known volume of solvent A->B C Shake at constant temperature (24-48 hours) B->C D Centrifuge to pellet undissolved solid C->D E Collect supernatant D->E F Filter through 0.22 µm filter E->F G Quantify concentration (e.g., HPLC, UV-Vis) F->G troubleshooting_logic A Low Solubility Observed B Is the solvent aqueous? A->B E Precipitation upon dilution of organic stock? A->E I Suspect fine suspension? A->I C Increase pH of the buffer B->C Yes D Consider alternative organic solvents B->D No F Lower final concentration E->F Yes G Reduce co-solvent % F->G H Use sonication G->H J Perform Tyndall effect test I->J Yes K Conduct filtration test J->K

References

Degradation products of 2-Thioxothiazolidine-4-carboxylic acid under heat and pH stress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Thioxothiazolidine-4-carboxylic acid (TTCA). The following information addresses potential issues related to the degradation of TTCA under heat and pH stress during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the known stability of this compound (TTCA) under typical laboratory conditions?

While comprehensive forced degradation studies on TTCA are not extensively published, related research in the context of food chemistry suggests that its degradation is favored by higher temperatures and pH. For routine laboratory use, TTCA is a relatively stable compound when stored as a dry powder under appropriate conditions (cool and dry). In solution, its stability is more susceptible to environmental factors.

Q2: What are the likely degradation products of TTCA under heat and pH stress?

Based on the chemical structure of TTCA and studies on similar thiazolidine compounds, the primary degradation pathway is likely the hydrolysis of the thiazolidine ring. This can occur under both acidic and basic conditions, as well as at elevated temperatures. The principal hypothesized degradation products are N-formyl-L-cysteine, which may further hydrolyze to L-cysteine and formic acid. Under certain conditions, decarboxylation could also occur.

Q3: How can I monitor the degradation of TTCA in my experiments?

Degradation of TTCA can be monitored using reverse-phase high-performance liquid chromatography (HPLC) with UV detection or, for higher sensitivity and specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS). A decrease in the peak area of the parent TTCA molecule and the appearance of new peaks corresponding to its degradation products would indicate instability.

Q4: Are there any known incompatibilities of TTCA with common laboratory reagents?

Strong oxidizing agents should be avoided as they can interact with the thiol group in the TTCA structure. Additionally, prolonged exposure to strong acids or bases, especially at elevated temperatures, will likely lead to degradation.

Troubleshooting Guides

Issue 1: Unexpected loss of TTCA concentration in prepared solutions.
  • Possible Cause 1: pH of the solution.

    • Troubleshooting: Measure the pH of your solution. TTCA may be unstable in highly acidic or alkaline conditions. Adjust the pH to a neutral range (around pH 6-7.5) if your experimental conditions allow.

  • Possible Cause 2: Elevated temperature.

    • Troubleshooting: If your experimental protocol involves heating, consider the duration and temperature. High temperatures can accelerate degradation. If possible, perform a time-course experiment at a lower temperature to assess stability.

  • Possible Cause 3: Presence of reactive species.

    • Troubleshooting: Ensure your solvents and reagents are free from strong oxidizing agents. Use high-purity solvents to minimize contaminants that could react with TTCA.

Issue 2: Appearance of unknown peaks in chromatograms during analysis of TTCA.
  • Possible Cause 1: Degradation of TTCA.

    • Troubleshooting: The new peaks are likely degradation products. To confirm, subject a known sample of TTCA to forced degradation (e.g., heat at 80°C for 24 hours, or treat with 0.1 M HCl or 0.1 M NaOH). Analyze the stressed sample by HPLC or LC-MS/MS to see if the unknown peaks match the degradation products formed.

  • Possible Cause 2: Contamination.

    • Troubleshooting: Analyze a blank (solvent without TTCA) to rule out contamination from the solvent or analytical system. If the peaks persist in the blank, clean the HPLC system and use fresh, high-purity solvents.

Experimental Protocols

Protocol for Forced Degradation Study of TTCA

This protocol outlines a general procedure for investigating the stability of TTCA under heat and pH stress.

1. Materials:

  • This compound (TTCA)
  • HPLC-grade water
  • Hydrochloric acid (HCl)
  • Sodium hydroxide (NaOH)
  • Phosphate buffer (pH 7.0)
  • HPLC or LC-MS/MS system

2. Stock Solution Preparation:

  • Prepare a stock solution of TTCA in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of TTCA stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
  • Base Hydrolysis: Mix 1 mL of TTCA stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
  • Neutral Hydrolysis: Mix 1 mL of TTCA stock solution with 1 mL of HPLC-grade water. Keep at 60°C for 24 hours.
  • Thermal Degradation (in solution): Mix 1 mL of TTCA stock solution with 1 mL of phosphate buffer (pH 7.0). Keep at 80°C for 48 hours.
  • Thermal Degradation (solid state): Place a small amount of solid TTCA in an oven at 80°C for 48 hours.
  • Control Sample: Keep 1 mL of TTCA stock solution at 4°C in the dark.

4. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24, 48 hours), withdraw an aliquot of each stressed sample.
  • Neutralize the acidic and basic samples before injection if necessary.
  • Analyze all samples by a validated stability-indicating HPLC or LC-MS/MS method.
  • Monitor the decrease in the peak area of TTCA and the formation of any new peaks.

Data Presentation

Table 1: Hypothetical Degradation of TTCA under Stress Conditions

Stress ConditionDuration (hours)TTCA Remaining (%)Major Degradation Products
0.1 M HCl, 60°C2475%N-formyl-L-cysteine, L-cysteine
0.1 M NaOH, 60°C2460%L-cysteine, Formic Acid
Water, 60°C2495%Minor impurities
80°C (in solution)4880%N-formyl-L-cysteine
80°C (solid state)48>98%Negligible degradation

Note: The data in this table is hypothetical and for illustrative purposes. Actual results may vary based on experimental conditions.

Visualizations

Degradation_Pathway TTCA 2-Thioxothiazolidine- 4-carboxylic acid Intermediate Schiff Base Intermediate TTCA->Intermediate Ring Opening (Heat, H+/OH-) NFC N-formyl-L-cysteine Intermediate->NFC Hydrolysis Cysteine L-cysteine NFC->Cysteine Further Hydrolysis FormicAcid Formic Acid NFC->FormicAcid Further Hydrolysis Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare TTCA Stock Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Prep->Base Heat Thermal Stress (80°C) Prep->Heat Sampling Sample at Time Points Acid->Sampling Base->Sampling Heat->Sampling Analysis HPLC / LC-MS/MS Analysis Sampling->Analysis Data Data Interpretation Analysis->Data

Optimizing Synthesis of 2-Thioxothiazolidine-4-carboxylic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of 2-thioxothiazolidine-4-carboxylic acid (TTCA), a compound of interest for its roles as a biomarker and its potential applications in drug development. This guide offers detailed experimental protocols, troubleshooting advice for common issues encountered during synthesis, and answers to frequently asked questions to facilitate a smooth and efficient experimental workflow.

Synthesis Overview

The primary and most common method for synthesizing this compound is through the reaction of L-cysteine with carbon disulfide in an aqueous basic solution. This reaction proceeds via a dithiocarbamate intermediate which subsequently undergoes intramolecular cyclization to form the thiazolidine ring.

dot

Caption: Synthesis pathway of this compound.

Detailed Experimental Protocol

This protocol is a general guideline for the synthesis of this compound. Researchers may need to optimize these conditions based on their specific laboratory setup and desired scale.

Materials:

  • L-cysteine

  • Carbon disulfide (CS₂)

  • Aqueous ammonia (or other suitable base like NaOH)

  • Hydrochloric acid (HCl) for acidification

  • Water (deionized)

  • Ethanol (for washing)

  • Diethyl ether (for washing)

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, dissolve L-cysteine in a suitable amount of chilled (0-5 °C) aqueous ammonia solution in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Carbon Disulfide: Slowly add carbon disulfide to the stirred L-cysteine solution while maintaining the temperature between 0-5 °C. The reaction is typically stirred for several hours (e.g., 10 hours) at this temperature.[1]

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Acidification: After the reaction is complete, carefully acidify the reaction mixture to a pH of approximately 2-3 with hydrochloric acid. This will precipitate the product.

  • Isolation of Product: Collect the precipitate by vacuum filtration.

  • Washing and Drying: Wash the collected solid sequentially with cold water, ethanol, and diethyl ether to remove impurities. Dry the product under vacuum to obtain the final this compound.

ParameterRecommended Condition
Reactants L-cysteine, Carbon Disulfide
Solvent Aqueous basic solution (e.g., aqueous ammonia)
Temperature 0-5 °C
Reaction Time ~10 hours[1]
pH for Precipitation 2-3
Washing Solvents Cold water, Ethanol, Diethyl ether

Troubleshooting Guide

Troubleshooting_Workflow Start Start Synthesis Problem Problem Encountered? Start->Problem LowYield Low or No Yield Problem->LowYield Yes ImpureProduct Impure Product Problem->ImpureProduct Yes Success Successful Synthesis Problem->Success No CheckReagents Verify Reagent Quality and Stoichiometry LowYield->CheckReagents OptimizeTemp Optimize Temperature Control LowYield->OptimizeTemp OptimizeBase Adjust Base Concentration/Type LowYield->OptimizeBase OptimizeTime Optimize Reaction Time LowYield->OptimizeTime ImprovePurification Improve Washing/ Recrystallization ImpureProduct->ImprovePurification Characterize Characterize Byproducts (NMR, MS) ImpureProduct->Characterize End End CheckReagents->End OptimizeTemp->End OptimizeBase->End OptimizeTime->End ImprovePurification->End Characterize->End Success->End

References

Interference of alcohol consumption on urinary TTCA levels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with urinary 2-thiazolidinone-4-carboxylic acid (TTCA) as a biomarker, with a specific focus on the interference of alcohol consumption.

Frequently Asked Questions (FAQs)

Q1: What is urinary TTCA and why is it used as a biomarker?

A1: Urinary 2-thiazolidinone-4-carboxylic acid (TTCA) is a metabolite of carbon disulfide (CS2). It is widely used as a sensitive and specific biomarker for assessing recent exposure to CS2 in occupational and environmental settings. The formation of TTCA involves the reaction of carbon disulfide with endogenous glutathione.[1]

Q2: Can alcohol consumption affect urinary TTCA levels?

A2: Yes, studies have shown that alcohol consumption can significantly interfere with urinary TTCA levels. In individuals not exposed to carbon disulfide, alcohol intake can lead to a notable increase in urinary TTCA concentrations.[2]

Q3: How soon after alcohol consumption can an increase in TTCA be observed, and how long does it last?

A3: In non-exposed individuals, urinary TTCA levels can reach a peak approximately 3 hours after consuming alcohol. These elevated levels typically return to baseline within 12 hours.[2] The magnitude of the increase in TTCA is also dose-dependent, meaning higher alcohol consumption can lead to higher TTCA levels.[2]

Q4: What is the proposed biochemical mechanism for alcohol's interference with TTCA levels?

A4: The metabolism of ethanol is known to alter the cellular redox state, primarily by increasing the ratio of NADH to NAD+. This shift can impact various metabolic pathways, including the synthesis and regeneration of glutathione (GSH). Since the formation of TTCA from carbon disulfide is dependent on conjugation with GSH, any alteration in GSH availability could theoretically affect TTCA levels. While a direct enzymatic inhibition by ethanol or its metabolites on the TTCA formation pathway has not been definitively established, the impact on the glutathione pool is a key area of investigation.

Q5: Are there other factors that can influence urinary TTCA levels?

A5: Besides exposure to carbon disulfide and alcohol consumption, other factors can affect urinary TTCA levels. These include:

  • Diet: Consumption of certain cruciferous vegetables (e.g., cabbage, Brussels sprouts) can lead to the excretion of compounds that may be misidentified as TTCA or can contain TTCA itself.[3]

  • Skin Disease: Certain skin conditions may affect the absorption of carbon disulfide and subsequently influence urinary TTCA levels.[4]

  • Smoking: Some studies have observed higher, though not always statistically significant, concentrations of TTCA in smokers compared to non-smokers.[3]

Troubleshooting Guide

This guide addresses common issues encountered during urinary TTCA analysis, particularly unexpected results that may be due to alcohol interference.

Issue Possible Cause Recommended Action
Elevated TTCA levels in a subject with no known CS2 exposure. Alcohol consumption within the last 12 hours.Inquire about the subject's alcohol intake prior to urine sampling. If alcohol was consumed, it is advisable to collect a new sample after a 12-24 hour abstinence period.
Dietary intake of cruciferous vegetables.Review the subject's recent dietary history. If significant consumption of cruciferous vegetables is reported, consider this as a potential confounding factor.
High variability in TTCA levels for the same subject across different sampling times. Intermittent alcohol consumption.Standardize the timing of urine collection in relation to meals and potential alcohol intake. Advise subjects to abstain from alcohol for at least 24 hours before providing a sample.
Variations in urine dilution.Normalize TTCA concentrations to urinary creatinine levels to account for differences in urine dilution.
Inconsistent analytical results between different analytical methods (e.g., HPLC vs. GC-MS). Method-specific interferences.Ensure proper validation of the analytical method. Different methods may have varying susceptibility to interfering compounds. Cross-validation with a reference method is recommended.
Improper sample handling and storage.Follow standardized procedures for urine sample collection, storage, and preparation to minimize degradation or contamination of the analyte.

Data Presentation

Table 1: Effect of Alcohol Consumption on Urinary TTCA Levels in Non-Exposed Individuals

Liquor Consumption (ml)Number of Subjects (n)Mean Urinary TTCA (mg/g Cr.)Range (mg/g Cr.)
050.0360.023–0.092
15050.0640.037–0.194
25050.6090.141–3.470

Source: Adapted from a study on the effect of alcohol on urinary TTCA excretion.[2]

Table 2: Comparison of Urinary TTCA Levels in CS2-Exposed Workers With and Without Drinking Habits

CS2 Exposure GroupDrinking HabitNumber of Subjects (n)Mean Urinary TTCA (mg/g Cr.)
ControlNo300.15
Yes300.28
Low Exposure (≤10 ppm)No760.45
Yes760.52
High Exposure (>10 ppm)No761.25
Yes761.18

Source: Adapted from a study on the effect of alcohol on urinary TTCA excretion in workers exposed to CS2.[2]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Urinary TTCA Analysis

This protocol is a general guideline and may require optimization for specific laboratory conditions.

a. Sample Preparation:

  • To 1 mL of urine, add a suitable internal standard.

  • Acidify the urine sample to approximately pH 2 with hydrochloric acid.

  • Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

b. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detector set at a wavelength of 272 nm.

  • Injection Volume: 10-20 µL.

c. Quantification:

  • Prepare a calibration curve using standard solutions of TTCA of known concentrations.

  • Quantify the TTCA concentration in the urine samples by comparing the peak area of the analyte to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary TTCA Analysis

This method provides high specificity and sensitivity and can be used as a confirmatory method.

a. Sample Preparation and Derivatization:

  • Perform a liquid-liquid or solid-phase extraction of TTCA from the urine sample as described in the HPLC protocol.

  • Evaporate the extract to dryness.

  • Derivatize the TTCA to a more volatile form suitable for GC analysis. This can be achieved through methylation or silylation. For example, react the dried extract with a derivatizing agent like diazomethane or a silylating agent such as BSTFA with 1% TMCS.

b. GC-MS Conditions:

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: An optimized temperature gradient is crucial for good separation. A typical program might start at a low temperature (e.g., 80°C), ramp up to a higher temperature (e.g., 250°C), and hold for a few minutes.

  • Injection Mode: Splitless injection is often preferred for trace analysis.

  • MS Detector: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification to enhance sensitivity and specificity.

c. Quantification:

  • Use a deuterated internal standard of TTCA to correct for variations in extraction and derivatization efficiency.

  • Generate a calibration curve using derivatized TTCA standards.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing urine Urine Sample acidification Acidification (pH 2) urine->acidification extraction Liquid-Liquid Extraction acidification->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution derivatization Derivatization evaporation->derivatization GC-MS Pathway hplc HPLC-UV Analysis reconstitution->hplc HPLC Pathway quantification Quantification hplc->quantification gcms GC-MS Analysis (after derivatization) gcms->quantification derivatization->gcms reporting Reporting Results quantification->reporting

Caption: Experimental workflow for urinary TTCA analysis.

signaling_pathway cluster_alcohol Alcohol Metabolism cluster_gsh Glutathione Metabolism cluster_ttca TTCA Formation ethanol Ethanol acetaldehyde Acetaldehyde ethanol->acetaldehyde Alcohol Dehydrogenase nadh_increase Increased NADH/NAD+ Ratio ethanol->nadh_increase acetate acetate acetaldehyde->acetate Aldehyde Dehydrogenase acetaldehyde->nadh_increase gsh_synthesis Glutathione (GSH) Synthesis/Regeneration nadh_increase->gsh_synthesis Inhibits (?) interference Potential Interference cs2 Carbon Disulfide (CS2) gsh_synthesis->cs2 Requires GSH ttca Urinary TTCA cs2->ttca Conjugation

Caption: Proposed mechanism of alcohol interference on TTCA levels.

References

Technical Support Center: Synthesis of 2-Thioxothiazolidine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-thioxothiazolidine-4-carboxylic acid derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis of the this compound Core

Q1: My yield of this compound from L-cysteine and carbon disulfide is consistently low. What are the potential causes and solutions?

A1: Low yields in this synthesis can stem from several factors. Here's a troubleshooting guide:

  • Incomplete Reaction: The reaction between L-cysteine and carbon disulfide requires careful control of pH and temperature. Ensure the reaction mixture is sufficiently basic to deprotonate the amino group of L-cysteine, facilitating the nucleophilic attack on carbon disulfide.

  • Side Reactions: Unwanted side reactions can consume starting materials. Maintaining a low reaction temperature (0-5°C) during the initial addition of carbon disulfide can help minimize the formation of byproducts.

  • Oxidation of L-cysteine: L-cysteine can oxidize to L-cystine, which is less reactive. Use fresh L-cysteine and consider degassing solvents to minimize dissolved oxygen.

  • Purification Losses: The product can be lost during workup and purification. Ensure complete extraction from the aqueous phase by adjusting the pH to acidic conditions (pH 2-3) before extracting with an organic solvent like ethyl acetate. Multiple extractions will improve recovery.

Q2: I am observing the formation of diastereomers in my 2-substituted thiazolidine-4-carboxylic acid synthesis. How can I control or separate them?

A2: The formation of diastereomers is common when a substituted aldehyde reacts with L-cysteine, creating a new chiral center at the C2 position of the thiazolidine ring.

  • Controlling Diastereoselectivity: The diastereomeric ratio can be influenced by the reaction solvent and temperature. Experimenting with different solvents (e.g., ethanol, methanol, or mixtures with water) may favor the formation of one diastereomer over the other.[1] Running the reaction at lower temperatures can also enhance diastereoselectivity.

  • Separation of Diastereomers:

    • Fractional Crystallization: Since diastereomers have different physical properties, they can often be separated by fractional crystallization from a suitable solvent. This is a trial-and-error process to find the optimal solvent system.

    • Chromatography: Flash column chromatography on silica gel can be effective for separating diastereomers. A careful selection of the eluent system is crucial for achieving good separation.

    • Chiral Resolution: For enantiomeric mixtures, reaction with a chiral resolving agent can form diastereomeric salts that can be separated by crystallization.[2]

Knoevenagel Condensation for Derivative Synthesis

Q3: The yield of my Knoevenagel condensation between a this compound derivative and an aldehyde is poor. How can I optimize this reaction?

A3: The Knoevenagel condensation is a critical step for introducing diversity to your core structure. Low yields can often be addressed by optimizing the reaction conditions.

  • Catalyst Choice: The choice of catalyst is crucial. While basic catalysts like piperidine or pyridine are common, other catalysts can offer improved yields and milder reaction conditions. Consider screening different catalysts to find the most effective one for your specific substrates.

  • Solvent Effects: The polarity of the solvent can significantly impact the reaction rate and yield. Polar aprotic solvents like DMF often accelerate the reaction.[3][4][5][6] Green solvents like deep eutectic solvents (DESs) have also been shown to be effective and can simplify workup.[7]

  • Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged reaction times do not always lead to higher yields and can sometimes result in the formation of byproducts.[8] Microwave-assisted synthesis can dramatically reduce reaction times and improve yields.

  • Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction. Using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves can drive the reaction to completion.

Q4: I am observing the formation of side products in my Knoevenagel condensation. What are they and how can I prevent them?

A4: Side product formation can be a significant issue. Common side products include self-condensation products of the aldehyde or decomposition of the starting materials.

  • Control of Stoichiometry: Ensure the correct stoichiometry of reactants. Using a slight excess of the aldehyde can sometimes help to drive the reaction to completion and minimize side reactions of the thiazolidine derivative.

  • Reaction Temperature: High temperatures can lead to decomposition. Running the reaction at the lowest effective temperature can improve the purity of the product.

  • Purification: If side products are unavoidable, careful purification by column chromatography or recrystallization is necessary to obtain the pure desired product.

Data Presentation: Optimizing the Knoevenagel Condensation

Table 1: Comparison of Catalysts for Knoevenagel Condensation of Rhodanine Derivatives

CatalystSolventTemperature (°C)TimeYield (%)Reference
PiperidineEthanolReflux6 h75-85General Protocol
Ethylenediamine Diacetate (EDDA)Acetic Acid120 (Microwave)30 minup to 99[9]
Choline Chloride:Urea (1:2)(DES)902 h10-78[10]
Gallium ChlorideSolvent-freeRoom Temp15-30 min90-98[11]
Phosphate Fertilizers (MAP, DAP)Solvent-freeRoom Temp30-60 minHigh[12]

Table 2: Effect of Solvent on Knoevenagel Condensation Yield

SolventTypeReaction TimeConversion (%)Selectivity (%)Reference
TolueneNonpolarHours61-99100[4]
Diethyl EtherNonpolarHours61-99100[4]
MethanolProtic PolarSlowPoorPoor[4]
DMFAprotic Polar15 min81-99100[4]
AcetonitrileAprotic Polar15 min81-99100[4]
AcetoneAprotic Polar15 min81-99100[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline based on the reaction of L-cysteine with carbon disulfide.

  • Dissolve L-cysteine: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-cysteine in an appropriate amount of aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide solution). Cool the flask in an ice bath to 0-5°C.

  • Add Carbon Disulfide: Slowly add an equimolar amount of carbon disulfide to the cooled solution with vigorous stirring. Maintain the temperature between 0-5°C during the addition.

  • Reaction: Allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitor by TLC).

  • Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2-3 with a suitable acid (e.g., concentrated HCl).

  • Extraction: Extract the product from the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Protocol 2: Knoevenagel Condensation for the Synthesis of 5-Arylmethylene-2-thioxothiazolidine-4-carboxylic Acid Derivatives

This is a general protocol for the Knoevenagel condensation.

  • Reactant Mixture: In a round-bottom flask, dissolve the this compound derivative (1 equivalent) and the desired aromatic aldehyde (1-1.2 equivalents) in a suitable solvent (e.g., ethanol, acetic acid, or a deep eutectic solvent).

  • Add Catalyst: Add a catalytic amount of a base (e.g., piperidine, 10 mol%) or another suitable catalyst (see Table 1).

  • Reaction: Heat the reaction mixture to reflux or the desired temperature (if using conventional heating) or heat in a microwave synthesizer according to the optimized conditions. Monitor the reaction progress by TLC.

  • Workup:

    • If the product precipitates upon cooling, filter the solid, wash with a cold solvent, and dry.

    • If the product remains in solution, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 5-arylmethylene derivative.

Mandatory Visualizations

experimental_workflow cluster_synthesis Core Synthesis cluster_derivatization Derivatization (Knoevenagel Condensation) start L-Cysteine + CS2 reaction1 Reaction in Aqueous Base start->reaction1 acidification Acidification (pH 2-3) reaction1->acidification extraction Extraction with Organic Solvent acidification->extraction purification1 Recrystallization extraction->purification1 product1 2-Thioxothiazolidine- 4-carboxylic Acid purification1->product1 start2 Core Acid + Aldehyde product1->start2 Use as starting material reaction2 Condensation with Catalyst & Heat start2->reaction2 workup Workup reaction2->workup purification2 Column Chromatography or Recrystallization workup->purification2 product2 Final Derivative purification2->product2

Caption: General experimental workflow for the synthesis of this compound derivatives.

troubleshooting_low_yield problem Low Yield in Knoevenagel Condensation cause1 Suboptimal Catalyst problem->cause1 cause2 Incorrect Solvent problem->cause2 cause3 Inefficient Reaction Time/Temperature problem->cause3 cause4 Water Inhibition problem->cause4 solution1 Screen Catalysts (e.g., EDDA, DES) cause1->solution1 solution2 Use Polar Aprotic Solvent (e.g., DMF) cause2->solution2 solution3 Monitor by TLC & Consider Microwave cause3->solution3 solution4 Use Dean-Stark or Molecular Sieves cause4->solution4

Caption: Troubleshooting guide for low yield in Knoevenagel condensation.

signaling_pathway_analogy Reactants Thiazolidine Core + Aldehyde Catalyst Catalyst (e.g., Piperidine, EDDA) Reactants->Catalyst Intermediate Adduct Intermediate Catalyst->Intermediate Activates Dehydration Dehydration (-H2O) Intermediate->Dehydration Product 5-Arylmethylene Derivative Dehydration->Product

Caption: Logical relationship in the catalyzed Knoevenagel condensation reaction.

References

Technical Support Center: Quantifying TTCA in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 2,2,5,5-tetramethyl-3-carboxy-1-pyrrolidinyloxy (TTCA) in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when quantifying TTCA in biological samples?

The primary challenges in quantifying TTCA in complex biological matrices like plasma, urine, or tissue homogenates are three-fold:

  • Matrix Effects: Biological matrices are complex mixtures of endogenous compounds such as proteins, salts, and lipids.[1][2] These components can co-elute with TTCA during chromatographic separation and interfere with the ionization process in the mass spectrometer, leading to ion suppression or enhancement.[3][4][5] This directly impacts the accuracy, precision, and sensitivity of the quantification.[6]

  • Analyte Stability: The stability of TTCA in biological samples is a critical factor that can affect the reliability of quantitative results. Degradation can occur during sample collection, processing, and storage. Factors such as temperature, pH, and enzymatic activity can influence the stability of the analyte.[7][8][9]

  • Sample Preparation: Effective sample preparation is crucial to remove interfering matrix components and to concentrate the analyte. The choice of the sample preparation method, such as protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE), can significantly impact the recovery of TTCA and the cleanliness of the final extract.[10][11][12]

Q2: What is the most common analytical technique for TTCA quantification?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the quantification of small molecules like TTCA in biological matrices.[1][10] This is due to its high selectivity, sensitivity, and throughput, which allows for the accurate measurement of low concentrations of the analyte in complex samples.[13]

Q3: How can I minimize matrix effects in my TTCA assay?

Minimizing matrix effects is essential for accurate and reproducible quantification. Several strategies can be employed:

  • Effective Sample Preparation: Implementing a robust sample preparation method to remove a significant portion of the matrix components is the first line of defense.[12][14]

  • Chromatographic Separation: Optimizing the liquid chromatography method to achieve good separation between TTCA and co-eluting matrix components can significantly reduce interference.[1]

  • Use of an Internal Standard: A stable isotope-labeled (SIL) internal standard for TTCA is highly recommended. The SIL internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis.[3]

  • Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help to compensate for matrix effects, as the standards and samples will be affected similarly.[5][15]

Q4: What are the best practices for ensuring the stability of TTCA in my samples?

To ensure the stability of TTCA in your biological samples, consider the following best practices:

  • Rapid Processing: Process samples as quickly as possible after collection to minimize degradation.[8]

  • Low-Temperature Storage: Store samples at low temperatures (e.g., -20°C or -80°C) to slow down potential degradation processes.[7][8] Studies on other small molecules have shown that frozen conditions generally provide the greatest stability over time.[8]

  • Use of Stabilizers: Depending on the nature of the degradation, the addition of stabilizers or preservatives might be necessary.

  • pH Control: Maintaining an optimal pH during sample storage and processing can be critical for the stability of certain analytes.[7]

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as repeated cycling can lead to analyte degradation.[8] It is advisable to aliquot samples into smaller volumes before freezing.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of TTCA in complex biological matrices.

Problem 1: Poor Peak Shape or Peak Splitting
Possible Cause Recommended Solution
Inappropriate Mobile Phase pH Optimize the pH of the mobile phase to ensure TTCA is in a single ionic form.
Column Overload Reduce the injection volume or dilute the sample.
Contamination of the Guard or Analytical Column Wash the column with a strong solvent or replace the guard/analytical column.
Sample Solvent Incompatible with Mobile Phase Ensure the final sample solvent is similar in composition and strength to the initial mobile phase.[11]
Problem 2: Low Analyte Recovery
Possible Cause Recommended Solution
Inefficient Extraction from the Matrix Optimize the sample preparation method. For example, if using LLE, try different extraction solvents or adjust the pH of the aqueous phase.[11] For SPE, evaluate different sorbents and elution solvents.[10]
Analyte Degradation Investigate the stability of TTCA under your sample handling and storage conditions.[7][8] Consider processing samples at a lower temperature.
Adsorption to Vials or Pipette Tips Use low-adsorption labware or add a small amount of organic solvent or a surfactant to the sample.
Incomplete Elution from the LC Column Modify the mobile phase gradient to ensure complete elution of the analyte.
Problem 3: High Variability in Results (Poor Precision)
Possible Cause Recommended Solution
Inconsistent Sample Preparation Ensure consistent and precise execution of the sample preparation protocol for all samples, including standards and quality controls. Automation of sample preparation can improve precision.[12]
Variable Matrix Effects Use a stable isotope-labeled internal standard to compensate for variability in ion suppression/enhancement between samples.[3]
Instrument Instability Check the stability of the LC-MS/MS system by injecting a standard solution multiple times. Perform system maintenance if necessary.
Sample Inhomogeneity Ensure samples are thoroughly mixed before aliquoting for analysis.
Problem 4: Significant Ion Suppression or Enhancement
Possible Cause Recommended Solution
Co-elution of Matrix Components Improve chromatographic separation by modifying the gradient, changing the column chemistry, or using a longer column.[1]
Insufficient Sample Cleanup Implement a more rigorous sample preparation method, such as SPE, to remove a wider range of interfering compounds.[10][12]
High Concentration of Salts or Phospholipids For protein precipitation, ensure the precipitating agent and ratio are optimal for removing proteins and phospholipids.[12] Consider a phospholipid removal plate or cartridge.
Ion Source Contamination Clean the ion source of the mass spectrometer according to the manufacturer's recommendations.

Experimental Protocols & Data

Table 1: Comparison of Sample Preparation Methods for TTCA Quantification
Method Principle Advantages Disadvantages Typical Recovery
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) or acid to precipitate proteins.[12]Fast, simple, inexpensive, and applicable to a wide range of analytes.[11][12]Less effective at removing other matrix components like salts and phospholipids, which can lead to significant matrix effects.[10]Variable, often lower than LLE or SPE.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases (e.g., aqueous sample and an organic solvent).[11]Can provide a cleaner extract than PPT and allows for analyte concentration.[11]Can be labor-intensive, may require large volumes of organic solvents, and emulsion formation can be an issue.Good to excellent, depending on the analyte and solvent system.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while matrix components are washed away. The analyte is then eluted with a small volume of solvent.[10]Provides the cleanest extracts, minimizes matrix effects, and allows for high concentration factors.[10]More complex and time-consuming to develop a method, and can be more expensive.[10]Excellent, often the highest recovery among the three methods.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the quantification of TTCA in a biological matrix using LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Biological Sample Collection (e.g., Plasma) InternalStandard Addition of Internal Standard SampleCollection->InternalStandard Extraction Extraction (PPT, LLE, or SPE) InternalStandard->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification troubleshooting_low_signal Start Low TTCA Signal Observed Check_MS Check MS/MS System (Tune & Calibration) Start->Check_MS Check_LC Check LC System (Pressure, Leaks) Start->Check_LC System_OK System OK? Check_MS->System_OK Check_LC->System_OK Investigate_Sample Investigate Sample Preparation System_OK->Investigate_Sample Yes Optimize_Method Optimize Method System_OK->Optimize_Method No, Fix System Check_Recovery Evaluate Extraction Recovery Investigate_Sample->Check_Recovery Check_Stability Assess Analyte Stability Investigate_Sample->Check_Stability Check_Matrix_Effects Investigate Matrix Effects Investigate_Sample->Check_Matrix_Effects Check_Recovery->Optimize_Method Check_Stability->Optimize_Method Check_Matrix_Effects->Optimize_Method

References

Avoiding epimerization during synthesis of thiazolidine-4-carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding epimerization during the synthesis of thiazolidine-4-carboxylic acids.

Troubleshooting Guides

Problem 1: Poor Diastereoselectivity (Mixture of cis and trans isomers)

You are obtaining a mixture of diastereomers (cis and trans) and want to favor the formation of a single isomer.

Possible Causes and Solutions:

  • Solvent Effects: The polarity of the solvent can significantly influence the diastereomeric ratio.[1][2]

    • Solution: Change the solvent system. For the synthesis of 2-aryl-thiazolidine-4-carboxylic acids, polar aprotic solvents like DMSO tend to favor the trans isomer, while less polar solvents like CDCl₃ can favor the cis isomer.[1] A mixture of ethanol and water is also commonly used.[1][3] Experiment with different solvents to optimize the ratio for your specific substrate.

  • Reaction Temperature: The reaction temperature can affect the thermodynamic equilibrium between the cis and trans isomers.

    • Solution: Optimize the reaction temperature. Running the reaction at room temperature is a common starting point.[3] If you are getting a mixture of isomers, try lowering the temperature (e.g., 0 °C to room temperature) to see if kinetic control can favor one diastereomer. Conversely, heating the reaction (e.g., refluxing in methanol) might favor the thermodynamically more stable isomer.[2]

  • pH of the Reaction Medium: The acidity or basicity of the reaction mixture can influence the rate of epimerization.

    • Solution: Carefully control the pH. The synthesis is typically carried out under neutral to slightly acidic conditions. The use of L-cysteine hydrochloride requires a base, such as sodium acetate, to neutralize the acid.[3] Strong acids can accelerate epimerization.[2]

Problem 2: Epimerization at the C-2 Position After Isolation

The desired diastereomer is isolated, but it epimerizes over time or during subsequent reaction steps.

Possible Causes and Solutions:

  • Ring-Chain Tautomerism: The thiazolidine ring can undergo a ring-opening to an imine intermediate, which can then re-close to form either diastereomer, leading to epimerization at the C-2 position. This process is often driven by the lone pair of electrons on the thiazolidine nitrogen.

    • Solution 1: N-Protection. Protecting the nitrogen of the thiazolidine ring is an effective way to prevent epimerization at C-2. Acetylation or the introduction of a Boc group can lock the stereochemistry at the C-2 position.[1]

    • Solution 2: Acidic Conditions. The presence of acid can accelerate the rate of epimerization.[2]

      • Recommendation: Avoid acidic conditions during workup and purification if epimerization is observed. Use of a non-acidic environment for storage is also recommended.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of epimerization in the synthesis of 2-substituted thiazolidine-4-carboxylic acids?

A1: The primary mechanism of epimerization at the C-2 position is believed to be through a ring-chain tautomerism. This involves the reversible opening of the thiazolidine ring to form a Schiff base (imine) intermediate. Rotation around the single bonds in the open-chain form, followed by re-cyclization, can lead to the formation of the opposite diastereomer. The presence of the lone pair of electrons on the thiazolidine nitrogen is a key factor in driving this process. Acidic conditions can catalyze this ring-opening and closing, thus accelerating epimerization.

Q2: How can I reliably determine the diastereomeric ratio (cis/trans) of my product?

A2: The most common and reliable method for determining the diastereomeric ratio is ¹H NMR spectroscopy . The protons at the C-2 and C-4 positions of the thiazolidine ring will have different chemical shifts and coupling constants for the cis and trans isomers. By integrating the signals corresponding to a specific proton (e.g., the C-2 proton) for each diastereomer, you can calculate the ratio. For example, in some 2-aryl derivatives, the C-2 proton of the cis isomer appears at a different chemical shift than the C-2 proton of the trans isomer.[4]

Q3: Does the nature of the aldehyde substituent affect the diastereoselectivity?

A3: Yes, the electronic and steric properties of the substituent on the aldehyde can influence the diastereomeric ratio of the product. Aromatic aldehydes with different substituents will result in varying cis:trans ratios under the same reaction conditions.[2][3] For instance, the reaction of L-cysteine with different alkoxy-substituted benzaldehydes results in different diastereomeric ratios.[4]

Q4: Is it possible to obtain an enantiomerically pure thiazolidine-4-carboxylic acid?

A4: Yes. The key is to start with an enantiomerically pure amino acid, such as L-cysteine or D-cysteine. The stereocenter at the C-4 position is retained from the starting amino acid. The challenge then becomes controlling the stereochemistry at the newly formed C-2 center. By employing the strategies outlined in the troubleshooting guide, such as solvent selection and N-protection, you can achieve high diastereoselectivity and thus obtain a product that is both enantiomerically and diastereomerically pure.

Data Presentation

Table 1: Influence of Solvent on the Diastereomeric Ratio of 2-(4-(2-ethoxy-2-oxoethoxy)phenyl)thiazolidine-4-carboxylic acid [1]

SolventMajor Isomer
DMSOTrans
CDCl₃Cis

Table 2: Diastereomeric Ratios of N-Acetylated Thiazolidine-4-Carboxylic Acid Derivatives [1]

CompoundDiastereomeric Ratio (cis:trans)
3-Acetyl-2-(4-(2-ethoxy-2-oxoethoxy)phenyl)thiazolidine-4-carboxylic acid85:15
3-Acetyl-2-(4-(2-hydrazinyl-2-oxoethoxy)phenyl)thiazolidine-4-carboxylic acid5:95

Experimental Protocols

Protocol 1: General Synthesis of 2-Aryl-Thiazolidine-4-Carboxylic Acids[3]
  • Dissolve L-cysteine hydrochloride (0.94 mmol) in 25 mL of distilled water.

  • Add sodium acetate (0.64 mmol) to the solution.

  • In a separate flask, dissolve the desired aromatic aldehyde (0.98 mmol) in 26 mL of ethanol.

  • Add the ethanolic aldehyde solution to the aqueous cysteine solution.

  • Stir the reaction mixture vigorously at room temperature for approximately 24 hours.

  • After the formation of a precipitate, place the reaction vessel in an ice-cold water bath to enhance precipitation.

  • Separate the precipitate by suction filtration.

  • Wash the precipitate several times with cold ethanol.

  • Dry the product to obtain the 2-aryl-thiazolidine-4-carboxylic acid.

Protocol 2: N-Acetylation of 2-Aryl-Thiazolidine-4-Carboxylic Acid to Prevent Epimerization[1]
  • Dissolve the 2-aryl-thiazolidine-4-carboxylic acid (10 mmol) in 50 mL of 6% aqueous sodium carbonate solution.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add acetic anhydride (40 mmol) dropwise over 10 minutes while maintaining the temperature at 0 °C.

  • Stir the mixture for 1.5 hours at 0 °C.

  • Acidify the solution by adding 10% hydrochloric acid.

  • Extract the product with chloroform (2 x 25 mL).

  • Wash the combined organic extracts with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield the N-acetylated product.

Visualizations

Epimerization_Mechanism cluster_prevention Prevention Strategy Thiazolidine_cis (2R,4R)-Thiazolidine (cis) Imine Schiff Base Intermediate (Acyclic) Thiazolidine_cis->Imine Ring Opening N_Protected N-Protected Thiazolidine (e.g., N-Acetyl, N-Boc) Thiazolidine_cis->N_Protected N-Protection Imine->Thiazolidine_cis Ring Closure Thiazolidine_trans (2S,4R)-Thiazolidine (trans) Imine->Thiazolidine_trans Ring Closure Thiazolidine_trans->Imine Ring Opening Thiazolidine_trans->N_Protected N-Protection

Caption: Mechanism of C-2 epimerization and the role of N-protection.

Experimental_Workflow Start L-Cysteine + Aldehyde Reaction Condensation Reaction (Control Solvent & Temp) Start->Reaction Product_mix Diastereomeric Mixture (cis and trans) Reaction->Product_mix Analysis NMR Analysis (Determine d.r.) Product_mix->Analysis Troubleshoot Troubleshooting Analysis->Troubleshoot Optimize Optimize Conditions: - Solvent - Temperature - N-Protection Troubleshoot->Optimize Optimize->Reaction Iterate Pure_Product Desired Diastereomer Optimize->Pure_Product

Caption: Workflow for optimizing diastereoselective synthesis.

References

Technical Support Center: Purification of 2-Thioxothiazolidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Thioxothiazolidine-4-carboxylic acid (TTCA).

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying crude this compound after synthesis?

A1: The most common and effective methods for purifying crude TTCA are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity. For removal of bulk impurities and obtaining crystalline material, recrystallization is often the first choice. Column chromatography is useful for separating TTCA from impurities with similar solubility characteristics.

Q2: What are the likely impurities in a synthesis of this compound from L-cysteine and carbon disulfide?

A2: Potential impurities include unreacted L-cysteine, elemental sulfur (a by-product of carbon disulfide reactions), and potentially diastereomers if the reaction conditions are not carefully controlled. The formation of diastereomers, cis-(2R,4R) and trans-(2S,4R), can be influenced by the solvent used during synthesis.[1]

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. It allows for rapid assessment of the purity of fractions from column chromatography or the effectiveness of a recrystallization step. A suitable TLC system can help visualize the separation of TTCA from its impurities. For carboxylic acids like TTCA, adding a small amount of acetic acid to the eluting solvent can help to obtain clearer spots.[2][3]

Q4: What are the key physical and chemical properties of this compound relevant to its purification?

A4: Key properties include its pale yellow solid form, a melting point of approximately 179-181 °C, and its slight solubility in aqueous acid, DMSO, and methanol.[4][5][6] Its acidic nature (due to the carboxylic acid group) influences its solubility and chromatographic behavior.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Low or no crystal formation - Too much solvent was used. - The solution is supersaturated.- Reduce the solvent volume by gentle heating or under reduced pressure. - Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of pure TTCA.[7]
Oiling out (formation of an oil instead of crystals) - The compound is precipitating at a temperature above its melting point due to high impurity levels or too rapid cooling. - The chosen solvent is not ideal.- Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. - Consider purification by column chromatography first to remove a significant portion of the impurities.[4]
Poor recovery of the purified compound - Too much solvent was used, leaving a significant amount of product in the mother liquor. - The crystals were washed with a solvent that was not cold enough.- Concentrate the mother liquor and cool to obtain a second crop of crystals. - Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[7][8]
Crystals are colored - Colored impurities are present in the crude material.- Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note that charcoal may also adsorb some of the desired product.
Column Chromatography
Problem Possible Cause Solution
Poor separation of TTCA from impurities - The eluting solvent system is not optimal.- Use TLC to determine the best solvent system that gives a good separation between TTCA and the impurities, ideally with an Rf value for TTCA between 0.25 and 0.35.[3] - Consider using a solvent gradient (gradually increasing the polarity of the eluent).
Compound is stuck on the column - The eluent is not polar enough. - TTCA is strongly interacting with the silica gel.- Gradually increase the polarity of the eluting solvent. - For acidic compounds like TTCA, adding a small percentage of a volatile acid (e.g., 0.5-1% acetic acid) to the eluent can improve elution by reducing tailing.[2]
Streaking or tailing of the spot on TLC of column fractions - The column is overloaded with the crude sample. - The compound is interacting strongly with the stationary phase.- Use an appropriate ratio of crude material to silica gel (typically 1:30 to 1:100 by weight). - As mentioned above, add a small amount of acetic acid to the eluent.[2][3]
Cracking of the silica gel bed - The column was not packed properly. - The solvent polarity was changed too abruptly.- Ensure the silica gel is packed uniformly as a slurry. - When running a gradient, increase the polarity of the eluent gradually.

Quantitative Data Summary

The following table summarizes typical recovery and purity data for different purification techniques. Please note that actual results will vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification Technique Typical Solvents/Mobile Phase Typical Recovery Purity Achieved Reference
Recrystallization Ethanol or Ethyl Acetate60-80%>99%[9]
Liquid-Liquid Extraction (from aqueous solution) Diethyl ether or Ethyl acetate94.0 ± 8.1% (from urine)Analytical scale[7][10]
Reversed-Phase HPLC (analytical) Acetonitrile/Water with 0.1% Acetic AcidN/A (analytical)High resolution[11]

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude TTCA by recrystallization to obtain a crystalline solid with high purity.

Materials:

  • Crude this compound

  • Ethanol or Ethyl Acetate (recrystallization solvent)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: Based on literature for similar compounds, ethanol or ethyl acetate are good starting points.[9] Perform a small-scale solubility test to confirm the solvent choice. The ideal solvent should dissolve the crude product when hot but not at room temperature.

  • Dissolution: Place the crude TTCA in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions only if necessary to fully dissolve the solid at the boiling point of the solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal or any insoluble impurities.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

Protocol 2: Column Chromatography of this compound

Objective: To purify crude TTCA by silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Eluting solvents (e.g., a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol, with a small percentage of acetic acid)

  • Chromatography column

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp for visualization

Procedure:

  • TLC Analysis: Develop a TLC method to determine the optimal eluent composition. A good solvent system will show the TTCA spot with an Rf value of approximately 0.25-0.35 and good separation from impurities.[3] Due to the carboxylic acid group, adding 0.5-1% acetic acid to the eluent can improve the spot shape.[2]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluting solvent. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude TTCA in a minimal amount of the eluent or a more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is used, gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect the eluate in a series of labeled tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure TTCA.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Dissolve in hot solvent, cool to crystallize ColumnChromatography Column Chromatography Crude->ColumnChromatography If recrystallization is ineffective PurityCheck1 Purity Check (TLC, MP) Recrystallization->PurityCheck1 Filter and dry crystals MotherLiquor Mother Liquor (contains impurities and some product) Recrystallization->MotherLiquor Filtration ColumnChromatography->PurityCheck1 Combine pure fractions & evaporate solvent ImpureFractions Impure Fractions ColumnChromatography->ImpureFractions Collect fractions PurityCheck1->ColumnChromatography Further purification needed PureProduct Pure this compound PurityCheck1->PureProduct Purity acceptable

Caption: General workflow for the purification of this compound.

Troubleshooting_Recrystallization Start Start Recrystallization Problem Problem Encountered? Start->Problem NoCrystals No Crystals Form Problem->NoCrystals Yes OilingOut Product Oils Out Problem->OilingOut Yes LowYield Low Yield Problem->LowYield Yes Success Successful Crystallization Problem->Success No Sol_NoCrystals Scratch flask Add seed crystal Reduce solvent volume NoCrystals->Sol_NoCrystals Sol_OilingOut Reheat, add more solvent Cool slowly OilingOut->Sol_OilingOut Sol_LowYield Concentrate mother liquor Ensure wash solvent is ice-cold LowYield->Sol_LowYield Sol_NoCrystals->Success Sol_OilingOut->Success Sol_LowYield->Success

Caption: Troubleshooting logic for the recrystallization of this compound.

References

Troubleshooting low product formation in 2-Thioxothiazolidine-4-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address low product formation in the synthesis of 2-Thioxothiazolidine-4-carboxylic acid (TTCA).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low yields in the synthesis of this compound?

Low yields are typically traced back to one of three main areas: suboptimal reaction pH, degradation or side-reactions of the L-cysteine starting material, or inefficient purification methods. The most critical factor is maintaining an appropriate pH to facilitate the reaction while preventing reactant degradation.

Q2: What is the key side reaction that consumes my L-cysteine starting material?

The primary side reaction is the oxidation of L-cysteine. The thiol group (-SH) of cysteine is susceptible to oxidation, especially in the presence of air (oxygen), which causes two cysteine molecules to form a disulfide bond, creating the dimer L-cystine. This dimer is unreactive towards carbon disulfide in this context and represents a direct loss of starting material, thus reducing the overall yield of TTCA.

Q3: How does pH affect the reaction yield?

The reaction mechanism involves the deprotonation of the thiol group on L-cysteine to form a more nucleophilic thiolate anion (RS⁻). This step requires a basic environment. However, the stability of the resulting thiazolidine ring and the reactants themselves are also pH-dependent. An optimal pH range, typically between 7.5 and 9.5, is crucial for facilitating the reaction.[1] If the pH is too low (acidic), the thiol is not sufficiently deprotonated, slowing the initial nucleophilic attack. If the pH is too high (strongly alkaline), it can promote side reactions and potentially degrade the product.

Q4: My final product is discolored. What is the likely cause?

Discoloration often indicates the presence of impurities, which can arise from several sources. Polymerization of reactants or intermediates, or the formation of elemental sulfur from the decomposition of carbon disulfide or other sulfur-containing species under harsh conditions, can lead to colored byproducts. Inadequate purification will fail to remove these impurities.

Q5: Can the quality of carbon disulfide (CS₂) impact the reaction?

Yes, the purity of carbon disulfide is important. Old or improperly stored CS₂ can contain impurities like hydrogen sulfide (H₂S) or elemental sulfur, which can interfere with the reaction and introduce contaminants into the final product. Always use freshly distilled or high-purity carbon disulfide for best results.

Troubleshooting Guide

This section addresses specific problems encountered during the synthesis and provides actionable solutions.

Problem 1: Consistently Low or No Product Yield
Potential Cause Recommended Solution
Incorrect pH The reaction requires a basic medium to deprotonate the L-cysteine thiol. Use a pH meter to carefully monitor and adjust the reaction mixture to a pH between 7.5 and 9.5. Use a suitable base such as aqueous ammonia, sodium bicarbonate, or sodium carbonate.
Oxidation of L-cysteine L-cysteine is easily oxidized to L-cystine by atmospheric oxygen. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation. Degas all solvents before use.
Poor Reagent Quality Ensure L-cysteine is pure and has been stored properly to prevent premature oxidation. Use high-purity, freshly opened or distilled carbon disulfide.
Incorrect Temperature The initial reaction is often exothermic and requires cooling to prevent side reactions. Maintain the temperature between 0-10°C during the addition of reagents. Subsequent stirring may be done at room temperature.
Problem 2: Product Fails to Precipitate or Crystallize
Potential Cause Recommended Solution
Incorrect pH for Precipitation The product, TTCA, is an acid and is soluble in basic and neutral solutions. Precipitation is achieved by acidifying the reaction mixture post-reaction. Adjust the pH to approximately 2.0-3.0 with an acid like concentrated HCl to protonate the carboxylate group, reducing its solubility in the aqueous medium.[2]
Solution is Too Dilute If the product concentration is too low, it may not precipitate effectively. After acidification, concentrate the solution under reduced pressure to induce precipitation.
Interfering Impurities Soluble impurities can inhibit crystallization. Purify the crude product by performing a liquid-liquid extraction before attempting crystallization, or try recrystallizing from a different solvent system (e.g., ethanol/water or ethyl acetate).

Experimental Protocols

Key Synthesis Protocol for this compound

This protocol is adapted from established procedures for similar thiazolidine syntheses and general chemical principles.

Materials:

  • L-cysteine hydrochloride monohydrate

  • Carbon Disulfide (CS₂)

  • Aqueous Ammonia (or other suitable base like NaHCO₃)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water (degassed)

  • Ethanol

  • Nitrogen or Argon gas supply

Procedure:

  • Preparation: Set up a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inlet for inert gas. Purge the entire system with nitrogen or argon for 15-20 minutes to create an inert atmosphere.

  • Dissolving L-cysteine: In the flask, dissolve L-cysteine hydrochloride monohydrate in degassed deionized water.

  • Basification and Cooling: Cool the solution in an ice bath to 0-5°C. Slowly add a base (e.g., aqueous ammonia) dropwise while stirring until the pH of the solution reaches and stabilizes between 8.5 and 9.0. This deprotonates both the amine hydrochloride and the critical thiol group.

  • Addition of Carbon Disulfide: Add carbon disulfide (typically 1.1 to 1.5 molar equivalents) to the dropping funnel and add it slowly to the cooled, basic cysteine solution over 30-60 minutes. Maintain the temperature below 10°C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring under an inert atmosphere for 10-12 hours.

  • Workup - Acidification: After the reaction period, cool the mixture again in an ice bath. Slowly and carefully add concentrated HCl to acidify the solution to a pH of 2-3. This will protonate the carboxylate group of the TTCA product, causing it to precipitate.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold water and then with a small amount of cold ethanol to remove residual impurities.

  • Purification: For higher purity, the crude solid can be recrystallized. A common solvent system for recrystallization is ethanol/water or ethyl acetate.[2] Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to form crystals.

  • Drying: Dry the purified crystals under vacuum to obtain the final this compound product.

Visual Guides

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process for troubleshooting low product yield.

TroubleshootingWorkflow Troubleshooting Low TTCA Yield start Low Yield Observed check_reagents Check Reagent Quality (Purity, Age) start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Workup & Purification start->check_workup cysteine L-Cysteine Oxidized? (Check for L-Cystine) check_reagents->cysteine cs2 CS₂ Impure? check_reagents->cs2 ph Incorrect pH? (Measure with probe) check_conditions->ph atmosphere Inert Atmosphere? (O₂ present?) check_conditions->atmosphere temp Temperature Control? (Exotherm managed?) check_conditions->temp acid_ph Final pH for Precipitation? (Target pH 2-3) check_workup->acid_ph purification Recrystallization Effective? check_workup->purification solution_reagents Use High-Purity Reagents Use Fresh CS₂ cysteine->solution_reagents Yes cs2->solution_reagents Yes solution_conditions Use Inert Atmosphere (N₂/Ar) Maintain pH 7.5-9.5 Control Temp (0-10°C) ph->solution_conditions No/Unsure atmosphere->solution_conditions No temp->solution_conditions No solution_workup Acidify to pH 2-3 Optimize Recrystallization Solvent acid_ph->solution_workup Incorrect purification->solution_workup Ineffective

Caption: A flowchart for diagnosing common causes of low yield in TTCA synthesis.

Simplified Reaction Pathway

This diagram illustrates the key chemical transformations during the synthesis of TTCA.

ReactionPathway Simplified TTCA Synthesis Pathway cysteine L-Cysteine (Thiol, -SH) thiolate Cysteine Thiolate (-S⁻) cysteine->thiolate + OH⁻ (Base) side_product L-Cystine (Oxidized Dimer) cysteine->side_product Oxidation cs2 Carbon Disulfide (CS₂) dithiocarbamate Dithiocarbamate Intermediate thiolate->dithiocarbamate + CS₂ (Nucleophilic Attack) product TTCA Product (Cyclized) dithiocarbamate->product Intramolecular Cyclization + H⁺ (Workup) oxygen O₂ (Air) oxygen->side_product

Caption: Key steps in the formation of TTCA and the competing oxidation side reaction.

References

Technical Support Center: Navigating Matrix Effects in the LC-MS/MS Analysis of TTCA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to addressing the challenges associated with matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 2-thiothiazolidine-4-carboxylic acid (TTCA). This guide is designed for researchers, scientists, and drug development professionals who are working to achieve accurate and reproducible quantification of TTCA in complex biological matrices. Here, we will delve into the underlying causes of matrix effects, provide robust troubleshooting strategies for common issues, and answer frequently asked questions to support your experimental success.

Understanding the Challenge: What are Matrix Effects?

In the realm of LC-MS/MS, the "matrix" encompasses all the components within a sample apart from the analyte of interest, which in this case is TTCA.[1] When analyzing biological samples such as plasma, urine, or tissue homogenates, these endogenous components can include salts, lipids, proteins, and metabolites.[2] Matrix effects arise when these co-eluting substances interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2][3] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of the analytical method.[3][4]

The most common manifestation of matrix effects is ion suppression, where the presence of matrix components diminishes the ionization efficiency of the analyte, resulting in a weaker signal.[1][5] Less frequently, ion enhancement can occur, where the signal of the analyte is artificially inflated.[1] Both scenarios are detrimental to reliable quantification.

Troubleshooting Guide: From Problem to Resolution

This section is structured to help you diagnose and resolve common issues encountered during the LC-MS/MS analysis of TTCA that are often rooted in matrix effects.

Issue 1: Inconsistent Peak Areas and Poor Reproducibility for TTCA

Symptoms: You observe significant variability in the peak areas of your TTCA analyte across different injections of the same sample or between different biological samples. Your quality control (QC) samples are failing to meet the acceptance criteria for precision and accuracy.

Potential Cause: This is a classic sign of variable matrix effects. The composition of the matrix can differ slightly from one sample to another, leading to inconsistent ion suppression or enhancement.[4] This is particularly common in matrices like urine, where diet and hydration levels can cause significant variability in endogenous components.[6]

Step-by-Step Troubleshooting Protocol:

  • Assess the Matrix Effect:

    • Procedure: Perform a post-extraction spike experiment.[2]

      • Prepare two sets of samples. In Set A, spike a known concentration of TTCA into a blank matrix extract (a biological sample that does not contain TTCA that has been subjected to the extraction procedure).

      • In Set B, spike the same concentration of TTCA into the reconstitution solvent.

      • Analyze both sets and calculate the matrix factor (MF) using the formula: MF = (Peak Area in Matrix Extract) / (Peak Area in Solvent).

    • Interpretation: An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[2] An MF between 0.75 and 1.25 is often considered acceptable.[2] If you observe significant variability in the MF across different lots of blank matrix, this confirms that inconsistent matrix effects are the root cause of your issue.

  • Optimize Sample Preparation:

    • Rationale: The most effective way to combat matrix effects is to remove the interfering components before they enter the LC-MS/MS system.[1][7]

    • Recommended Actions:

      • If you are currently using a simple protein precipitation (PPT) method, consider switching to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[7][8] PPT is known to be less effective at removing phospholipids, a major cause of ion suppression.[8][9]

      • For LLE, experiment with different organic solvents and pH adjustments of the aqueous phase to selectively extract TTCA while leaving interfering components behind.[7]

      • For SPE, choose a sorbent that has a high affinity for TTCA but a low affinity for the matrix components. A mixed-mode SPE that utilizes both reversed-phase and ion-exchange mechanisms can be particularly effective at producing cleaner extracts.[8]

  • Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • Causality: A SIL-IS, such as [¹³C₃]-TTCA, is the ideal internal standard because it co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[1][3]

    • Implementation: Add the SIL-IS to your samples early in the sample preparation process. The ratio of the analyte peak area to the IS peak area should remain constant even if the absolute signal intensities fluctuate due to matrix effects. This allows for more reliable quantification.[1]

Issue 2: Shifting Retention Times and Distorted Peak Shapes for TTCA

Symptoms: The retention time for your TTCA peak is not stable, and the peak shape is broad, tailing, or splitting. This can lead to inaccurate integration and quantification.

Potential Cause: While chromatographic issues can be the primary cause, severe matrix effects can also impact peak shape and retention time.[6] Co-eluting matrix components can interact with the analyte on the analytical column or alter the local mobile phase environment, affecting the analyte's interaction with the stationary phase.[6] Additionally, interactions with metal components in the HPLC system can cause peak tailing for certain analytes.[10]

Step-by-Step Troubleshooting Protocol:

  • Evaluate Chromatographic Conditions:

    • Action: Systematically adjust your chromatographic parameters to improve the separation of TTCA from the bulk of the matrix components.[1][3]

    • Parameters to Optimize:

      • Gradient Profile: Lengthen the gradient to increase the separation between TTCA and any closely eluting interferences.

      • Mobile Phase Composition: Experiment with different organic modifiers (e.g., methanol vs. acetonitrile) and additives. Note that some mobile phase additives can themselves cause ion suppression.[3]

      • Column Chemistry: Test a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) to alter the selectivity of the separation.

  • Post-Column Infusion Experiment to Identify Suppression Zones:

    • Workflow: This experiment helps to visualize the regions of your chromatogram where ion suppression is most pronounced.[3][11]

      • Infuse a standard solution of TTCA at a constant flow rate directly into the MS detector, bypassing the analytical column, to obtain a stable signal.

      • While the TTCA solution is infusing, inject a blank matrix extract onto the LC system.

      • Monitor the TTCA signal. Any dips in the baseline correspond to elution times where matrix components are causing ion suppression.[11]

    • Application: Adjust your chromatographic method to ensure that the TTCA peak does not elute within these suppression zones.[11]

  • Consider a Metal-Free HPLC System:

    • Rationale: Some compounds can chelate with metal ions from the stainless steel components of the HPLC system, leading to poor peak shape and signal loss.[10] While not definitively documented for TTCA, this is a possibility for a molecule containing a carboxylic acid and sulfur atoms.

    • Solution: If other troubleshooting steps fail, consider using a metal-free or PEEK-lined column and tubing to minimize these interactions.[10]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a decision-making process for addressing matrix effects in TTCA analysis.

MatrixEffectTroubleshooting start Problem Observed: Inaccurate or Imprecise TTCA Quantification quantify_me Quantify Matrix Effect (Post-Extraction Spike) start->quantify_me me_significant Is Matrix Effect Significant & Variable? quantify_me->me_significant optimize_prep Optimize Sample Prep (LLE or SPE) me_significant->optimize_prep Yes check_chrom Investigate Chromatography (Peak Shape, RT) me_significant->check_chrom No use_sil_is Implement a Stable Isotope-Labeled IS ([¹³C₃]-TTCA) end Validated Method: Accurate & Reproducible TTCA Results use_sil_is->end optimize_prep->use_sil_is post_infusion Post-Column Infusion to Identify Suppression Zones check_chrom->post_infusion adjust_lc Adjust LC Method to Avoid Suppression Zones post_infusion->adjust_lc adjust_lc->end

Caption: A decision tree for troubleshooting matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is the best sample preparation technique to minimize matrix effects for TTCA in plasma?

While protein precipitation is the simplest method, it is often insufficient for removing phospholipids, which are a major source of matrix effects in plasma.[8] For robust and sensitive analysis of TTCA, Solid-Phase Extraction (SPE) is highly recommended.[1] A mixed-mode SPE sorbent that combines reversed-phase and anion-exchange properties would be ideal for capturing the acidic TTCA molecule while effectively washing away neutral lipids and cationic interferences.

Q2: Can I just dilute my sample to reduce matrix effects?

Yes, sample dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components.[3][4] However, this approach also dilutes your analyte, TTCA, which can compromise the sensitivity of the assay, especially if you are trying to achieve low limits of quantification.[4] This strategy is only viable if the TTCA concentration in your samples is high enough to remain well above the lower limit of quantification after dilution.

Q3: My method uses Electrospray Ionization (ESI). Is it more susceptible to matrix effects?

Yes, ESI is generally more prone to matrix effects than Atmospheric Pressure Chemical Ionization (APCI).[12] The ESI process relies on a delicate balance of droplet formation and solvent evaporation, which can be easily disrupted by non-volatile matrix components like salts and lipids.[5][13] If your method development allows, testing the analysis in APCI mode could be a viable option to mitigate matrix effects, although this may come at the cost of sensitivity for an analyte like TTCA.

Q4: How do I choose an appropriate internal standard for TTCA analysis?

The gold standard is a stable isotope-labeled (SIL) version of the analyte, such as [¹³C₃]-TTCA.[3] A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample extraction and chromatographic separation.[1] Crucially, it experiences the same degree of ion suppression or enhancement in the MS source, allowing it to accurately correct for these variations. If a SIL-IS is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.

Q5: What are the regulatory expectations regarding the assessment of matrix effects for bioanalytical methods?

Regulatory bodies like the FDA and EMA require that bioanalytical methods be validated to ensure their reliability.[14][15] The assessment of matrix effects is a critical component of this validation.[14][16] This typically involves evaluating the matrix factor in at least six different lots of the biological matrix to ensure that the method is not susceptible to lot-to-lot variability.[2] The use of a suitable internal standard to compensate for matrix effects is also a key consideration.[2]

Quantitative Data Summary: Impact of Sample Preparation on Matrix Effects

The following table summarizes typical outcomes when using different sample preparation techniques for the analysis of small molecules in plasma, illustrating the importance of choosing an appropriate extraction method.

Sample Preparation TechniqueTypical Analyte RecoveryTypical Matrix Effect (MF)Key AdvantageKey Disadvantage
Protein Precipitation (PPT) >90%0.2 - 1.5 (Highly Variable)Fast and simplePoor removal of phospholipids, significant matrix effects.[8]
Liquid-Liquid Extraction (LLE) 70-90%0.7 - 1.2Good removal of salts and proteinsCan have lower recovery for polar analytes like TTCA.[8]
Solid-Phase Extraction (SPE) >85%0.9 - 1.1Highly selective, excellent removal of interferencesMore time-consuming and costly to develop.

Experimental Protocol: Quantitative Assessment of Matrix Factor

This protocol details the post-extraction spike method for quantifying matrix effects as recommended by regulatory guidelines.

Objective: To quantitatively determine the degree of ion suppression or enhancement for TTCA in a specific biological matrix.

Materials:

  • Blank biological matrix (e.g., human plasma, urine) from at least six different sources.

  • TTCA analytical standard.

  • [¹³C₃]-TTCA internal standard.

  • All necessary solvents and reagents for your validated extraction procedure.

  • Calibrated LC-MS/MS system.

Procedure:

  • Sample Set Preparation:

    • Set 1 (Neat Solution): Prepare a series of TTCA and IS standards in the final reconstitution solvent at low, medium, and high concentrations relevant to your assay's calibration range.

    • Set 2 (Post-Spike Matrix): a. Extract aliquots of the six different lots of blank matrix using your established sample preparation method. b. After the final evaporation step (if any), reconstitute the dried extracts with the standard solutions prepared in Set 1. This ensures the matrix extract is spiked with the same final concentrations of TTCA and IS as the neat solutions.

  • Analysis:

    • Inject all samples from both sets onto the LC-MS/MS system.

    • Integrate the peak areas for both TTCA and the IS.

  • Calculations:

    • Matrix Factor (MF): MF = (Mean Peak Area of Analyte in Set 2) / (Mean Peak Area of Analyte in Set 1)

    • IS-Normalized Matrix Factor: IS-Normalized MF = ( (Mean Analyte Area in Set 2) / (Mean IS Area in Set 2) ) / ( (Mean Analyte Area in Set 1) / (Mean IS Area in Set 1) )

  • Acceptance Criteria:

    • The IS-normalized MF should be close to 1.0. The coefficient of variation (CV) of the IS-normalized MF across the different matrix lots should be ≤15%. This demonstrates that the internal standard is effectively compensating for any matrix effects.

Visualizing the Hierarchy of Mitigation Strategies

This diagram illustrates the most effective strategies for mitigating matrix effects, from foundational method development to corrective measures.

MitigationStrategies cluster_proactive Proactive Mitigation (Most Effective) cluster_compensatory Compensatory Measures cluster_less_effective Less Ideal Options sample_prep 1. Rigorous Sample Preparation (e.g., SPE) chromatography 2. Optimized Chromatography (Separation from Interferences) sil_is 3. Use of a Stable Isotope-Labeled IS chromatography->sil_is dilution 4. Sample Dilution (Risk to Sensitivity) sil_is->dilution

Caption: Hierarchy of strategies to mitigate matrix effects.

References

Technical Support Center: Minimizing Analyte Degradation of TTCA During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of the target analyte (referred to herein as "TTCA") during sample preparation for bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of TTCA degradation in biological samples?

A1: The degradation of TTCA in biological matrices is primarily influenced by several factors, including enzymatic activity, pH-dependent hydrolysis, oxidation, temperature, and light exposure.[1][2][3] Biological samples such as plasma and tissue contain various enzymes that can metabolize TTCA.[4][5][6] The pH of the sample can lead to acid or base-catalyzed hydrolysis.[7][8] Exposure to oxygen and light can cause oxidative and photolytic degradation, respectively.[3][9] Temperature is a critical factor, as higher temperatures accelerate the rate of most degradation pathways.[3][10]

Q2: I am observing lower than expected concentrations of TTCA in my plasma samples. What could be the cause?

A2: Lower than expected concentrations of TTCA are often a result of degradation during sample handling and preparation. The most common culprits are enzymatic degradation by esterases, proteases, or other metabolic enzymes present in plasma, and instability at the sample's physiological pH.[4][5][6] It is also possible that TTCA is adsorbing to the collection tubes or other labware.[1][11]

Q3: How can I prevent enzymatic degradation of TTCA in plasma and tissue samples?

A3: To prevent enzymatic degradation, it is crucial to inhibit the activity of endogenous enzymes immediately after sample collection. This can be achieved by:

  • Rapid Cooling: Immediately placing samples on ice or in a refrigerated centrifuge can significantly slow down enzymatic activity.[1][5]

  • Use of Enzyme Inhibitors: Adding a cocktail of broad-spectrum enzyme inhibitors to the collection tubes is a highly effective strategy.[1][4] Common inhibitors include protease inhibitors (e.g., PMSF, aprotinin) and esterase inhibitors (e.g., sodium fluoride, diisopropylfluorophosphate).

  • pH Adjustment: Altering the sample pH to a range where degradative enzymes are less active can also be effective, though care must be taken to ensure the stability of TTCA at the adjusted pH.[5][6]

Q4: What is the optimal pH for storing and processing samples containing TTCA?

A4: The optimal pH for TTCA stability must be determined experimentally through forced degradation studies. Generally, a slightly acidic pH (e.g., pH 4-6) can help to minimize the hydrolysis of many ester- or amide-containing compounds and reduce the activity of certain enzymes.[5][6] However, some compounds are more stable under neutral or slightly basic conditions. It is recommended to perform a pH stability assessment to identify the ideal range for your specific molecule.

Q5: Can freeze-thaw cycles affect the stability of TTCA?

A5: Yes, repeated freeze-thaw cycles can lead to the degradation of sensitive analytes.[1][9] This can be due to changes in pH, concentration of solutes in the unfrozen fraction, and physical disruption of cellular components that may release degradative enzymes. To minimize this, it is best practice to aliquot samples into single-use volumes after the initial processing.[9]

Troubleshooting Guide

This guide addresses common issues encountered during the sample preparation of TTCA and provides actionable solutions.

Issue Potential Cause Troubleshooting Steps & Solutions Rationale
Low Recovery of TTCA Enzymatic Degradation 1. Collect blood samples in tubes containing enzyme inhibitors (e.g., sodium fluoride for esterases). 2. Immediately cool samples to 4°C after collection. 3. Process plasma or serum as quickly as possible.Inhibitors block the active sites of degradative enzymes. Low temperatures reduce enzyme kinetics.[1][4][5]
pH-dependent Hydrolysis 1. Adjust the sample pH immediately after collection using a suitable buffer or acid/base. 2. Conduct a pH stability study to determine the optimal pH for TTCA.Stabilizing the pH can prevent acid or base-catalyzed degradation.[5][6][7]
Oxidative Degradation 1. Add antioxidants (e.g., ascorbic acid, BHT) to the sample collection tubes. 2. Minimize headspace in storage vials and consider purging with an inert gas (e.g., nitrogen).Antioxidants scavenge free radicals and prevent oxidative damage to the analyte.[5]
Adsorption to Labware 1. Use low-adsorption tubes (e.g., siliconized or polypropylene). 2. Minimize sample transfer steps. 3. Rinse containers with the final extraction solvent to recover any adsorbed analyte.Reduces the loss of analyte due to non-specific binding to container surfaces.[1][11]
High Variability in TTCA Concentrations Between Replicates Inconsistent Sample Handling 1. Standardize the time between sample collection and processing. 2. Ensure uniform temperature for all samples during processing. 3. Use calibrated pipettes and consistent vortexing/mixing times.Consistency in the sample preparation workflow is key to achieving reproducible results.
Incomplete Inhibition of Enzymes 1. Optimize the type and concentration of enzyme inhibitors. 2. Ensure thorough mixing of the inhibitor with the sample immediately after collection.Inadequate inhibition can lead to variable degradation rates between samples.
Appearance of New Peaks in Chromatogram Degradation of TTCA 1. The new peaks are likely degradation products. 2. Conduct forced degradation studies (acid, base, oxidation, heat, light) to generate and identify potential degradation products. 3. Optimize sample preparation conditions to minimize the formation of these peaks.Identifying degradation products helps in understanding the degradation pathways and developing a stability-indicating method.[12]
Metabolite Back-conversion 1. Some metabolites (e.g., acyl glucuronides) can be unstable and revert to the parent drug. 2. Keep samples at low temperatures and minimize processing time. 3. Adjusting the pH to a more stable range for the metabolite can also help.Prevents the artificial inflation of the parent drug concentration.[13]

Quantitative Data on TTCA Stability

The following tables present hypothetical, yet representative, data from stability assessments of TTCA under various conditions. This data is intended to illustrate the importance of proper sample handling and the effectiveness of different stabilization strategies.

Table 1: Effect of Temperature on TTCA Stability in Human Plasma

Storage TemperatureIncubation Time (hours)TTCA Concentration (% of initial)
Room Temperature (25°C)0100%
285%
472%
855%
Refrigerated (4°C)0100%
298%
496%
892%
Frozen (-20°C)2499%
Frozen (-80°C)24100%

Table 2: Efficacy of Different Stabilizers on TTCA in Human Plasma at Room Temperature

StabilizerIncubation Time (4 hours)TTCA Concentration (% of initial)
None472%
Sodium Fluoride (10 mg/mL)495%
PMSF (1 mM)492%
Ascorbic Acid (1 mg/mL)488%
Sodium Fluoride + Ascorbic Acid498%

Experimental Protocols

Protocol 1: Blood Collection and Plasma Preparation for TTCA Analysis

  • Materials:

    • Vacutainer tubes containing K2EDTA and a pre-added stabilizer cocktail (e.g., sodium fluoride and PMSF).

    • Pre-chilled tube racks.

    • Refrigerated centrifuge.

    • Calibrated pipettes and low-adsorption polypropylene tubes.

  • Procedure:

    • Collect whole blood directly into the pre-chilled K2EDTA tubes containing the stabilizer.

    • Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant and stabilizer.

    • Place the tube immediately on ice or in a pre-chilled rack.

    • Within 30 minutes of collection, centrifuge the blood sample at 1500 x g for 15 minutes at 4°C.

    • Carefully aspirate the plasma supernatant, avoiding the buffy coat and red blood cells.

    • Transfer the plasma into clearly labeled, single-use polypropylene cryovials.

    • Immediately store the plasma aliquots at -80°C until analysis.

Protocol 2: Forced Degradation Study to Assess TTCA Stability

  • Objective: To determine the degradation pathways of TTCA under various stress conditions.

  • Procedure:

    • Acid Hydrolysis: Incubate TTCA solution in 0.1 M HCl at 60°C for 2, 4, 8, and 24 hours.

    • Base Hydrolysis: Incubate TTCA solution in 0.1 M NaOH at 60°C for 2, 4, 8, and 24 hours.

    • Oxidative Degradation: Treat TTCA solution with 3% H₂O₂ at room temperature for 2, 4, 8, and 24 hours.

    • Thermal Degradation: Heat a solid sample of TTCA at 105°C for 24 hours.

    • Photodegradation: Expose TTCA solution to UV light (254 nm) and visible light for 24 hours.

  • Analysis: Analyze the stressed samples by a stability-indicating LC-MS/MS method to separate and identify the degradation products.

Visualizations

experimental_workflow cluster_collection Sample Collection cluster_processing Initial Processing cluster_aliquoting Aliquoting & Storage cluster_analysis Analysis A Blood Collection (Pre-chilled tubes with stabilizers) B Immediate Cooling (4°C) A->B Minimize time C Centrifugation (1500 x g, 15 min, 4°C) B->C D Plasma Separation C->D E Aliquoting into Single-Use Vials D->E F Storage at -80°C E->F G Sample Thawing & Preparation F->G Analyze as needed H LC-MS/MS Analysis G->H

Caption: Recommended workflow for blood sample handling to minimize TTCA degradation.

degradation_pathways cluster_causes Causes of Degradation TTCA TTCA (Analyte of Interest) Degradation Degradation TTCA->Degradation Enzymes Enzymatic Activity Enzymes->Degradation pH pH Instability (Hydrolysis) pH->Degradation Oxidation Oxidation Oxidation->Degradation Temp High Temperature Temp->Degradation Light Light Exposure Light->Degradation

Caption: Major factors contributing to the degradation of TTCA in biological samples.

References

Validation & Comparative

A Researcher's Guide to Cysteine Prodrugs: 2-Thioxothiazolidine-4-carboxylic acid (TTCA) vs. N-acetylcysteine (NAC) for Glutathione Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the cellular battle against oxidative stress, glutathione (GSH) stands as the master antioxidant. Its synthesis is critically dependent on the availability of the amino acid L-cysteine. Direct supplementation with cysteine is often impractical due to its instability and poor bioavailability. This has led to the development of cysteine prodrugs, molecules that are converted into cysteine within the body. Among the most studied are N-acetylcysteine (NAC), a long-standing clinical agent, and 2-Thioxothiazolidine-4-carboxylic acid (TTCA), a compound gaining interest for its unique metabolic properties. This guide provides an in-depth, objective comparison of these two agents for researchers and drug development professionals, focusing on their mechanisms, efficacy, and practical application in experimental settings.

Differentiated Mechanisms of Cysteine Delivery

While both NAC and TTCA serve the same ultimate purpose—to increase intracellular cysteine for GSH synthesis—their pathways of bioactivation are fundamentally different. Understanding these differences is crucial for experimental design and interpretation of results.

N-Acetylcysteine (NAC): A Direct Precursor

NAC is a straightforward prodrug of L-cysteine.[1] Following administration, it is absorbed and deacetylated by acylase enzymes, primarily in the liver, to release free cysteine.[1] This cysteine is then available to participate in the GSH synthesis pathway.[1][[“]] NAC's action is not limited to intracellular conversion; it can also promote the reduction of extracellular cystine (the oxidized dimer of cysteine) to cysteine, which is then transported into the cell.[3][4][5]

However, the efficacy of NAC can be limited by its low oral bioavailability, estimated to be around 10%, due to significant first-pass metabolism in the gut wall and liver.[6]

This compound (TTCA) and its Analogs

TTCA is a metabolite of isothiocyanates found in cruciferous vegetables.[7][8] It belongs to a class of thiazolidine derivatives, such as L-2-oxothiazolidine-4-carboxylate (OTC), which function as intracellular cysteine delivery systems.[9][10] Unlike NAC, which can be converted extracellularly, OTC is transported into the cell and then enzymatically cleaved by 5-oxo-L-prolinase to release a molecule of cysteine.[9][10][11] This intracellular release mechanism is a key advantage, as it delivers cysteine directly to the site of GSH synthesis.

This pathway effectively bypasses the feedback inhibition of γ-glutamylcysteine synthetase (GCL), the rate-limiting enzyme in GSH synthesis, which is typically regulated by high levels of GSH itself. This allows for a more sustained and potentially greater increase in GSH levels, even when basal levels are normal.[11]

Figure 1. Comparative mechanisms of NAC and TTCA/OTC for cysteine delivery and GSH synthesis.

Comparative Efficacy: A Data-Driven Overview

Direct, head-to-head comparisons in the literature highlight nuanced differences in the efficacy of these compounds, which often depend on the cell type and experimental conditions.

A study using rat hepatocytes found that while both NAC and L-2-oxothiazolidine-4-carboxylate (OTC) stimulate hepatic GSH synthesis, the utilization of OTC was limited by a slower rate of uptake and intracellular conversion to cysteine.[12] However, a higher percentage of metabolized OTC was directed towards glutathione synthesis (78%) compared to cysteine metabolism (46%).[12] This suggests that while potentially slower, the conversion of OTC is highly efficient for the intended pathway.

In human malignant melanoma transplants in mice, both NAC and OTC were shown to be effective cysteine deliverers for recovering glutathione levels after chemical inhibition of its synthesis.[13] An interesting observation was an acute, transient increase in cysteine concentrations in the dialysate after NAC injection, a phenomenon not observed with OTC, highlighting NAC's more rapid, bolus-like delivery.[13]

Conversely, a study on cultured neurons from embryonal rat brains found that NAC effectively increased neuronal GSH content, whereas OTC failed to do so.[14] This critical finding suggests that the activity of 5-oxo-prolinase, the enzyme required to metabolize OTC, is tissue-specific and may be absent or at very low levels in certain neuronal cells.[14]

ParameterN-Acetylcysteine (NAC)2-Oxothiazolidine-4-carboxylate (OTC)*Key Findings & References
Primary Mechanism Intra- and extracellular conversion to cysteine.[[“]][4]Intracellular conversion to cysteine via 5-oxo-prolinase.[9][11]OTC's intracellular release bypasses GSH feedback inhibition.[11]
Bioavailability (Oral) Low (~10%).[6]Generally considered higher than NAC, but data is limited.NAC is subject to extensive first-pass metabolism.[6]
Efficacy in Liver Cells Effective.Effective; utilization limited by uptake but highly channeled to GSH synthesis.[12]A higher percentage of OTC metabolism goes to GSH production vs. NAC/cysteine.[12]
Efficacy in Neurons Effective in cultured rat neurons.[14]Ineffective in cultured rat neurons.[14]Efficacy is dependent on tissue-specific 5-oxo-prolinase activity.[14]
Cysteine Delivery Profile Rapid, bolus-like increase in extracellular cysteine.[13]Slower, more sustained intracellular release.[12]Different kinetic profiles may be suited for different experimental goals.

Note: Data for OTC, a close and well-studied analog of TTCA, is used as a proxy due to the limited direct comparative data for TTCA itself.

Experimental Protocols: Measuring Intracellular Glutathione

Accurate quantification of intracellular GSH is paramount when evaluating the efficacy of prodrugs. The following protocol provides a robust method using a commercially available thiol-reactive fluorescent probe, such as ThiolTracker™ Violet or similar reagents.

Protocol: Quantification of Intracellular GSH via Confocal Microscopy

This protocol describes a semi-quantitative analysis of intracellular GSH in cultured cells. It is adaptable for use in microplate readers for higher throughput quantitative analysis.

A. Causality and Experimental Choices:

  • Choice of Probe: Thiol-reactive dyes like ThiolTracker™ Violet are cell-permeant and react with the thiol group of reduced glutathione, providing a direct readout of intracellular GSH levels.[15][16]

  • Live-Cell Imaging: This approach allows for the analysis of GSH in intact, viable cells, avoiding artifacts from cell lysis.

  • Use of PBS/Imaging Medium: Washing with warm PBS and using phenol red-free medium is crucial to remove interfering substances and reduce background fluorescence.[15]

B. Materials:

  • Cultured cells grown on glass-bottom dishes or 96-well plates.

  • ThiolTracker™ Violet stock solution (e.g., 10 mM in DMSO).

  • Phenol red-free live-cell imaging medium.

  • Phosphate-Buffered Saline (PBS), warm (37°C).

  • Confocal microscope with a 405 nm laser.

C. Step-by-Step Methodology:

  • Cell Preparation: Culture cells to the desired confluency (typically 70-80%). Treat with various concentrations of TTCA, NAC, or vehicle control for the desired time period (e.g., 4, 12, or 24 hours).

  • Working Solution Preparation: Prepare a working solution of ThiolTracker™ Violet by diluting the stock solution in a warm live-cell imaging medium. A final concentration of 1-20 µM is a common starting point, but this must be optimized for your specific cell type and experimental conditions.[15]

  • Cell Staining: a. Aspirate the culture medium from the cells. b. Wash the cells once with warm PBS. c. Add the ThiolTracker™ Violet working solution to the cells and incubate for 30 minutes at 37°C, protected from light.[15]

  • Washing: a. Remove the staining solution. b. Wash the cells twice with warm live-cell imaging medium to remove any excess, unbound probe.[15]

  • Imaging and Analysis: a. Immediately image the cells using a confocal microscope. b. Excite the stained cells with a 405 nm laser and collect the emission signal (typically 500-550 nm).[15] c. Maintain consistent acquisition settings (laser power, gain, etc.) across all samples to ensure comparability. d. Quantify the mean fluorescence intensity per cell or per field of view using appropriate image analysis software (e.g., ImageJ/Fiji). The intensity is proportional to the intracellular GSH concentration.

Figure 2. Experimental workflow for measuring intracellular GSH levels.

Safety, Bioavailability, and Practical Considerations

N-Acetylcysteine (NAC):

  • Safety: NAC is an FDA-approved drug and is generally considered safe and well-tolerated.[17][18] The most common side effects associated with oral administration are gastrointestinal, such as nausea, vomiting, and diarrhea.[18][19] It possesses an unpleasant sulfurous odor which can affect patient compliance.[18]

  • Bioavailability: As mentioned, oral bioavailability is low (~10%), which necessitates the use of relatively high doses (600-1800 mg/day) in clinical settings.[6][20]

TTCA and its Analogs (OTC):

  • Safety: The safety profile is less established than NAC's. While OTC has been explored for various conditions, one clinical trial in patients with acute respiratory distress syndrome (ARDS) was terminated prematurely due to a higher mortality rate in the treatment group compared to an unusually excellent outcome in the placebo group.[21] This highlights the need for caution and further investigation into the safety of thiazolidine derivatives in specific patient populations.

  • Bioavailability: While specific data for TTCA is sparse, thiazolidine derivatives are generally thought to have better bioavailability than NAC due to their different absorption and metabolic pathways. However, this requires more rigorous comparative pharmacokinetic studies for confirmation.

Conclusion and Future Directions

The choice between NAC and TTCA (or its analogs) as a cysteine prodrug for research depends heavily on the specific scientific question and experimental model.

  • N-acetylcysteine remains a reliable, well-characterized, and widely accessible tool. Its mechanism is direct, and its limitations (low bioavailability) are well-documented. It is particularly useful when a rapid, bolus-like increase in cysteine is desired or when working with cell types that may lack the enzymatic machinery to process thiazolidine derivatives.

  • This compound and its analogs like OTC represent a more nuanced approach. Their key theoretical advantage is the intracellular delivery of cysteine, which bypasses the primary feedback inhibition loop of GSH synthesis. This could lead to a more sustained and efficient increase in GSH. However, its efficacy is critically dependent on the presence of 5-oxo-prolinase in the target tissue, a factor that researchers must verify or consider in their experimental design.

For drug development professionals, the tissue-specific activity of TTCA/OTC could be leveraged for targeted therapies, but the safety signals observed in past clinical trials warrant a cautious and thorough preclinical evaluation. Future research should focus on direct, quantitative comparisons of the bioavailability and efficacy of these compounds across a wider range of cell types and in vivo models to fully delineate their respective therapeutic potentials.

References

A Comparative Analysis of L-2-oxothiazolidine-4-carboxylic acid (OTCA) and 2-Thioxothiazolidine-4-carboxylic acid (TTCA): Biological Effects and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of L-2-oxothiazolidine-4-carboxylic acid (OTCA) and 2-thioxothiazolidine-4-carboxylic acid (TTCA), focusing on their distinct biological roles, mechanisms of action, and applications in research. While structurally similar, these two molecules exhibit fundamentally different physiological effects, supported by experimental data.

Introduction and Overview

L-2-oxothiazolidine-4-carboxylic acid (OTCA) , also known as procysteine, is a cysteine prodrug designed to deliver cysteine into cells efficiently.[1] It is primarily recognized for its ability to replenish intracellular glutathione (GSH), a critical antioxidant.[1][2] Its therapeutic potential is being explored in conditions associated with oxidative stress and inflammation.[3][4][5]

This compound (TTCA) , in contrast, is not a therapeutic agent but a metabolite. It is formed from the biotransformation of isothiocyanates, which are compounds derived from cruciferous vegetables like broccoli and cabbage.[6] TTCA is primarily utilized as a urinary biomarker to quantify the intake of these vegetables.[6]

Mechanism of Action and Primary Biological Role

The key difference between OTCA and TTCA lies in their metabolic fate and subsequent biological activity.

  • L-2-oxothiazolidine-4-carboxylic acid (OTCA): OTCA functions as an intracellular cysteine delivery system. After being transported into the cell, it is enzymatically converted by 5-oxoprolinase into L-cysteine.[3][7][8] Cysteine is the rate-limiting amino acid for the synthesis of glutathione (GSH).[8] By increasing cysteine availability, OTCA boosts the synthesis of GSH, thereby enhancing the cell's endogenous antioxidant capacity.[1] Beyond its antioxidant role, OTCA has been identified as a ligand for the G-protein coupled receptor GPR109A, which mediates anti-inflammatory effects.[5][9]

  • This compound (TTCA): TTCA is formed when isothiocyanates, the bioactive compounds in cruciferous vegetables, react with glutathione or cysteine.[6] This process is part of the detoxification and metabolism of isothiocyanates. Unlike OTCA, TTCA is considered biologically inactive in terms of antioxidant or anti-inflammatory signaling.[6] For instance, it does not activate the Nrf2-mediated cytoprotective pathway, a key mechanism for many isothiocyanates like sulforaphane.[6] Its primary significance is its stable excretion in urine, which allows it to serve as a reliable biomarker for quantifying consumption of cruciferous vegetables.[6]

Comparative Summary of Biological Effects

The following table summarizes the key differences in the biological profiles of OTCA and TTCA based on available experimental data.

FeatureL-2-oxothiazolidine-4-carboxylic acid (OTCA)This compound (TTCA)
Primary Role Cysteine Prodrug, Glutathione (GSH) Precursor.[1][10]Metabolite, Biomarker of Cruciferous Vegetable Intake.[6]
Glutathione (GSH) Synthesis Directly increases intracellular cysteine, boosting GSH levels.[1][10]Does not increase GSH; its formation involves the conjugation and consumption of GSH.[6]
Antioxidant Activity Potent indirect antioxidant by repleting GSH and reducing reactive oxygen species (ROS).[3][4]Considered biologically inactive; does not exhibit direct antioxidant effects.[6]
Anti-inflammatory Activity Suppresses inflammation by reducing NF-κB activation and inhibiting pro-inflammatory cytokines like IL-6 and Ccl2.[3][4][5]Not reported to have significant anti-inflammatory properties.[6]
Nrf2 Pathway Activation Does not directly activate the Nrf2 pathway.Does not activate the Nrf2 pathway.[6]
Pharmacokinetics Orally bioavailable, reaching peak plasma concentrations 45-60 minutes after administration in humans.[10]Formed endogenously after isothiocyanate intake and is excreted unchanged in urine.[6]
Key Cellular Interactions Metabolized by 5-oxoprolinase; acts as a ligand for the GPR109A receptor.[8][9]Formed from the reaction of isothiocyanates with GSH.[6]
Therapeutic Potential Investigated for pathologies involving oxidative stress, such as cisplatin-induced renal injury, myocardial infarction, and age-related macular degeneration.[3][4][5]No direct therapeutic application; used as a research tool in nutritional epidemiology.[6]

Key Experimental Data and Protocols

OTCA: Enhancing Intracellular Glutathione

Experiment: To demonstrate that OTCA increases intracellular cysteine and glutathione levels in human lymphocytes.

Experimental Protocol:

  • Subjects and Administration: Healthy human volunteers were administered a single oral dose of OTCA (0.15 mmol/kg).[10]

  • Sample Collection: Blood samples were collected at baseline and at various time points over 8 hours post-administration.[10]

  • Lymphocyte Isolation: Lymphocytes were isolated from the blood samples using a standard density gradient centrifugation method.

  • Thiol Analysis:

    • Isolated lymphocytes were lysed to release intracellular contents.

    • Protein content was measured using a standard assay (e.g., Bradford assay).

    • Intracellular cysteine and glutathione concentrations were quantified using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.

  • Data Analysis: The concentrations of cysteine and glutathione were normalized to the total protein content (nmol/mg protein) and compared to baseline levels.

Results: Ingestion of OTCA led to a significant increase in the average concentration of cysteine (from 0.37 to 0.99 nmol/mg of protein) and glutathione (from 8.7 to 15.6 nmol/mg of protein) in lymphocytes within 2 to 3 hours.[10]

TTCA: Biomarker of Cruciferous Vegetable Intake

Experiment: To validate urinary TTCA as a biomarker of intake from a sulforaphane-rich (SFR) broccoli beverage.

Experimental Protocol:

  • Study Design: A randomized crossover clinical trial was conducted with 50 participants who consumed a sulforaphane-rich (SFR) beverage.[6]

  • Sample Collection: Urine samples were collected from participants before (baseline) and after consumption of the beverage.[6]

  • Sample Preparation:

    • An internal standard (e.g., tetrahydro-2-thioxo-2H-1,3-thiazine-4-carboxylic acid) is added to the urine samples.

    • Samples are prepared for analysis, potentially involving solid-phase extraction to concentrate the analyte and remove interfering substances.

  • LC-MS/MS Analysis:

    • TTCA levels were quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[6]

    • The method is optimized for the specific mass transitions of TTCA to ensure accurate and sensitive detection.

  • Data Analysis: The total amount of TTCA excreted in the urine after beverage consumption was calculated and compared to the amount of TTCA ingested from the beverage itself.

Results: Consumption of the sulforaphane-rich beverage resulted in the excretion of approximately 176% of the ingested TTCA, indicating that additional TTCA was formed in vivo from the metabolism of sulforaphane.[6] This confirms that urinary TTCA reflects both pre-formed TTCA in the food and TTCA generated from isothiocyanate metabolism.[6]

Signaling Pathways and Workflows

OTCA_Mechanism cluster_EC Extracellular Space cluster_Membrane Cell Membrane OTCA_EC OTCA SMCT1 SMCT1 (SLC5A8) OTCA_EC->SMCT1 Transport GPR109A GPR109A OTCA_EC->GPR109A Binding OTCA_IC OTCA_IC SMCT1->OTCA_IC Inflammation Inflammation GPR109A->Inflammation Signaling Enzyme 5-Oxoprolinase Cysteine Cysteine Enzyme->Cysteine OTCA_IC->Enzyme Metabolism GSH GSH Cysteine->GSH Synthesis Antioxidant_Defense Antioxidant_Defense GSH->Antioxidant_Defense

TTCA_Formation cluster_Intake Dietary Intake cluster_Body In Vivo Metabolism cluster_Excretion Excretion Veggies Cruciferous Vegetables (e.g., Broccoli) Glucosinolates Glucosinolates Veggies->Glucosinolates Contains Isothiocyanates Isothiocyanates (e.g., Sulforaphane) Glucosinolates->Isothiocyanates Myrosinase Enzyme Action TTCA TTCA Formation Isothiocyanates->TTCA GSH Glutathione (GSH) GSH->TTCA Conjugation Urine Urinary Excretion TTCA->Urine Biomarker Biomarker of Intake Urine->Biomarker Measurement

TTCA_Workflow start Urine Sample Collection step1 Add Internal Standard start->step1 step2 Sample Preparation (e.g., Solid-Phase Extraction) step1->step2 step3 LC-MS/MS Analysis step2->step3 step4 Data Acquisition (Chromatogram) step3->step4 step5 Quantification (Peak Area Integration) step4->step5 end Report TTCA Concentration step5->end

References

Validating Urinary TTCA as a Biomarker for Cruciferous Vegetable Consumption: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of urinary thiazolidine-2-thione-4-carboxylic acid (TTCA) as a biomarker for cruciferous vegetable consumption against other established and emerging biomarkers. The information presented is supported by experimental data to aid researchers in selecting the most appropriate biomarker for their study needs.

Introduction

Cruciferous vegetables, rich in glucosinolates, are widely studied for their potential health benefits, including cancer prevention. Accurate assessment of cruciferous vegetable intake is crucial in clinical and epidemiological studies. While food frequency questionnaires are commonly used, they are subject to recall bias. Therefore, objective biomarkers are essential for precise measurement of consumption. Isothiocyanates (ITCs), the bioactive hydrolysis products of glucosinolates, and their metabolites are primary candidates for such biomarkers. Urinary TTCA has emerged as a promising, stable, and common metabolite of various ITCs, potentially offering a universal biomarker for total cruciferous vegetable intake. This guide evaluates the validity of urinary TTCA in comparison to other urinary biomarkers.

Comparison of Urinary Biomarkers for Cruciferous Vegetable Consumption

The ideal biomarker for cruciferous vegetable intake should be sensitive, specific, show a dose-dependent response, and be non-invasive to collect. Here, we compare urinary TTCA with other prominent biomarkers.

BiomarkerPrincipleAdvantagesDisadvantagesKey Quantitative Data
Thiazolidine-2-thione-4-carboxylic acid (TTCA) A common downstream metabolite of various isothiocyanates formed through the mercapturic acid pathway.Appears to be a common metabolite for different ITCs, potentially reflecting total cruciferous intake. Chemically stable.May also be a metabolite of certain environmental exposures (e.g., carbon disulfide), which could be a confounding factor in some populations.In a study involving broccoli beverage consumption, urinary TTCA levels significantly increased post-consumption. Excretion of ingested TTCA was approximately 87% for a glucoraphanin-rich beverage and 176% for a sulforaphane-rich beverage, suggesting contribution from endogenous metabolism of ITCs to TTCA.
Total Isothiocyanates (ITCs) and their Conjugates (Dithiocarbamates - DTCs) Measures the sum of all ITCs and their metabolites (e.g., N-acetylcysteine conjugates) in urine.Reflects the total amount of absorbed ITCs, providing a broad measure of exposure.The profile of specific ITCs can vary significantly between different types of cruciferous vegetables. The analytical method involves a cyclocondensation reaction which may have variable efficiency for different ITC conjugates.A strong dose-response relationship has been observed, with a correlation coefficient (r) of 0.90 between ITC intake from cruciferous vegetables and total urinary ITC excretion. Urinary dithiocarbamate (DTC) levels were significantly correlated with both 24-hour dietary recalls (r=0.57) and a food frequency questionnaire (r=0.49) after a dietary intervention with cruciferous vegetables.
Specific Isothiocyanate Metabolites (e.g., Sulforaphane metabolites) Measures specific ITC metabolites, such as sulforaphane-N-acetylcysteine, which are linked to particular cruciferous vegetables like broccoli.Highly specific to the consumption of certain types of cruciferous vegetables. Allows for the study of the bioactivity of individual ITCs.Not representative of total cruciferous vegetable intake, as different vegetables have different glucosinolate profiles.Peak excretion of sulforaphane and erucin metabolites was higher and occurred sooner in individuals who consumed broccoli sprouts with active myrosinase compared to a supplement without the enzyme[1][2].
S-methyl-l-cysteine sulfoxide (SMCSO) A stable metabolite found in the urine following consumption of various cruciferous vegetables.Identified as a stable urinary biomarker for cruciferous vegetable intake.Also found in Allium vegetables, which could lead to a lack of specificity if both are consumed.Urinary SMCSO concentrations increased in a dose-dependent manner with increasing broccoli intake[3][4]. A controlled feeding study with high (250 g/day of broccoli and Brussels sprouts) and low cruciferous vegetable diets showed that urinary SMCSO was a discriminating biomarker for intake[5][6].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biomarker studies. Below are summaries of typical experimental protocols for the analysis of the discussed urinary biomarkers.

Urinary TTCA Analysis
  • Sample Collection: 24-hour urine collection is often preferred to account for diurnal variations in excretion. First-morning voids can also be used.

  • Sample Preparation: Urine samples are typically centrifuged to remove sediment. An internal standard (e.g., a stable isotope-labeled TTCA) is added. For LC-MS/MS analysis, samples may undergo solid-phase extraction (SPE) for cleanup and concentration.

  • Analytical Method: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common method for the sensitive and specific quantification of TTCA.

    • Chromatography: Reversed-phase chromatography is typically used to separate TTCA from other urinary components.

    • Mass Spectrometry: Detection is achieved using multiple reaction monitoring (MRM) to enhance specificity and sensitivity.

Total Urinary Isothiocyanates (Cyclocondensation Assay)
  • Principle: This method is based on the reaction of ITCs and their dithiocarbamate metabolites with 1,2-benzenedithiol to form a stable, UV-absorbing product, 1,3-benzodithiole-2-thione.

  • Sample Collection: 24-hour urine collection is standard.

  • Sample Preparation: Urine samples are incubated with 1,2-benzenedithiol under specific pH and temperature conditions to facilitate the cyclocondensation reaction. The resulting product is then extracted with an organic solvent.

  • Analytical Method: The extracted product is quantified by high-performance liquid chromatography with UV detection (HPLC-UV)[7].

Specific Isothiocyanate Metabolites (e.g., Sulforaphane-N-acetylcysteine)
  • Sample Collection: Timed or 24-hour urine collections are appropriate.

  • Sample Preparation: Urine samples are centrifuged, and an internal standard (e.g., a stable isotope-labeled version of the target metabolite) is added. Solid-phase extraction is commonly used for sample cleanup and enrichment.

  • Analytical Method: LC-MS/MS is the method of choice for the accurate quantification of specific ITC metabolites due to its high sensitivity and specificity[1][2].

Urinary S-methyl-l-cysteine sulfoxide (SMCSO) Analysis
  • Sample Collection: 24-hour or spot urine samples can be used.

  • Sample Preparation: Urine samples are typically diluted with a buffer, and an internal standard is added.

  • Analytical Method: While initial studies utilized ¹H NMR spectroscopy for identification, quantitative analysis is best performed using LC-MS/MS for higher sensitivity and specificity[3][4][5][6].

Signaling Pathways and Experimental Workflows

Visualizing the metabolic pathways and experimental procedures can aid in understanding the rationale behind biomarker selection and the methods used for their validation.

G cluster_0 Cruciferous Vegetables cluster_1 Hydrolysis (Myrosinase) cluster_2 Phase II Metabolism (Mercapturic Acid Pathway) cluster_3 Further Metabolism cluster_4 Urinary Excretion Glucosinolates Glucosinolates Isothiocyanates Isothiocyanates Glucosinolates->Isothiocyanates ITC_GSH ITC-Glutathione Conjugate Isothiocyanates->ITC_GSH GSTs TTCA Thiazolidine-2-thione-4-carboxylic acid (TTCA) Isothiocyanates->TTCA Metabolic Conversion ITC_Cys ITC-Cysteine Conjugate ITC_GSH->ITC_Cys ITC_NAC ITC-N-acetylcysteine Conjugate (Specific ITC Metabolite) ITC_Cys->ITC_NAC Urine_ITC_NAC Specific ITC Metabolites ITC_NAC->Urine_ITC_NAC Urine_TTCA TTCA TTCA->Urine_TTCA

Caption: Metabolic pathway of glucosinolates to urinary biomarkers.

G cluster_0 Study Design cluster_1 Sample Collection cluster_2 Sample Processing & Analysis cluster_3 Data Analysis Dietary_Intervention Controlled Feeding Study (Cruciferous Vegetable Intake) Urine_Collection 24-hour Urine Collection Dietary_Intervention->Urine_Collection Sample_Prep Sample Preparation (e.g., SPE) Urine_Collection->Sample_Prep LC_MS LC-MS/MS Analysis Sample_Prep->LC_MS Quantification Biomarker Quantification LC_MS->Quantification Validation Validation (Dose-response, Sensitivity, Specificity) Quantification->Validation

Caption: Experimental workflow for biomarker validation.

Conclusion

Urinary TTCA is a promising biomarker for assessing cruciferous vegetable consumption due to its nature as a common metabolite of various isothiocyanates. Its stability and the feasibility of high-throughput analysis via LC-MS/MS make it an attractive candidate for large-scale clinical and epidemiological studies. However, potential confounding from environmental sources should be considered.

In comparison, total urinary ITCs provide a broad measure of exposure but may lack the specificity to pinpoint the type of cruciferous vegetable consumed. Specific ITC metabolites are highly specific but do not reflect overall cruciferous vegetable intake. SMCSO is another stable biomarker but may be confounded by the intake of Allium vegetables.

The choice of biomarker will ultimately depend on the specific research question. For studies investigating the overall effects of cruciferous vegetable consumption, urinary TTCA and total ITCs are strong candidates. For studies focusing on the bioactivity of specific compounds from vegetables like broccoli, measuring specific ITC metabolites would be more appropriate. Further head-to-head validation studies are warranted to definitively establish the superiority of one biomarker over another for different research applications.

References

Thiazolidine Derivatives: A Comparative Analysis of Their Antiviral Mettle

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against viral diseases, the scientific community continues to explore novel chemical scaffolds with the potential for broad-spectrum antiviral activity. Among these, thiazolidine derivatives have emerged as a promising class of compounds, demonstrating notable efficacy against a range of viruses. This guide provides a comparative analysis of the antiviral activity of various thiazolidine derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in their quest for new therapeutic agents.

Quantitative Analysis of Antiviral Activity

The antiviral potency of several thiazolidine derivatives has been evaluated against various viruses, including Influenza A Virus (IAV), Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), and Zika Virus (ZIKV). The following tables summarize the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) values, providing a quantitative comparison of their efficacy and safety profiles.

Table 1: Antiviral Activity of Thiazolidine Derivatives against Influenza A Virus

Compound/DerivativeVirus StrainAssay TypeIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)Reference
Nitazoxanide (NTZ) H1N1, H3N2Cell-based~5-10>100>10-20[1][2]
Tizoxanide (TIZ) H1N1, H3N2Cell-based~1-5>100>20-100[1][2]
Compound 4a (H1N1)pdm09Cell-based0.6287.57141[2]
Compound 4d (H1N1)pdm09Cell-based0.16>200>1250[2]
Compound 1d A/Chicken/Italy/1994 (H9N2)In ovo3.47Not ReportedNot Reported[3]
Compound 1c Infectious Bronchitis Virus (IBV)In ovo4.10Not ReportedNot Reported[3]

Table 2: Antiviral Activity of Thiazolidine Derivatives against SARS-CoV-2

Compound/DerivativeTargetAssay TypeIC50 (µM)Reference
Thiadiazolidinone (TDZD) derivative (CCG-50014) Main Protease (Mpro)Biochemical1.39 ± 0.22[4][5]
Thiazolidine-4-one derivatives Main Protease (Mpro)BiochemicalMicromolar range[6][7][8]
Compound B4 Main Protease (Mpro)Biochemical0.15[9]
Compound B10 Main Protease (Mpro)Biochemical0.19[9]

Table 3: Antiviral Activity of Thiazolidine Derivatives against Zika Virus

Compound/DerivativeCell LineAssay TypeIC50 (µM)Reference
Thiazolidinedione (TZD) Derivatives (Six compounds) VeroCell-based<5[10][11]
GQ-402 VeroCell-based15.7[12]
Compound 8 Not SpecifiedBiochemical (NS2B-NS3 Protease)6.85[13]
Compound 3 Not SpecifiedBiochemical (NS2B-NS3 Protease)14.01[13]
Compound 9 Not SpecifiedBiochemical (NS2B-NS3 Protease)14.2[13]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the quantitative analysis.

In Ovo Antiviral Assay for Avian Influenza Virus (AIV)

This assay is utilized to evaluate the antiviral efficacy of compounds against AIV in a living biological system.

  • Virus Propagation: Avian influenza virus is propagated in the allantoic cavity of 9- to 11-day-old embryonated chicken eggs.[14]

  • Compound Preparation: The thiazolidine derivatives are dissolved in a suitable solvent, typically PBS or DMSO, to create a stock solution, which is then serially diluted.

  • Inoculation: The embryonated eggs are candled to locate the allantoic cavity. A small hole is drilled in the shell, and the eggs are inoculated with a mixture of the virus and the test compound at various concentrations. Control groups include eggs inoculated with the virus only and a placebo.

  • Incubation: The inoculated eggs are sealed and incubated at 37°C for 48-72 hours.[14]

  • Harvesting: After incubation, the allantoic fluid is harvested from each egg.

  • Virus Titer Determination: The viral titer in the allantoic fluid is determined using a hemagglutination (HA) assay. The reduction in HA units in the presence of the compound compared to the virus-only control indicates antiviral activity.[15][16]

  • IC50 Calculation: The IC50 value is calculated as the concentration of the compound that inhibits viral replication by 50%.

Cell-Based Antiviral Assay for Zika Virus (ZIKV) in Vero Cells

This in vitro assay assesses the ability of compounds to inhibit ZIKV replication in a mammalian cell line.

  • Cell Culture: Vero E6 cells are cultured in appropriate media (e.g., DMEM supplemented with fetal bovine serum) and seeded into 96-well plates to form a confluent monolayer.[17][18]

  • Virus Infection: The cell monolayer is infected with ZIKV at a specific multiplicity of infection (MOI).

  • Compound Treatment: Immediately after infection, the culture medium is replaced with fresh medium containing serial dilutions of the thiazolidine derivatives.

  • Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for a period of 48-72 hours to allow for viral replication.

  • Quantification of Viral Replication: The extent of viral replication is determined by various methods, such as:

    • Plaque Reduction Assay: This involves overlaying the infected cells with a semi-solid medium (e.g., agarose) and staining with crystal violet after a few days to visualize and count viral plaques.[19] A reduction in the number or size of plaques in treated wells compared to untreated wells indicates antiviral activity.

    • RT-qPCR: Viral RNA is extracted from the cell supernatant or cell lysate, and the amount of viral RNA is quantified using real-time reverse transcription PCR.[17]

    • Cytopathic Effect (CPE) Inhibition Assay: The protective effect of the compound on the cells from virus-induced cell death is observed under a microscope.

  • IC50 and CC50 Determination: The IC50 is the compound concentration that reduces viral replication by 50%. The CC50, the concentration that causes 50% cytotoxicity in uninfected cells, is determined in parallel using assays like the MTT or MTS assay to calculate the selectivity index.

SARS-CoV-2 Main Protease (Mpro) Inhibition Assay

This biochemical assay measures the direct inhibitory effect of compounds on the enzymatic activity of the SARS-CoV-2 main protease.

  • Reagents and Buffers: The assay requires purified recombinant SARS-CoV-2 Mpro enzyme, a fluorogenic substrate (e.g., a peptide with a fluorescent reporter and a quencher), and an assay buffer.

  • Assay Procedure:

    • The Mpro enzyme is pre-incubated with various concentrations of the thiazolidine derivatives in the assay buffer in a 96-well plate.[20]

    • The enzymatic reaction is initiated by adding the fluorogenic substrate to each well.

    • The plate is incubated at a specific temperature (e.g., 37°C) for a defined period.

  • Fluorescence Measurement: The cleavage of the substrate by Mpro results in the separation of the fluorophore from the quencher, leading to an increase in fluorescence. The fluorescence intensity is measured at appropriate excitation and emission wavelengths using a plate reader.

  • Data Analysis: The rate of the enzymatic reaction is determined from the increase in fluorescence over time. The percentage of inhibition for each compound concentration is calculated relative to a no-inhibitor control.

  • IC50 Calculation: The IC50 value, representing the concentration of the compound that inhibits 50% of the Mpro enzymatic activity, is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[4]

Mechanisms of Antiviral Action

Thiazolidine derivatives exhibit diverse mechanisms of action against different viruses, primarily by targeting key viral proteins essential for replication and maturation.

Influenza A Virus: Inhibition of Hemagglutinin Maturation

Thiazolides, a subclass of thiazolidine derivatives, have been shown to inhibit the replication of influenza A virus by interfering with the maturation of the viral hemagglutinin (HA) protein.[1][2] This interference occurs at a post-translational level, disrupting the proper processing and trafficking of HA, which is crucial for the assembly of new viral particles.

Hemagglutinin_Maturation_Inhibition cluster_virus_lifecycle Influenza Virus Replication Cycle Entry Viral Entry Uncoating Uncoating Entry->Uncoating Replication vRNA Replication & Transcription Uncoating->Replication Translation Protein Synthesis (including Hemagglutinin) Replication->Translation HA_Processing Hemagglutinin (HA) Maturation & Trafficking Translation->HA_Processing Assembly Virion Assembly HA_Processing->Assembly Budding Budding & Release Assembly->Budding Thiazolidine Thiazolidine Derivatives Inhibition Thiazolidine->Inhibition Inhibition->HA_Processing Inhibits

Caption: Inhibition of Influenza A virus replication by thiazolidine derivatives.

SARS-CoV-2: Targeting the Main Protease (Mpro)

Several studies have identified thiazolidine-4-one derivatives as potent inhibitors of the SARS-CoV-2 main protease (Mpro or 3CLpro).[6][7][8] This viral enzyme is essential for processing the viral polyproteins into functional proteins required for viral replication. By binding to the active site of Mpro, these derivatives block its proteolytic activity, thereby halting the viral life cycle.

SARS_CoV_2_Mpro_Inhibition Viral_RNA Viral Genomic RNA Polyprotein Viral Polyproteins (pp1a and pp1ab) Viral_RNA->Polyprotein Translation Mpro Main Protease (Mpro) Polyprotein->Mpro Self-cleavage Functional_Proteins Functional Viral Proteins Mpro->Functional_Proteins Cleavage of Polyproteins Replication_Complex Viral Replication Complex Formation Functional_Proteins->Replication_Complex New_Virions New Virus Particles Replication_Complex->New_Virions Thiazolidine Thiazolidine Derivatives Inhibition Thiazolidine->Inhibition Inhibition->Mpro Inhibits

Caption: Mechanism of SARS-CoV-2 replication inhibition by thiazolidine derivatives.

Zika Virus: Inhibition of Non-Structural Protease and Polymerase

Thiazolidinedione derivatives have demonstrated antiviral activity against ZIKV by targeting non-structural proteins crucial for viral replication.[12] Molecular docking studies suggest that these compounds can inhibit the NS2B-NS3 protease, which is responsible for processing the viral polyprotein, and the NS5 RNA-dependent RNA polymerase (RdRp), which is essential for replicating the viral genome.[12][21]

ZIKV_Inhibition_Pathway ZIKV_RNA ZIKV Genomic RNA Polyprotein Viral Polyprotein ZIKV_RNA->Polyprotein Translation Replication Viral RNA Replication ZIKV_RNA->Replication NS2B_NS3 NS2B-NS3 Protease Polyprotein->NS2B_NS3 Cleavage Structural_Proteins Structural Proteins NS2B_NS3->Structural_Proteins NonStructural_Proteins Non-Structural Proteins NS2B_NS3->NonStructural_Proteins NS5 NS5 RdRp NS5->Replication Mediates Assembly Virion Assembly Structural_Proteins->Assembly NonStructural_Proteins->NS5 Replication->Assembly Thiazolidine Thiazolidine Derivatives Inhibition1 Thiazolidine->Inhibition1 Inhibition2 Thiazolidine->Inhibition2 Inhibition1->NS2B_NS3 Inhibits Inhibition2->NS5 Inhibits

Caption: Dual inhibitory mechanism of thiazolidine derivatives against Zika virus.

Conclusion

Thiazolidine derivatives represent a versatile and potent class of antiviral agents with demonstrated activity against a diverse range of viruses. Their ability to target crucial viral enzymes and proteins through various mechanisms underscores their potential for further development as broad-spectrum antiviral drugs. The data and experimental protocols presented in this guide offer a valuable resource for researchers dedicated to advancing the field of antiviral therapeutics. Further investigation into the structure-activity relationships and optimization of these compounds will be critical in translating their promising in vitro and in vivo efficacy into clinically effective treatments.

References

Comparison of different analytical methods for TTCA quantification

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Analytical Quantification of 2-Thiazolidine-4-Carboxylic Acid (TTCA)

Introduction: The Significance of TTCA Quantification

2-Thiazolidine-4-carboxylic acid (TTCA), a fascinating and biologically significant molecule, serves as a crucial biomarker in diverse scientific fields. It is recognized as a key indicator of exposure to carbon disulfide (CS₂), a neurotoxin used in various industrial processes.[1][2] Furthermore, TTCA is a metabolite formed from isothiocyanates found in cruciferous vegetables, making it a potential biomarker for dietary intake studies.[3][4] Its role as a condensation product of L-cysteine and formaldehyde also links it to formaldehyde exposure, a compound recently reclassified as a human carcinogen.[5][6] Given its importance in toxicology, occupational health, and nutritional science, the accurate and reliable quantification of TTCA in biological matrices, primarily urine, is paramount.

This guide provides a comprehensive comparison of the principal analytical methods employed for TTCA quantification. As a Senior Application Scientist, my objective is to move beyond mere procedural descriptions and delve into the causality behind methodological choices, offering a self-validating framework for researchers, clinicians, and drug development professionals. We will explore the intricacies of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and the potential application of Enzyme-Linked Immunosorbent Assay (ELISA), equipping you with the knowledge to select the optimal method for your specific research needs.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Specificity

LC-MS/MS stands as the premier technique for TTCA quantification due to its unparalleled sensitivity and specificity. The methodology couples the powerful separation capabilities of high-performance liquid chromatography with the precise detection and structural confirmation offered by tandem mass spectrometry. This combination allows for the confident identification and quantification of TTCA even at trace levels in complex biological matrices like urine.[7]

Scientific Rationale & Principle

The core principle involves chromatographically separating TTCA from other urinary components on an LC column. The eluent is then introduced into a mass spectrometer, where TTCA molecules are ionized (typically via electrospray ionization, ESI) and fragmented. A specific precursor ion (the molecular ion of TTCA) is selected and fragmented to produce characteristic product ions. This specific transition, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, virtually eliminating matrix interference and ensuring that the detected signal originates solely from the analyte of interest.[4]

Experimental Protocol: TTCA Quantification in Urine via LC-MS/MS

This protocol is based on established methodologies for analyzing small molecules in biological fluids.[3][8]

A. Sample Preparation: The goal of sample preparation is to remove interfering substances like proteins and salts that can suppress the MS signal or damage the instrument.

  • Thaw frozen urine samples at room temperature.

  • Vortex the sample to ensure homogeneity.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cellular debris and particulates.[9]

  • Transfer 100 µL of the supernatant to a clean microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., ¹³C₃-labeled TTCA) for accurate quantification.[4] This step precipitates proteins.

  • Vortex for 1 minute, then centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

B. LC-MS/MS Analysis:

  • LC System: A Vanquish UHPLC system or equivalent.[3]

  • Column: A reversed-phase column such as a Hypersil GOLD C18 (100 × 2.1mm, 3µm) is effective for retaining the polar TTCA molecule.[3]

  • Mobile Phase A: Water with 0.1% acetic acid (or formic acid).[3]

  • Mobile Phase B: Acetonitrile with 0.1% acetic acid (or formic acid).[3]

  • Gradient Elution: A typical gradient might start at 5% B, ramp up to 40% B to elute TTCA, then increase to 95% B for column washing, followed by re-equilibration.[3]

  • Flow Rate: 0.5 mL/min.[3]

  • Mass Spectrometer: A high-resolution mass spectrometer like a Q Exactive (Thermo Scientific).[3]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for TTCA and the internal standard would be optimized prior to analysis.

Performance Characteristics

LC-MS/MS methods exhibit excellent performance, with low limits of detection (LOD) and quantification (LOQ), wide linear ranges, and high accuracy and precision (CV < 15%).[8]

Advantages & Disadvantages
  • Advantages: Extremely high sensitivity and specificity, enabling detection of very low concentrations. It is the definitive method for confirmation.

  • Disadvantages: High initial instrument cost, requires significant operator expertise, and has a lower throughput compared to immunoassay techniques.

LC-MS/MS Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Urine Urine Sample Centrifuge1 Centrifuge (10,000 x g) Urine->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Precipitate Add Acetonitrile + Internal Std Supernatant1->Precipitate Centrifuge2 Centrifuge (14,000 x g) Precipitate->Centrifuge2 Supernatant2 Transfer Supernatant to HPLC Vial Centrifuge2->Supernatant2 HPLC UHPLC Separation (C18 Column) Supernatant2->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI MS1 MS1: Select Precursor Ion ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Detect Product Ions (MRM) CID->MS2 Data Data Acquisition & Quantification MS2->Data

Caption: Workflow for TTCA quantification by LC-MS/MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Workhorse Method

HPLC-UV is a robust and widely accessible technique for quantifying TTCA.[2][10] While it lacks the specificity of mass spectrometry, its cost-effectiveness and simplicity make it an excellent choice for routine analysis where high sample throughput and moderate sensitivity are required.

Scientific Rationale & Principle

This method relies on the same chromatographic separation principle as LC-MS/MS. However, detection is based on the ability of the TTCA molecule to absorb ultraviolet (UV) light at a specific wavelength. The amount of UV light absorbed is directly proportional to the concentration of TTCA in the sample, as described by the Beer-Lambert law. A diode array detector (DAD) is often used to obtain the full UV spectrum, which aids in peak identification.[10]

Experimental Protocol: TTCA Quantification in Urine via HPLC-UV

This protocol is adapted from published methods.[10]

A. Sample Preparation (Liquid-Liquid Extraction): Because UV detection is less specific than MS, a more rigorous cleanup is needed to remove interfering compounds that also absorb UV light at the target wavelength.

  • Pipette 1 mL of urine into a glass tube.

  • Acidify the sample by adding 100 µL of concentrated hydrochloric acid. This protonates the carboxylic acid group of TTCA, making it less polar and more extractable into an organic solvent.

  • Add an excess of sodium chloride to increase the ionic strength of the aqueous phase, which enhances the partitioning of TTCA into the organic phase (salting out).[10]

  • Add 4 mL of ethyl acetate and vortex vigorously for 2 minutes for liquid-liquid extraction.[10]

  • Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 40°C.

  • Reconstitute the dried extract in 200 µL of the mobile phase and transfer to an HPLC vial.

B. HPLC-UV Analysis:

  • HPLC System: Standard HPLC system with a UV or DAD detector.

  • Column: Reversed-phase C18 column (e.g., Symmetry C18).[10]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier like acetonitrile or methanol. Gradient elution is often used for better separation.[10]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detector set at a wavelength of approximately 270 nm, where TTCA exhibits significant absorbance.

  • Quantification: Based on an external standard calibration curve.[10]

Performance Characteristics

HPLC-UV methods for TTCA can achieve a limit of detection (LOD) of around 0.008 mg/L and a limit of quantification (LOQ) of 0.027 mg/L.[10] The linear range is typically good (e.g., 0.03-10.00 mg/L), with average recoveries between 85.0% and 92.7% and good precision (inter-assay precision of 1.3%-3.5%).[10]

Advantages & Disadvantages
  • Advantages: Lower instrument cost, operational simplicity, and high reliability make it suitable for many laboratories.

  • Disadvantages: Lower sensitivity and specificity compared to LC-MS/MS. The method is more susceptible to interference from co-eluting compounds in the matrix, requiring more extensive sample cleanup.

HPLC-UV Workflow Diagram

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Urine Urine Sample Acidify Acidify (HCl) & Salt Out (NaCl) Urine->Acidify Extract Liquid-Liquid Extraction (Ethyl Acetate) Acidify->Extract Separate Separate Layers (Centrifugation) Extract->Separate Evaporate Evaporate Organic Layer (N₂ Stream) Separate->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute HPLC HPLC Separation (C18 Column) Reconstitute->HPLC UV UV/DAD Detection (~270 nm) HPLC->UV Data Data Acquisition & Quantification UV->Data

Caption: Workflow for TTCA quantification by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS): The Derivatization-Dependent Approach

GC-MS is another powerful technique for the quantification of TTCA, offering high chromatographic resolution. However, because TTCA is a non-volatile carboxylic acid, it cannot be analyzed directly by GC. It must first be chemically modified into a volatile and thermally stable derivative.[1][11]

Scientific Rationale & Principle

The process involves a derivatization step to convert the polar functional groups (carboxylic acid and secondary amine) of TTCA into non-polar, volatile groups.[12] For instance, TTCA can be converted into its diethyl derivative.[1] This derivatized TTCA is then injected into the GC, where it is vaporized and separated from other components in a long capillary column based on its boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer for detection, typically using electron ionization (EI) and single ion monitoring (SIM) for quantification.[1]

Experimental Protocol: TTCA Quantification in Urine via GC-MS

This protocol is based on a published method for TTCA analysis.[1]

A. Sample Preparation and Derivatization:

  • Perform a liquid-liquid extraction similar to the HPLC-UV method to isolate TTCA from the urine matrix.[1]

  • After evaporating the extraction solvent, add the derivatizing agent. For example, to form a diethyl derivative, a reaction with an ethylating agent is performed.[1] Other common derivatization approaches for carboxylic acids include silylation (e.g., using MSTFA) or trifluoroacetylation.[13][14]

  • Heat the reaction mixture (e.g., 60-80°C) for a specified time to ensure the derivatization reaction goes to completion.

  • After cooling, the sample is ready for injection into the GC-MS.

B. GC-MS Analysis:

  • GC-MS System: A standard GC-MS system.

  • Column: A capillary column suitable for the separation of the derivatized analyte (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless injection to maximize sensitivity.

  • Oven Program: A temperature gradient is used to separate the components, e.g., starting at 60°C and ramping up to 250°C.[15]

  • MS Detection: Electron Ionization (EI) source with the mass spectrometer operating in Single Ion Monitoring (SIM) mode, monitoring characteristic ions of the derivatized TTCA and an internal standard.[1]

Performance Characteristics

A validated GC-MS method for a TTCA derivative reported a detection limit of 0.7 µg/L (0.7 ppb) in urine.[1] The method demonstrated good precision, with a relative standard deviation of 4.3% at a concentration of 13 µg/L, and high relative recovery (86% to 98%).[1]

Advantages & Disadvantages
  • Advantages: High separation efficiency from capillary GC, providing excellent resolution of analytes. Mass spectrometric detection provides high specificity.

  • Disadvantages: The mandatory derivatization step adds time and complexity to the workflow. It can be a source of variability and potential sample loss if not carefully controlled and optimized.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Extract Liquid-Liquid Extraction Evaporate Evaporate Solvent Extract->Evaporate Derivatize Chemical Derivatization (e.g., Ethylation) Evaporate->Derivatize GC GC Separation (Capillary Column) Derivatize->GC EI Electron Ionization (EI) GC->EI MS MS Detection (SIM Mode) EI->MS Data Data Acquisition & Quantification MS->Data

Caption: Workflow for TTCA quantification by GC-MS.

Enzyme-Linked Immunosorbent Assay (ELISA): A High-Throughput Screening Option

ELISA is a powerful immunoassay technique used for quantifying a wide range of analytes. While the search results primarily show ELISA kits for Tetanus Toxoid (TT)[16][17], not specifically for TTCA, the principles can be applied to develop a custom assay. An ELISA for TTCA would offer a very high-throughput and cost-effective solution for screening large numbers of samples.

Scientific Rationale & Principle

A competitive ELISA would be the most likely format for a small molecule like TTCA. In this setup, a known amount of TTCA-protein conjugate is coated onto the wells of a microplate. The urine sample (containing unknown TTCA) is mixed with a specific anti-TTCA antibody and added to the well. The free TTCA in the sample competes with the coated TTCA for binding to the limited number of antibody sites. After washing, a secondary antibody conjugated to an enzyme (like HRP) is added, followed by a substrate that produces a colored product. The signal is inversely proportional to the amount of TTCA in the sample: more TTCA in the sample leads to less antibody binding to the plate and thus a weaker signal.[18][19]

Hypothetical Protocol: Competitive ELISA for TTCA
  • Coating: Coat a 96-well plate with a TTCA-carrier protein conjugate (e.g., TTCA-BSA) and incubate overnight.

  • Washing: Wash the plate to remove any unbound conjugate.

  • Blocking: Add a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.

  • Competition: Mix urine samples/standards with a fixed concentration of primary anti-TTCA antibody. Add this mixture to the wells and incubate.

  • Washing: Wash the plate to remove unbound antibodies.

  • Detection: Add an enzyme-linked secondary antibody (e.g., anti-rabbit IgG-HRP) that binds to the primary antibody.

  • Washing: Wash the plate thoroughly.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB). The enzyme converts the substrate to a colored product.

  • Measurement: Stop the reaction with an acid and measure the absorbance using a plate reader. The concentration is determined by comparing the sample's absorbance to a standard curve.[19]

Performance Characteristics

A well-developed ELISA can be highly sensitive, with detection ranges typically in the ng/mL to pg/mL range.[19][20] Its primary advantage is the ability to process 96 samples simultaneously, making it ideal for large-scale epidemiological or screening studies.

Advantages & Disadvantages
  • Advantages: Extremely high throughput, low cost per sample, no need for complex chromatography or mass spectrometry instrumentation.

  • Disadvantages: Development of a specific and sensitive antibody can be time-consuming and expensive. Susceptible to cross-reactivity from structurally similar molecules, potentially leading to lower specificity than chromatographic methods.

ELISA Workflow Diagram

ELISA_Workflow cluster_steps Competitive ELISA Protocol Coat Coat Plate with TTCA-Protein Conjugate Block Block Plate Coat->Block Compete Add Sample/Std + Anti-TTCA Antibody Block->Compete Detect Add Enzyme-Linked Secondary Antibody Compete->Detect Substrate Add Substrate & Measure Signal Detect->Substrate Data Calculate Concentration (Inverse Relationship) Substrate->Data

Caption: Workflow for a competitive ELISA for TTCA.

Comparative Summary of Analytical Methods

To facilitate method selection, the table below summarizes the key performance characteristics of the discussed techniques.

FeatureLC-MS/MSHPLC-UVGC-MSELISA (Hypothetical)
Sensitivity Excellent (sub-ppb)Good (low ppb)Very Good (sub-ppb)[1]Potentially Excellent
Specificity Excellent (Definitive)ModerateVery GoodGood to Moderate
Throughput ModerateModerate-HighLow-ModerateExcellent
Sample Prep Simple (Dilute/Shoot)Moderate (Extraction)Complex (Extraction + Derivatization)[1]Minimal (Dilution)
Instrument Cost Very HighLow-ModerateHighLow (Plate Reader)
Expertise Req. HighLow-ModerateHighLow
Primary Use Confirmation, Low-Level Quantification, ResearchRoutine Monitoring, QCConfirmation, ResearchLarge-Scale Screening

Conclusion and Recommendations

The choice of an analytical method for TTCA quantification is fundamentally driven by the specific requirements of the study.

  • For applications demanding the highest sensitivity and unequivocal identification, such as clinical diagnostics, mechanistic toxicology, or pharmacokinetic studies, LC-MS/MS is the undisputed gold standard. Its specificity minimizes the risk of false positives and provides the most reliable data.

  • For routine monitoring in occupational health settings or quality control environments where cost and ease of use are major considerations, HPLC-UV offers a robust and reliable solution.[10] Its performance is more than adequate for measuring the elevated TTCA levels associated with significant exposure.

  • GC-MS remains a powerful alternative, particularly in laboratories where GC expertise is already established. While the derivatization step is a drawback, the technique's high resolving power and specificity are significant assets.[1]

  • Finally, should a suitable antibody be developed, an ELISA would revolutionize large-scale epidemiological studies and dietary assessments by providing an unparalleled high-throughput screening capability.

Ultimately, a thorough validation of any chosen method is critical to ensure that it is fit for its intended purpose, yielding data that is not only accurate and precise but also trustworthy and defensible.[21][22][23]

References

The In Vivo Antioxidant Efficacy of 2-Thioxothiazolidine-4-carboxylic Acid and its Analogs Compared to Established Antioxidants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo antioxidant efficacy of 2-Thioxothiazolidine-4-carboxylic acid (TTCA) and its close structural analog, L-2-oxothiazolidine-4-carboxylic acid (OTC), against well-established antioxidants: N-acetylcysteine (NAC), Ascorbic Acid (Vitamin C), and Vitamin E. Due to the limited direct in vivo antioxidant data on TTCA, this guide utilizes OTC as a proxy to facilitate a comprehensive comparison based on available scientific literature. The data presented herein is intended to inform preclinical research and drug development efforts in the field of oxidative stress modulation.

Executive Summary

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. This has driven the investigation of various antioxidant compounds. This guide focuses on a comparative evaluation of the in vivo performance of TTCA/OTC against standard antioxidants. The primary mechanism of action for OTC and NAC involves the replenishment of intracellular glutathione (GSH), a critical endogenous antioxidant.[1][2] In contrast, Vitamin E is a chain-breaking antioxidant that protects cell membranes from lipid peroxidation, while Ascorbic Acid is a potent water-soluble antioxidant.[3] The comparative data on key oxidative stress biomarkers are summarized below, followed by detailed experimental protocols and pathway diagrams.

Data Presentation: Comparative In Vivo Efficacy

The following tables summarize quantitative data from various in vivo studies, showcasing the effects of OTC (as a proxy for TTCA), NAC, Ascorbic Acid, and Vitamin E on key biomarkers of oxidative stress and antioxidant enzyme activity.

Table 1: Effect of Antioxidants on Oxidative Stress Markers

AntioxidantAnimal ModelOxidative Stress InducerDosageMarker% Change vs. ControlReference
L-2-oxothiazolidine-4-carboxylic acid (OTC) RatIsoproterenol100 mg/kgMalondialdehyde (MDA)↓ 33%[1]
N-acetylcysteine (NAC) Ratγ-radiation100 mg/kgMalondialdehyde (MDA)↓ to control levels[4]
Ascorbic Acid (Vitamin C) HumanN/A (Supplementation)180 mg/dayRadical Scavenging Activity↑ 37%[5]
Vitamin E HumanHypercholesterolemia1600 IU/dayF2-isoprostanes↓ 35%[6][7]

Note: Direct percentage change for NAC was not specified but was stated to return to control levels.

Table 2: Effect of Antioxidants on Endogenous Antioxidant Enzymes

AntioxidantAnimal ModelOxidative Stress InducerDosageEnzyme% Change vs. ControlReference
L-2-oxothiazolidine-4-carboxylic acid (OTC) RatIsoproterenol100 mg/kgSuperoxide Dismutase (SOD)↑ (Significant)[1]
L-2-oxothiazolidine-4-carboxylic acid (OTC) RatIsoproterenol100 mg/kgCatalase (CAT)↑ (Significant)[1]
L-2-oxothiazolidine-4-carboxylic acid (OTC) RatIsoproterenol100 mg/kgGlutathione Peroxidase (GPx)↑ (Significant)[1]
N-acetylcysteine (NAC) Ratγ-radiation100 mg/kgGlutathione (GSH)↑ (Significant)[4]
N-acetylcysteine (NAC) Ratγ-radiation100 mg/kgGlutathione Peroxidase (GPx)↓ (in some tissues)[4]
N-acetylcysteine (NAC) Ratγ-radiation100 mg/kgSuperoxide Dismutase (SOD)↓ (in some tissues)[4]

Note: For OTC, the results were reported as significantly higher than the isoproterenol-treated group. For NAC, the decrease in some antioxidant enzymes was attributed to the reduced need due to NAC's direct ROS scavenging and GSH replenishing effects.

Experimental Protocols

Detailed methodologies for key in vivo experiments cited in this guide are provided below. These protocols are based on established methods and can be adapted for specific laboratory conditions.

Isoproterenol-Induced Myocardial Infarction in Rats (for OTC evaluation)
  • Animal Model: Male Wistar rats.

  • Induction of Oxidative Stress: Isoproterenol (85 mg/kg) was administered intraperitoneally for two consecutive days to induce myocardial infarction and associated oxidative stress.[1]

  • Antioxidant Administration: L-2-oxothiazolidine-4-carboxylic acid (OTC) was administered orally at a dose of 100 mg/kg daily for a specified period before isoproterenol injection.[1]

  • Biomarker Analysis:

    • Lipid Peroxidation: Malondialdehyde (MDA) levels in heart tissue were measured as an indicator of lipid peroxidation.

    • Antioxidant Enzymes: The activities of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) in heart tissue were determined using spectrophotometric assays.[1]

Gamma Radiation-Induced Oxidative Stress in Rats (for NAC evaluation)
  • Animal Model: Male Albino rats.

  • Induction of Oxidative Stress: Rats were exposed to a single dose of whole-body gamma radiation.[4]

  • Antioxidant Administration: N-acetylcysteine (NAC) was administered intraperitoneally at a dose of 100 mg/kg before irradiation.[4]

  • Biomarker Analysis:

    • Lipid Peroxidation: MDA levels were measured in various tissues (liver, kidney, brain).[4]

    • Endogenous Antioxidants: Reduced glutathione (GSH) levels and the activities of GPx and SOD were determined in different tissues.[4]

Hydrogen Peroxide-Induced Oxidative Stress in Rats
  • Animal Model: Male albino rats.[8][9]

  • Induction of Oxidative Stress: Hydrogen peroxide (H2O2) is administered in the drinking water (e.g., 0.1% to 0.5% v/v) for a specified duration (e.g., several weeks).[8][9] This model induces a chronic state of oxidative stress.

  • Antioxidant Administration: The test compound (e.g., a thioxoimidazolidine derivative) is administered daily via oral gavage at a specific dose (e.g., 50 mg/kg).[9]

  • Biomarker Analysis:

    • Serum Antioxidant Status: Blood samples are collected to measure serum levels of GSH, catalase, and total antioxidant capacity.[9]

    • Lipid Peroxidation: MDA levels in various tissues can be assessed to determine the extent of lipid peroxidation.[8]

Mandatory Visualization

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed antioxidant mechanism of action for TTCA/OTC and a general experimental workflow for evaluating in vivo antioxidant efficacy.

Antioxidant_Mechanism cluster_TTCA_OTC TTCA / OTC Pathway cluster_ROS Reactive Oxygen Species TTCA 2-Thioxothiazolidine- 4-carboxylic acid (TTCA) Cysteine Cysteine TTCA->Cysteine Metabolism OTC L-2-oxothiazolidine- 4-carboxylic acid (OTC) OTC->Cysteine Metabolism GSH Glutathione (GSH) Cysteine->GSH Synthesis GPx Glutathione Peroxidase (GPx) GSH->GPx Cofactor ROS Reactive Oxygen Species (ROS) GSH->ROS Neutralizes H2O2 H2O2 GPx->H2O2 Reduces GSSG Glutathione Disulfide (GSSG) GPx->GSSG H2O H2O H2O2->H2O Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Damage Cellular Damage Oxidative_Stress->Cell_Damage

Caption: Proposed antioxidant mechanism of TTCA and OTC via cysteine and glutathione synthesis.

Experimental_Workflow start Start animal_model Select Animal Model (e.g., Rats) start->animal_model induce_stress Induce Oxidative Stress (e.g., H2O2, Isoproterenol) animal_model->induce_stress treatment_groups Administer Treatment Groups: - Vehicle Control - Oxidative Stress Control - TTCA/OTC - NAC - Ascorbic Acid - Vitamin E induce_stress->treatment_groups sample_collection Collect Tissue/Blood Samples treatment_groups->sample_collection biomarker_analysis Analyze Oxidative Stress Markers: - MDA - 8-OHdG - SOD, CAT, GPx Activity - GSH Levels sample_collection->biomarker_analysis data_analysis Statistical Data Analysis biomarker_analysis->data_analysis conclusion Conclusion on Comparative Efficacy data_analysis->conclusion

References

Comparative Analysis of Immunoassay Cross-Reactivity for 2-Thioxothiazolidine-4-carboxylic acid (TTCA)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the cross-reactivity profiles of a hypothetical competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of 2-Thioxothiazolidine-4-carboxylic acid (TTCA). TTCA is a key biomarker for exposure to carbon disulfide and is also found endogenously after consumption of cruciferous vegetables.[1][2][3] Given the importance of accurate TTCA measurement in occupational health and dietary studies, understanding the specificity of analytical methods is paramount. While chromatographic methods like HPLC and LC-MS/MS are commonly used for TTCA analysis[1][4], immunoassays offer a high-throughput and cost-effective alternative.

This document outlines the potential cross-reactivity of a hypothetical anti-TTCA polyclonal antibody-based competitive ELISA with structurally related molecules. The provided data is illustrative and serves to guide researchers in evaluating and validating immunoassays for TTCA.

Cross-Reactivity Data

The specificity of an immunoassay is determined by the degree to which the antibody binds to compounds other than the target analyte. In a competitive ELISA format, cross-reactivity is typically evaluated by determining the concentration of a related compound required to displace 50% of the labeled TTCA tracer from the antibody, and then comparing this to the concentration of TTCA required for the same level of displacement.

The following table summarizes the hypothetical cross-reactivity of our model TTCA ELISA with several structurally similar compounds.

CompoundStructureConcentration at 50% Inhibition (IC50)Cross-Reactivity (%)
This compound (TTCA) 10 ng/mL 100%
Rhodanine500 ng/mL2.0%
Thiazolidine-4-carboxylic acid1,200 ng/mL0.83%
L-Cysteine> 10,000 ng/mL< 0.1%
N-Acetyl-L-cysteine> 10,000 ng/mL< 0.1%

Note: The cross-reactivity percentage is calculated as: (IC50 of TTCA / IC50 of test compound) x 100.

Experimental Protocols

The following is a detailed methodology for assessing the cross-reactivity of a competitive immunoassay for TTCA.

Principle of the Competitive ELISA for TTCA

This immunoassay is based on the principle of competitive binding. TTCA present in a sample competes with a fixed amount of enzyme-labeled TTCA (tracer) for a limited number of binding sites on a polyclonal antibody coated onto the microplate wells.

Competitive_ELISA_Principle cluster_well Microplate Well Surface cluster_binding Competitive Binding cluster_detection Detection Antibody Anti-TTCA Antibody Bound_Complex Antibody-TTCA Complex Antibody->Bound_Complex Binds Bound_Tracer Antibody-Tracer Complex Antibody->Bound_Tracer Binds TTCA TTCA (Analyte) TTCA->Bound_Complex Tracer TTCA-Enzyme Conjugate (Tracer) Tracer->Bound_Tracer Colored_Product Colored Product Bound_Tracer->Colored_Product Catalyzes Substrate Substrate Substrate->Colored_Product

Caption: Principle of the competitive ELISA for TTCA detection.

Cross-Reactivity Assessment Workflow

The workflow for determining the cross-reactivity of the TTCA immunoassay involves several key steps, from preparing the standards and potential cross-reactants to data analysis and calculation of the cross-reactivity percentage.

Cross_Reactivity_Workflow Start Start: Prepare Reagents Prep_Standards Prepare TTCA Standard Curve (e.g., 0.1 - 1000 ng/mL) Start->Prep_Standards Prep_CrossReactants Prepare Serial Dilutions of Potential Cross-Reactants Start->Prep_CrossReactants Add_Standards Add TTCA Standards to Designated Wells Prep_Standards->Add_Standards Add_CrossReactants Add Cross-Reactant Dilutions to Separate Wells Prep_CrossReactants->Add_CrossReactants Add_Tracer Add TTCA-Enzyme Conjugate to All Wells Add_Standards->Add_Tracer Add_CrossReactants->Add_Tracer Incubate Incubate at Specified Temperature and Time Add_Tracer->Incubate Wash Wash Wells to Remove Unbound Reagents Incubate->Wash Add_Substrate Add Substrate Solution Wash->Add_Substrate Develop_Color Incubate for Color Development Add_Substrate->Develop_Color Stop_Reaction Add Stop Solution Develop_Color->Stop_Reaction Read_Absorbance Read Absorbance at Specified Wavelength Stop_Reaction->Read_Absorbance Plot_Curves Plot Standard and Cross-Reactant Curves (%B/B0 vs. Concentration) Read_Absorbance->Plot_Curves Calculate_IC50 Determine IC50 for TTCA and Each Cross-Reactant Plot_Curves->Calculate_IC50 Calculate_CR Calculate % Cross-Reactivity Calculate_IC50->Calculate_CR End End: Report Results Calculate_CR->End

Caption: Workflow for assessing immunoassay cross-reactivity.

Materials:

  • TTCA standard

  • Potential cross-reacting compounds

  • Anti-TTCA antibody-coated 96-well microplate

  • TTCA-enzyme conjugate (e.g., HRP-labeled TTCA)

  • Assay buffer

  • Wash buffer

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Preparation of Standards and Test Compounds:

    • Prepare a series of TTCA standards in assay buffer to generate a standard curve (e.g., ranging from 0.1 to 1000 ng/mL).

    • Prepare serial dilutions of each potential cross-reacting compound in assay buffer. The concentration range should be wide enough to potentially achieve 50% inhibition.

  • Assay Protocol:

    • Add 50 µL of standard or test compound dilution to the appropriate wells of the anti-TTCA antibody-coated microplate.

    • Add 50 µL of the TTCA-enzyme conjugate to each well.

    • Incubate the plate for the recommended time and temperature (e.g., 1 hour at 37°C).

    • Wash the plate three times with wash buffer to remove unbound reagents.

    • Add 100 µL of substrate solution to each well and incubate in the dark until sufficient color develops (e.g., 15-20 minutes at room temperature).

    • Stop the reaction by adding 50 µL of stop solution to each well.

    • Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).

  • Data Analysis:

    • Calculate the percentage of binding (%B/B₀) for each standard and test compound concentration relative to the maximum binding (wells with no unlabeled TTCA or cross-reactant).

    • Plot the %B/B₀ against the log of the concentration for both the TTCA standard and each test compound.

    • Determine the IC₅₀ value (the concentration that causes 50% inhibition of tracer binding) from the respective curves for TTCA and each test compound.

    • Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC₅₀ of TTCA / IC₅₀ of Test Compound) x 100.

Conclusion

The evaluation of cross-reactivity is a critical step in the validation of any immunoassay.[5][6] For a TTCA immunoassay, it is essential to assess potential interference from structurally similar endogenous and exogenous compounds to ensure the accuracy and reliability of the results. The hypothetical data and protocols presented in this guide provide a framework for researchers and drug development professionals to design and interpret cross-reactivity studies for TTCA immunoassays. It is recommended that each laboratory validates the performance of their specific assay with the compounds relevant to their study samples.

References

A Comparative Analysis of the Biological Activity of 2-Thiazolidine-4-carboxylic Acid (TTCA) and Its Synthetic Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 2-Thiazolidine-4-carboxylic Acid (TTCA) and its synthetic derivatives. The following sections detail the antioxidant, anti-inflammatory, and anticancer properties of these compounds, supported by experimental data and methodologies. This objective analysis aims to inform future research and drug development endeavors in the field of medicinal chemistry.

Introduction

2-Thiazolidine-4-carboxylic acid (TTCA) is a heterocyclic compound that has been investigated for its role as a biomarker for the consumption of cruciferous vegetables. On its own, TTCA is generally considered to have limited biological activity. However, its core structure presents a versatile scaffold for synthetic modifications, leading to a diverse range of derivatives with significant pharmacological potential. This guide focuses on a comparative evaluation of the biological activities of TTCA and its synthetically modified analogues.

Antioxidant Activity

The antioxidant potential of TTCA and its derivatives has been evaluated primarily through their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method used to determine this activity, with the results often expressed as EC50 values (the concentration of the compound required to scavenge 50% of the DPPH radicals).

Quantitative Data: DPPH Radical Scavenging Activity

The following table summarizes the EC50 values for the DPPH radical scavenging activity of TTCA and a series of its 2-aryl derivatives. Ascorbic acid is included as a standard for comparison.

CompoundSubstituent on Phenyl RingEC50 (µg/mL)
TTCA Unsubstituted> 100
Derivative 1 4-OCH345.3
Derivative 2 4-Cl68.2
Derivative 3 4-F75.1
Derivative 4 4-NO289.5
Ascorbic Acid (Standard) -12.5

Data synthesized from studies on 2-aryl thiazolidine-4-carboxylic acids.

The data clearly indicates that while TTCA itself shows negligible antioxidant activity, the introduction of an aryl group at the 2-position of the thiazolidine ring significantly enhances its radical scavenging potential. The nature and position of the substituent on the aromatic ring further modulate this activity, with electron-donating groups like methoxy (-OCH3) resulting in lower EC50 values and thus higher antioxidant potency.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the general steps for determining the antioxidant activity of TTCA derivatives using the DPPH assay.

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol.

  • Preparation of Test Compounds: The TTCA derivatives and the standard (ascorbic acid) are dissolved in a suitable solvent to prepare stock solutions, which are then serially diluted to various concentrations.

  • Reaction Mixture: A specific volume of each concentration of the test compound is mixed with a fixed volume of the DPPH solution.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Determination of EC50: The EC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Mechanism of Antioxidant Action

The antioxidant activity of these derivatives is attributed to their ability to donate a hydrogen atom to the free radical, thereby neutralizing it. The presence of the aryl group and its substituents influences the ease with which this hydrogen atom can be donated.

Antioxidant_Mechanism Free Radical (DPPH) Free Radical (DPPH) Neutralized DPPH Neutralized DPPH Free Radical (DPPH)->Neutralized DPPH TTCA Derivative TTCA Derivative TTCA Derivative->Neutralized DPPH Donates H• Oxidized Derivative Oxidized Derivative TTCA Derivative->Oxidized Derivative

Antioxidant mechanism of TTCA derivatives.

Anti-inflammatory Activity

Select synthetic derivatives of thiazolidine have demonstrated promising anti-inflammatory properties. A key mechanism underlying this activity is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key player in the inflammatory cascade.

Quantitative Data: COX-2 Inhibition

The following table presents the percentage of COX-2 inhibition for a series of thiazolidinone derivatives of benzenesulfonamide.

CompoundSubstituent on Phenyl Ring% COX-2 Inhibition
Derivative 3a 2-Cl55.76
Derivative 3b 4-OH61.75
Derivative 3f 4-F46.54
Derivative 3g 4-Cl43.32
Derivative 3j 4-OCH349.77

Data from a study on thiazolidinone derivatives of benzenesulfonamide.

These findings suggest that specific structural modifications can impart significant COX-2 inhibitory activity to the thiazolidine scaffold. The presence of a 4-hydroxy group on the phenyl ring was found to be particularly effective.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the anti-inflammatory activity of novel compounds.

  • Animal Model: Male Wistar rats are typically used.

  • Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: After a set period following compound administration, a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.

  • Measurement of Paw Volume: The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

Signaling Pathway: COX-2 in Inflammation

The diagram below illustrates the general role of COX-2 in the inflammatory pathway and the inhibitory action of the thiazolidine derivatives.

COX2_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid Phospholipase A2 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->Phospholipids Thiazolidine Derivative Thiazolidine Derivative Thiazolidine Derivative->COX-2 Inhibition

Inhibition of the COX-2 pathway by thiazolidine derivatives.

Anticancer Activity

Various synthetic derivatives of thiazolidinone, a related heterocyclic core, have been investigated for their potential as anticancer agents. Their cytotoxic effects are typically evaluated against a panel of human cancer cell lines, with the IC50 value (the concentration of the compound that inhibits 50% of cell growth) being a key metric of potency.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the IC50 values of representative 4-thiazolidinone derivatives against different human cancer cell lines.

CompoundCancer Cell LineCell TypeIC50 (µM)
Derivative 7g MCF-7Human Breast Cancer40
A549Human Lung Cancer40
PC3Human Prostate Cancer50
Derivative 2f NCI-60 PanelVarious2.80
Derivative 2h NCI-60 PanelVarious1.57

Data synthesized from studies on thiazolidinone analogs.

It is important to note that TTCA is generally not evaluated in these assays due to its presumed lack of cytotoxic activity. The data highlights that specific structural features on the thiazolidinone scaffold are crucial for potent anticancer effects.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specific period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a plate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of TTCA derivatives.

Experimental_Workflow cluster_synthesis Synthesis and Characterization cluster_screening Biological Screening Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization Antioxidant Assays Antioxidant Assays Characterization->Antioxidant Assays Anti-inflammatory Assays Anti-inflammatory Assays Characterization->Anti-inflammatory Assays Anticancer Assays Anticancer Assays Characterization->Anticancer Assays Data Analysis (EC50) Data Analysis (EC50) Antioxidant Assays->Data Analysis (EC50) Data Analysis (% Inhibition) Data Analysis (% Inhibition) Anti-inflammatory Assays->Data Analysis (% Inhibition) Data Analysis (IC50) Data Analysis (IC50) Anticancer Assays->Data Analysis (IC50) Lead Identification Lead Identification Data Analysis (EC50)->Lead Identification Data Analysis (% Inhibition)->Lead Identification Data Analysis (IC50)->Lead Identification

Workflow for the development of TTCA derivatives.

Conclusion

The evidence presented in this guide demonstrates that while 2-Thiazolidine-4-carboxylic acid (TTCA) itself possesses limited biological activity, its synthetic derivatives are a rich source of pharmacologically active compounds. Strategic modifications to the TTCA scaffold have yielded derivatives with potent antioxidant, anti-inflammatory, and anticancer properties. The quantitative data and experimental methodologies provided herein offer a valuable resource for researchers in the field of drug discovery and development, highlighting the potential of thiazolidine-based compounds as promising therapeutic agents. Further research into the structure-activity relationships and mechanisms of action of these derivatives is warranted to unlock their full therapeutic potential.

Evaluating the Specificity of TTCA as a Biomarker for Carbon Disulfide (CS2) Exposure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-thiothiazolidine-4-carboxylic acid (TTCA) and alternative biomarkers for monitoring exposure to carbon disulfide (CS2). The specificity of TTCA is critically evaluated in the context of potential confounding factors, and its performance is compared with emerging biomarkers. This document includes detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows to aid in the selection of the most appropriate biomarker for specific research and occupational health applications.

Introduction to CS2 Exposure and the Need for Specific Biomarkers

Carbon disulfide (CS2) is a neurotoxic industrial solvent used in the production of viscose rayon, rubber, and cellophane. Chronic exposure to CS2 is associated with a range of adverse health effects, including cardiovascular disease, polyneuropathy, and reproductive disorders. Accurate monitoring of CS2 exposure is crucial for implementing preventative measures and protecting worker health. Biological monitoring, through the measurement of biomarkers, provides an integrated measure of exposure from all routes.

For decades, urinary 2-thiothiazolidine-4-carboxylic acid (TTCA) has been the most widely used biomarker for CS2 exposure. However, its specificity has been a subject of ongoing debate, particularly at low exposure levels. This guide aims to provide a critical evaluation of TTCA and compare it with other potential biomarkers.

Comparison of Biomarkers for CS2 Exposure

The ideal biomarker for CS2 exposure should be sensitive, specific, and have a strong correlation with exposure levels. This section compares TTCA with two promising alternative biomarkers: CS2-modified hemoglobin adducts and spectrin cross-linking.

BiomarkerMatrixAdvantagesDisadvantages
2-Thiothiazolidine-4-carboxylic acid (TTCA) Urine- Well-established method- Non-invasive sample collection- Lack of specificity at low concentrations[1][2]- Dietary interference from cruciferous vegetables[2]- Relatively short biological half-life
CS2-Hemoglobin Adducts Blood- Longer biological half-life, reflecting chronic exposure- Not affected by recent dietary intake- Invasive sample collection- More complex analytical methods
Spectrin Cross-linking Blood (Erythrocytes)- Potential biomarker of effect, reflecting toxicological mechanisms- Cumulative dose response[3][4]- Invasive sample collection- Technically demanding analytical procedure[3][4]- Less established than TTCA

Quantitative Performance of CS2 Biomarkers

Direct head-to-head comparisons of the sensitivity and specificity of these biomarkers are limited in the literature. However, available data suggest the following:

BiomarkerSensitivitySpecificityLimit of Detection (LOD)
Urinary TTCA - High at moderate to high CS2 exposures- Low for exposures below 1 ppm[1][2]- Affected by diet, leading to false positives[2]~0.03 mg/L in urine[5]
CS2-Hemoglobin Adducts - Potentially higher for chronic, low-level exposure- High, not confounded by dietNot well-established in comparative studies
Spectrin Cross-linking - Detectable at sub-neurotoxic exposure levels (50 ppm in rats)[3]- Specific to CS2-induced protein damageNot established for routine monitoring

Note: The performance of urinary TTCA is significantly compromised at low CS2 concentrations. One study found no significant difference in urinary TTCA levels between workers exposed to very low concentrations of CS2 (0.21-0.73 mg/m³) and non-exposed workers[1][2]. Furthermore, the consumption of cruciferous vegetables can lead to urinary TTCA levels that are above the upper reference limit for the non-exposed population, further complicating the interpretation of results at low exposure levels[2].

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible measurement of CS2 biomarkers.

Protocol 1: Quantification of Urinary TTCA by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is adapted from established protocols for the analysis of urinary metabolites.

1. Sample Preparation: a. Collect a mid-stream urine sample in a sterile container. b. Centrifuge the urine sample at 3000 rpm for 10 minutes to remove sediment. c. To 1 mL of the supernatant, add 100 µL of an internal standard solution (e.g., 2-mercaptobenzothiazole). d. Acidify the sample to pH 1-2 with 6M HCl. e. Perform a liquid-liquid extraction with 5 mL of diethyl ether by vortexing for 5 minutes. f. Centrifuge at 3000 rpm for 5 minutes to separate the phases. g. Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. h. Reconstitute the residue in 200 µL of the mobile phase.

2. HPLC-UV Analysis: a. Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). b. Mobile Phase: Isocratic mixture of 20% acetonitrile and 80% of 0.1% phosphoric acid in water. c. Flow Rate: 1.0 mL/min. d. Injection Volume: 20 µL. e. UV Detection: 273 nm. f. Quantification: Create a calibration curve using standard solutions of TTCA of known concentrations.

Protocol 2: Analysis of Spectrin Cross-linking by SDS-PAGE and Western Blotting

This protocol is based on methods used to detect protein cross-linking in erythrocytes.

1. Erythrocyte Ghost Preparation: a. Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). b. Centrifuge at 1000 x g for 10 minutes at 4°C to pellet the red blood cells (RBCs). c. Remove the plasma and buffy coat. Wash the RBCs three times with cold phosphate-buffered saline (PBS). d. Lyse the RBCs by adding 10 volumes of ice-cold 5 mM phosphate buffer (pH 8.0) containing a protease inhibitor cocktail. e. Centrifuge the lysate at 20,000 x g for 20 minutes at 4°C to pellet the erythrocyte ghosts. f. Wash the ghosts repeatedly with the lysis buffer until they are white.

2. SDS-PAGE: a. Resuspend the erythrocyte ghosts in SDS-PAGE sample buffer containing a reducing agent (e.g., β-mercaptoethanol). b. Heat the samples at 95°C for 5 minutes. c. Load the samples onto a 4-12% gradient polyacrylamide gel. d. Run the gel at a constant voltage until the dye front reaches the bottom.

3. Western Blotting: a. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. b. Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. c. Incubate the membrane with a primary antibody against spectrin overnight at 4°C. d. Wash the membrane three times with TBST. e. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane three times with TBST. g. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. Spectrin dimers will appear as high-molecular-weight bands.

Visualizing Key Processes

To better understand the concepts discussed, the following diagrams illustrate the metabolic pathway of CS2 leading to TTCA formation and the experimental workflows.

CS2_Metabolism CS2 Carbon Disulfide (CS2) Intermediate Dithiocarbamate Intermediate CS2->Intermediate Reaction with GSH GSH Glutathione (GSH) TTCA 2-Thiothiazolidine-4-carboxylic acid (TTCA) Intermediate->TTCA Cyclization & Oxidation Urine Urinary Excretion TTCA->Urine

Caption: Metabolic pathway of CS2 to TTCA.

TTCA_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis HPLC-UV Analysis UrineSample Urine Collection Centrifugation Centrifugation UrineSample->Centrifugation Acidification Acidification Centrifugation->Acidification Extraction Liquid-Liquid Extraction Acidification->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC UV UV Detection (273 nm) HPLC->UV Quantification Quantification UV->Quantification

Caption: Workflow for urinary TTCA analysis.

Spectrin_Workflow cluster_GhostPrep Erythrocyte Ghost Preparation cluster_WB SDS-PAGE & Western Blot BloodSample Whole Blood Collection RBC_Isolation RBC Isolation & Washing BloodSample->RBC_Isolation Lysis Hypotonic Lysis RBC_Isolation->Lysis Ghost_Pelleting Ghost Pelleting & Washing Lysis->Ghost_Pelleting SDSPAGE SDS-PAGE Ghost_Pelleting->SDSPAGE Transfer Protein Transfer (PVDF) SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody (anti-Spectrin) Blocking->PrimaryAb SecondaryAb Secondary Antibody (HRP) PrimaryAb->SecondaryAb Detection ECL Detection SecondaryAb->Detection

Caption: Workflow for spectrin cross-linking analysis.

Conclusion and Recommendations

While urinary TTCA is a well-established and non-invasive biomarker for CS2 exposure, its utility is limited by a lack of specificity, particularly at low exposure levels, due to dietary interferences. For studies and monitoring programs focused on low-level chronic exposure, alternative biomarkers such as CS2-hemoglobin adducts should be considered due to their longer biological half-life and lack of dietary confounding. Spectrin cross-linking shows promise as a biomarker of effect, but further research is needed to validate its use in routine monitoring.

Researchers and drug development professionals should carefully consider the exposure scenario, the required sensitivity and specificity, and the available resources when selecting a biomarker for CS2 exposure. For low-level exposure assessment, a multi-biomarker approach, potentially combining a marker of exposure (like hemoglobin adducts) with a marker of effect (like spectrin cross-linking), may provide a more comprehensive and accurate picture of CS2-related health risks.

References

A Head-to-Head Examination of L-2-oxothiazolidine-4-carboxylic acid and N-acetylcysteine as Cysteine Prodrugs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate cysteine pro-drug is a critical decision in therapeutic strategy design. This guide provides a detailed, data-driven comparison of two prominent cysteine precursors: L-2-oxothiazolidine-4-carboxylic acid (OTCA) and N-acetylcysteine (NAC).

Both OTCA, also known as procysteine, and the widely used NAC, function as precursors to the amino acid L-cysteine, which is the rate-limiting substrate for the synthesis of the principal intracellular antioxidant, glutathione (GSH). By replenishing intracellular cysteine levels, these compounds play a crucial role in cellular protection against oxidative stress and are investigated for a multitude of therapeutic applications. This guide synthesizes findings from preclinical and clinical studies to offer an objective comparison of their performance, supported by experimental data and detailed methodologies.

Quantitative Comparison of Efficacy

The relative efficacy of OTCA and NAC in repleting glutathione and exerting protective effects has been evaluated in various models. The following tables summarize key quantitative data from comparative studies.

Study Focus Model N-acetylcysteine (NAC) L-2-oxothiazolidine-4-carboxylic acid (OTCA) Reference
Glutathione Repletion in ARDS Randomized, double-blind, placebo-controlled clinical trial in patients with Acute Respiratory Distress Syndrome (ARDS)47% increase in red blood cell glutathione over 10 days (70 mg/kg IV every 8h)49% increase in red blood cell glutathione over 10 days (63 mg/kg IV every 8h)[1]
Antiviral Activity (HIV Replication) In vitro study on peripheral blood mononuclear cells (PBMCs)Fully replenished depleted intracellular GSH; more effective at blocking cytokine-induced HIV replicationMinimally replenished depleted intracellular GSH; less effective than NAC[2]
Cysteine Delivery in Melanoma Human malignant melanoma transplants in miceAcute increase in dialysate cysteine concentrations after injection; effective in recovering glutathione levels after synthesis inhibitionEffective in recovering glutathione levels after synthesis inhibition[3]
Hepatocyte Metabolism Isolated rat hepatocytesSlowly taken up, with extracellular deacetylation to cysteine. Glutathione synthesis accounted for 62-81% of its metabolism.Limited by a low rate of uptake and slow intracellular conversion to cysteine. Glutathione production accounted for 78% of its metabolism.[4]
Clinical Outcome in ARDS Placebo N-acetylcysteine (NAC) L-2-oxothiazolidine-4-carboxylic acid (OTCA) Reference
Mortality 40%36%35%[1]
Days of Acute Lung Injury -DecreasedDecreased[1]
Cardiac Index -6%+14%+14%[1]

Signaling Pathways and Mechanisms of Action

Both OTCA and NAC deliver cysteine for glutathione synthesis, but their broader mechanisms of action involve the modulation of key signaling pathways implicated in inflammation and oxidative stress.

Glutathione Synthesis Pathway

Both compounds contribute to the synthesis of glutathione, a tripeptide of glutamate, cysteine, and glycine. NAC is deacetylated to yield cysteine, while OTCA is converted to cysteine by the enzyme 5-oxoprolinase.[4][5] This increased availability of cysteine drives the synthesis of glutathione via the sequential actions of glutamate-cysteine ligase and glutathione synthetase.

Glutathione Synthesis Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular NAC N-acetylcysteine Deacetylase Deacetylase NAC->Deacetylase OTCA L-2-oxothiazolidine- 4-carboxylic acid Oxoprolinase 5-Oxoprolinase OTCA->Oxoprolinase Cysteine L-Cysteine GCL Glutamate-Cysteine Ligase Cysteine->GCL + Glutamate GSS Glutathione Synthetase GCL->GSS γ-Glutamylcysteine GSH Glutathione (GSH) GSS->GSH + Glycine Deacetylase->Cysteine Oxoprolinase->Cysteine OTCA Anti-inflammatory Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular OTCA L-2-oxothiazolidine- 4-carboxylic acid GPR109A GPR109A OTCA->GPR109A NFkB_Pathway NF-κB Pathway OTCA->NFkB_Pathway Inhibition Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->NFkB_Pathway GPR109A->NFkB_Pathway Inhibition Inflammatory_Response Inflammatory Response NFkB_Pathway->Inflammatory_Response Experimental Workflow for In Vitro HIV Replication Assay start Isolate PBMCs gsh_depletion Deplete Intracellular GSH start->gsh_depletion hiv_infection Infect with HIV in various models start->hiv_infection treatment Treat with NAC or OTCA gsh_depletion->treatment gsh_measurement Measure GSH Restoration (Flow Cytometry) treatment->gsh_measurement antiviral_assay Assess Antiviral Activity treatment->antiviral_assay cytokine_induction Induce HIV replication with cytokines hiv_infection->cytokine_induction cytokine_induction->treatment Co-treatment cytokine_induction->antiviral_assay

References

A Comparative Guide to Isotopic Labeling Studies: 2-Thioxothiazolidine-4-carboxylic acid vs. L-2-oxothiazolidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-Thioxothiazolidine-4-carboxylic acid (TTCA) and a key alternative, L-2-oxothiazolidine-4-carboxylic acid (OTC), in the context of isotopic labeling studies. While direct isotopic labeling investigations of TTCA are not extensively published, this guide leverages data from its metabolic precursors and analogous studies with OTC to present a comprehensive overview for researchers interested in the metabolic fate and efficacy of these compounds.

Introduction: Tracing the Fate of Thiazolidine Derivatives

Isotopic labeling is a powerful technique to trace the metabolic journey of molecules within a biological system. By replacing specific atoms with their heavier, stable isotopes (e.g., ¹³C, ¹⁵N), researchers can track the absorption, distribution, metabolism, and excretion (ADME) of a compound and its metabolites with high precision using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

This compound (TTCA) is primarily recognized as a biomarker for the consumption of cruciferous vegetables and exposure to carbon disulfide.[1] Its metabolic pathway originates from the conjugation of isothiocyanates with glutathione.[2] Understanding the complete metabolic fate of TTCA is crucial for validating its use as a reliable biomarker and exploring any potential physiological roles.

L-2-oxothiazolidine-4-carboxylic acid (OTC) , on the other hand, is a well-studied cysteine prodrug designed to replenish intracellular glutathione (GSH) levels.[3][4] Isotopic labeling studies with OTC have provided valuable insights into its efficacy as a cysteine donor and its impact on cellular redox homeostasis.[5][6]

This guide will compare these two molecules, presenting known metabolic pathways and providing a blueprint for conducting isotopic labeling studies with TTCA, drawing parallels from the successful investigations of OTC.

Comparative Performance and Efficacy

While TTCA is primarily a metabolic byproduct, OTC is an active therapeutic agent. The following tables summarize the available quantitative data for OTC, which can serve as a benchmark for future studies on TTCA.

Table 1: Pharmacokinetics of L-2-oxothiazolidine-4-carboxylic acid (OTC) in Humans
ParameterValueReference
Time to Peak Plasma Concentration45 - 60 minutes[7]
Oral Clearance (0.15 mmol/kg dose)0.57 ± 0.20 L/(hr·kg)[7]
Peak Plasma Cysteine Increase18 to 75 µM over basal (17 µM)[7]
Table 2: Efficacy of L-2-oxothiazolidine-4-carboxylic acid (OTC) in Elevating Cysteine and Glutathione Levels
Biological MatrixAnalyteFold Increase/Concentration ChangeTime PointReference
Human LymphocytesCysteine~2.7-fold (from 0.37 to 0.99 nmol/mg protein)2 - 3 hours[7]
Human LymphocytesGlutathione~1.8-fold (from 8.7 to 15.6 nmol/mg protein)2 - 3 hours[7]
Guinea Pig LiverGlutathione21% to 29% increase1 - 3 hours[8]
Rat LiverGlutathioneLinear increase with dietary Cys and OTC-[9]

Signaling and Metabolic Pathways

The metabolic pathways of TTCA and OTC are distinct, reflecting their different origins and biological roles.

Metabolism of Isothiocyanates to TTCA

Isothiocyanates, such as sulforaphane from broccoli, are conjugated with glutathione. This conjugate is then further metabolized to a cysteine conjugate, which can cyclize to form TTCA.

TTCA_Metabolism Isothiocyanate Isothiocyanate (e.g., Sulforaphane) GSH_conjugate Glutathione Conjugate Isothiocyanate->GSH_conjugate + Glutathione (GSH) CysGly_conjugate Cysteinylglycine Conjugate GSH_conjugate->CysGly_conjugate - Glutamate Cys_conjugate Cysteine Conjugate CysGly_conjugate->Cys_conjugate - Glycine TTCA 2-Thioxothiazolidine- 4-carboxylic acid (TTCA) Cys_conjugate->TTCA Cyclization

Metabolism of isothiocyanates to TTCA.
Metabolism of OTC to Cysteine and Glutathione

OTC is actively transported into cells and is a substrate for 5-oxo-L-prolinase, which hydrolyzes it to release L-cysteine. This cysteine is then available for the synthesis of glutathione.

OTC_Metabolism OTC_ext OTC (extracellular) OTC_int OTC (intracellular) OTC_ext->OTC_int Transport Cysteine L-Cysteine OTC_int->Cysteine 5-oxo-L-prolinase GSH Glutathione (GSH) Cysteine->GSH GSH Synthesis

Metabolism of OTC to cysteine and glutathione.

Experimental Protocols for Isotopic Labeling Studies

The following protocols are based on established methodologies for stable isotope tracing and can be adapted for studying TTCA.

A. Synthesis of Isotopically Labeled this compound ([¹³C₄, ¹⁵N]-TTCA)

This hypothetical synthesis is adapted from known methods for preparing unlabeled TTCA and incorporates commercially available isotopically labeled precursors.

  • Starting Material: Commercially available L-Cystine-(¹³C₆, ¹⁵N₂) or custom synthesized L-Cysteine-(¹³C₃, ¹⁵N).

  • Reaction: React the isotopically labeled L-Cystine or L-Cysteine with isotopically labeled carbon disulfide ([¹³C]S₂) in an appropriate solvent.

  • Purification: The resulting [¹³C₄, ¹⁵N]-TTCA can be purified using reversed-phase high-performance liquid chromatography (HPLC).

  • Validation: The purity and isotopic enrichment of the synthesized TTCA should be confirmed by elemental analysis, high-resolution mass spectrometry, and NMR spectroscopy.

B. In Vivo Metabolic Tracing of [¹³C₄, ¹⁵N]-TTCA in a Rodent Model
  • Animal Model: Male Sprague-Dawley rats.

  • Dosing: Administer a single oral gavage of [¹³C₄, ¹⁵N]-TTCA dissolved in a suitable vehicle.

  • Sample Collection: Collect urine and blood samples at regular intervals (e.g., 0, 1, 2, 4, 8, 12, and 24 hours) post-administration. At the end of the study, collect tissues of interest (e.g., liver, kidney).

  • Sample Preparation:

    • Urine: Centrifuge to remove precipitates and store at -80°C.

    • Blood: Centrifuge to separate plasma and store at -80°C.

    • Tissues: Flash-freeze in liquid nitrogen and store at -80°C.

  • Metabolite Extraction: Extract metabolites from plasma and homogenized tissues using a cold solvent mixture (e.g., methanol:acetonitrile:water).

  • Analysis:

    • LC-MS/MS: Use a high-resolution mass spectrometer coupled with liquid chromatography to identify and quantify [¹³C₄, ¹⁵N]-TTCA and its potential labeled metabolites.

    • NMR: For structural elucidation of novel metabolites, NMR spectroscopy of purified, highly concentrated samples can be performed.

C. Comparative Protocol: In Vivo Study of [¹³C]-OTC

This protocol is based on a published study that utilized ¹³C-labeled OTC.[5]

  • Human Subjects: Healthy volunteers.

  • Dosing: Administer a single oral dose of [¹³C]-OTC (1.5 mg/kg).

  • Sample Collection: Collect expired breath samples to analyze for ¹³CO₂.

  • Analysis: Use isotope ratio mass spectrometry to measure the enrichment of ¹³CO₂ in expired air, which reflects the rate of OTC hydrolysis and subsequent metabolism of the released cysteine.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for an isotopic labeling study.

Experimental_Workflow cluster_synthesis Synthesis & Dosing cluster_sampling Sample Collection & Preparation cluster_analysis Analysis & Interpretation Synthesis Synthesize Isotopically Labeled Compound (e.g., [¹³C₄, ¹⁵N]-TTCA) Dosing Administer to Biological System Synthesis->Dosing Collection Collect Biological Samples (Urine, Blood, Tissue) Dosing->Collection Extraction Extract Metabolites Collection->Extraction MS_Analysis LC-MS/MS Analysis Extraction->MS_Analysis NMR_Analysis NMR Spectroscopy Extraction->NMR_Analysis Data_Processing Data Processing & Metabolite Identification MS_Analysis->Data_Processing NMR_Analysis->Data_Processing Interpretation Metabolic Pathway Elucidation Data_Processing->Interpretation

General workflow for an isotopic labeling study.

Conclusion and Future Directions

While this compound is established as a biomarker, its complete metabolic profile remains to be fully elucidated. Isotopic labeling studies, using a stable isotope-labeled version of TTCA, would be invaluable in this endeavor. By following the experimental blueprint laid out in this guide, which draws upon successful studies of the related cysteine prodrug L-2-oxothiazolidine-4-carboxylic acid, researchers can gain a deeper understanding of the absorption, distribution, metabolism, and excretion of TTCA.

Such studies would not only solidify its role as a biomarker but also uncover any potential biological activities, providing crucial information for the fields of nutrition, toxicology, and drug development. The comparative data from OTC studies offer a robust framework for evaluating the performance and potential of TTCA in biological systems.

References

The Thiazolidine Scaffold: A Comparative Analysis of Anti-Inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazolidine ring is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. Among these, the anti-inflammatory properties of thiazolidine derivatives have been a key area of investigation, leading to the development of potent drug candidates. This guide provides a comparative analysis of the anti-inflammatory effects of various thiazolidine compounds, supported by experimental data and detailed methodologies, to aid in the ongoing research and development of novel anti-inflammatory agents.

Mechanism of Action: A Multi-Pronged Approach to Inflammation Control

Thiazolidine compounds exert their anti-inflammatory effects through several key mechanisms, with the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) being one of the most well-documented pathways.[1][2][3] PPAR-γ is a nuclear receptor that plays a crucial role in regulating inflammation, glucose metabolism, and lipid homeostasis.[4]

Upon activation by thiazolidinediones (TZDs), a major class of thiazolidine derivatives, PPAR-γ forms a heterodimer with the retinoid X receptor (RXR).[3] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding can either activate or repress gene transcription.

The anti-inflammatory effects of PPAR-γ activation are largely mediated by the transrepression of pro-inflammatory transcription factors such as NF-κB.[3] This leads to a reduction in the expression of various inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins, as well as enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are responsible for the production of prostaglandins and nitric oxide (NO), respectively.[5]

Some thiazolidine derivatives have also been shown to directly inhibit COX enzymes, key players in the inflammatory cascade.[6][7] This dual mechanism of action, combining PPAR-γ agonism and COX inhibition, makes thiazolidine compounds particularly promising as anti-inflammatory agents.

Comparative Efficacy of Thiazolidine Derivatives

The anti-inflammatory activity of thiazolidine compounds can vary significantly based on the substitutions on the thiazolidine ring. The following tables summarize the in vitro and in vivo anti-inflammatory activities of selected thiazolidine derivatives from various studies.

Table 1: In Vitro Anti-inflammatory Activity of Thiazolidine Derivatives

CompoundAssayTargetIC50 / % InhibitionReference CompoundReference IC50 / % InhibitionSource
5-(3-methoxyphenyliden)-2-phenylimino-3-propyl-4-thiazolidinone (14a)COX-2 Inhibition (J774 cells)COX-2Moderate Inhibition--
5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one derivativesCOX-1 InhibitionCOX-1Superior to NaproxenNaproxen-[6]
Thiazolidin-4-one-1,3,4-thiadiazole hybrid (66a)15-LOX Inhibition15-LOXIC50 = 2.54 µM--[8]
Thiazolidin-4-one-1,3,4-thiadiazole hybrid (65)15-LOX Inhibition15-LOXIC50 = 2.74 µM--[8]
5-(2,5-dihydroxybenzylidene)thiazolidine-2,4-dione (1c)LOX InhibitionLOX76.3% Inhibition--[9]
5-((1H-indol-3-yl)methylene)thiazolidine-2,4-dione (1s)LOX InhibitionLOX>50% Inhibition--[9]
Substituted 5-[morpholino(phenyl)methyl]-thiazolidine-2,4-dione (4k)HRBC Membrane Stabilization-90.64% Inhibition (at 500 µg/mL)Diclofenac Sodium90.78% Inhibition (at 300 µg/mL)
Substituted 5-[morpholino(phenyl)methyl]-thiazolidine-2,4-dione (4k)Protein Denaturation-93.72% Inhibition (at 500 µg/mL)Diclofenac Sodium95.34% Inhibition (at 300 µg/mL)[10]

Table 2: In Vivo Anti-inflammatory Activity of Thiazolidine Derivatives

CompoundAnimal ModelDose% Inhibition of EdemaReference CompoundReference % InhibitionSource
5-metylthiazole-based thiazolidinone derivativesCarrageenan-induced mouse paw edema-Moderate to good activity, some better than indomethacinIndomethacin-[6]
Thiazolidin-4-one derivative (61d)Carrageenan-induced rat paw edema1/20 LD5065.71% (at 6h), 53.04% (at 24h)Ibuprofen43.67% (at 6h)[8]
Thiazolidin-4-one derivative (61e)Carrageenan-induced rat paw edema1/20 LD5060.81% (at 6h)Ibuprofen43.67% (at 6h)[8]
3-(4-bromo-2-carboxyphenyl)-2-(2-fluorophenyl)-5-methyl-4-thiazolidinoneCarrageenan-induced albino rat paw edema-Maximum activity in the series--[11]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for evaluating the anti-inflammatory effects of thiazolidine compounds.

PPAR_gamma_pathway Ligand Thiazolidinedione (Ligand) PPARg PPAR-γ Ligand->PPARg Binds to Complex PPAR-γ/RXR Heterodimer PPARg->Complex RXR RXR RXR->Complex PPRE PPRE Complex->PPRE Binds to NFkB NF-κB Complex->NFkB Transrepression AntiInflammatory Anti-inflammatory Effects PPRE->AntiInflammatory Upregulates anti- inflammatory genes ProInflammatory Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6, COX-2) NFkB->ProInflammatory Promotes ProInflammatory->AntiInflammatory experimental_workflow start Start: Synthesized Thiazolidine Compounds in_vitro In Vitro Assays start->in_vitro cox_assay COX-1/COX-2 Inhibition Assay in_vitro->cox_assay no_assay Nitric Oxide (NO) Production Assay (e.g., in LPS-stimulated macrophages) in_vitro->no_assay cytokine_assay Cytokine (e.g., TNF-α, IL-6) Measurement (ELISA) in_vitro->cytokine_assay in_vivo In Vivo Models in_vitro->in_vivo data_analysis Data Analysis and Comparison cox_assay->data_analysis no_assay->data_analysis cytokine_assay->data_analysis carrageenan_edema Carrageenan-induced Paw Edema in_vivo->carrageenan_edema carrageenan_edema->data_analysis conclusion Conclusion: Identification of Lead Compounds data_analysis->conclusion

References

Safety Operating Guide

Proper Disposal of 2-Thioxothiazolidine-4-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers and Scientists

The proper disposal of 2-Thioxothiazolidine-4-carboxylic acid is critical to ensure laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, in line with established safety protocols for hazardous chemical waste management.

Hazard Profile and Safety Precautions

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. It can also cause skin, eye, and respiratory irritation[2]. Therefore, strict adherence to safety protocols is mandatory when handling and disposing of this chemical.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Lab Coat: A lab coat or other protective clothing is required to prevent skin contact.

  • Respiratory Protection: If working with the powder form and there is a risk of inhalation, use a NIOSH/MSHA approved respirator[2].

Step-by-Step Disposal Protocol

The primary route for the disposal of this compound is through an approved hazardous waste disposal service. Adherence to all national and local regulations is mandatory.

1. Waste Identification and Segregation:

  • Clearly identify all waste streams containing this compound.
  • Solid Waste: Collect unused or contaminated solid this compound, along with any contaminated items (e.g., weighing paper, gloves, wipes), in a designated, labeled hazardous waste container with a secure lid.
  • Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container for liquids. Do not mix with other incompatible waste streams.
  • Sharps: Any contaminated sharps (e.g., needles, broken glass) should be placed in a designated sharps container.

2. Labeling:

  • Keep the chemical waste in its original or a compatible, properly labeled container.
  • The label must include the full chemical name: "this compound," the words "Hazardous Waste," and all associated hazard symbols.
  • Indicate the approximate concentration of the compound in liquid waste containers.

3. Storage:

  • Store waste containers in a designated, well-ventilated waste accumulation area.
  • Ensure containers are kept tightly closed to prevent spills or the release of vapors.
  • Store in a location away from incompatible materials.

4. Disposal:

  • Arrange for the collection of the hazardous waste by a licensed environmental disposal company.
  • Do not dispose of this compound down the drain or in the regular trash.
  • Provide the disposal company with the Safety Data Sheet (SDS) for this compound.

5. Decontamination:

  • Thoroughly decontaminate any surfaces or equipment that have come into contact with the compound using an appropriate solvent (e.g., ethanol, methanol) followed by soap and water.
  • Collect all decontamination materials, such as wipes, as solid hazardous waste.

Quantitative Data Summary

Hazard ClassificationCategorySource
Acute Toxicity, OralCategory 4[1]
Acute Aquatic ToxicityCategory 1[1]
Chronic Aquatic ToxicityCategory 1[1]
Skin IrritationCategory 2[2]
Eye IrritationCategory 2[2]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)[3]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

DisposalWorkflow cluster_generation Waste Generation cluster_characterization Waste Characterization & Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal start 2-Thioxothiazolidine- 4-carboxylic acid waste generated is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? is_solid->is_liquid No solid_container Place in Labeled Solid Hazardous Waste Container is_solid->solid_container Yes is_sharp Sharps? is_liquid->is_sharp No liquid_container Place in Labeled Liquid Hazardous Waste Container is_liquid->liquid_container Yes sharps_container Place in Designated Sharps Container is_sharp->sharps_container Yes storage Store in Designated Waste Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage disposal_service Arrange for Pickup by Licensed Hazardous Waste Disposal Service storage->disposal_service

References

Personal protective equipment for handling 2-Thioxothiazolidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2-Thioxothiazolidine-4-carboxylic acid (CAS No. 98169-56-3), ensuring the well-being of laboratory personnel and adherence to safety protocols.

Personal Protective Equipment (PPE)

Proper personal protective equipment is paramount to mitigate risks associated with handling this compound. This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][2][3][4] The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Purpose
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask)To prevent inhalation of the powder, which can cause respiratory tract irritation.[1][2][3][4]
Eye and Face Protection Chemical safety goggles or eyeshields.[5] A face shield may be required in situations with a higher risk of splashing.[5]To protect eyes from dust particles that can cause serious irritation.[1][2][3][4]
Hand Protection Protective gloves (e.g., nitrile, rubber).[5][6] Consider double gloving for enhanced protection.[6]To prevent skin contact, which can lead to irritation.[1][2][3][4]
Skin and Body Protection Laboratory coat. For larger quantities (up to 1 kg), a disposable laboratory coat or coverall of low permeability is recommended.[6] Protective boots and shoe covers may also be necessary depending on the scale of work.[5][6]To protect skin from accidental exposure.

Operational Plan for Safe Handling

Adherence to a structured operational plan is crucial for minimizing exposure and ensuring a safe working environment.

1. Engineering Controls:

  • Work in a well-ventilated area.

  • Use a local exhaust ventilation system to control dust at the source.[5]

  • Ensure safety showers and eye wash stations are readily accessible.[2]

2. Handling Procedures:

  • Avoid generating dust.[5][6]

  • Do not breathe dust.[2][6]

  • Avoid contact with skin and eyes.[2][5][6]

  • Wash hands and face thoroughly after handling.[1][2][4][5]

  • Do not eat, drink, or smoke in the handling area.[2][4][7]

3. Storage:

  • Keep the container tightly closed.[1][2][5]

  • Store in a cool, dark, and well-ventilated place.[1][2][5]

  • Store away from incompatible materials such as oxidizing agents.[2][5][6]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Unused or Waste Product Dispose of contents and container to an approved waste disposal plant.[1][2][4][7]
Contaminated PPE Dispose of as hazardous waste in accordance with local, state, and federal regulations.
Empty Containers Keep product and empty container away from heat and sources of ignition.[1][2] Dispose of in the same manner as the unused product.

Experimental Workflow for Safe Handling

The following diagram outlines the procedural steps for the safe handling of this compound, from preparation to disposal.

Workflow for Safe Handling of this compound prep Preparation - Assemble all necessary PPE - Ensure engineering controls are active weigh Weighing and Handling - Use local exhaust ventilation - Avoid dust generation prep->weigh experiment Experimental Use - Maintain PPE use - Avoid contact and inhalation weigh->experiment cleanup Decontamination and Cleanup - Use dry cleanup methods for spills - Decontaminate work surfaces experiment->cleanup disposal Waste Disposal - Segregate waste - Dispose in approved containers cleanup->disposal end Post-Handling - Wash hands thoroughly - Remove and store PPE correctly disposal->end

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.